Product packaging for Furegrelate sodium(Cat. No.:CAS No. 85666-17-7)

Furegrelate sodium

Cat. No.: B1674279
CAS No.: 85666-17-7
M. Wt: 275.23 g/mol
InChI Key: XBTIPIZROJAKOJ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Furegrelate is a potent inhibitor of thromboxane synthase with little effect on other enzymes essential for arachidonate metabolism. The IC50 value is 15 nM for human platelet microsomal thromboxane synthase.>Furegrelate Sodium (U-63557A) is a selective and potent thromboxane A2 synthase (TXA2R) inhibitor in platelets.>Furegrelate is a thromboxane synthase inhibitor that attenuates the renal vasoconstriction of angiotensin II, presumably by enhancing the formation of vasodilator prostaglandins.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H10NNaO3 B1674279 Furegrelate sodium CAS No. 85666-17-7

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

sodium;5-(pyridin-3-ylmethyl)-1-benzofuran-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO3.Na/c17-15(18)14-8-12-7-10(3-4-13(12)19-14)6-11-2-1-5-16-9-11;/h1-5,7-9H,6H2,(H,17,18);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBTIPIZROJAKOJ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CC2=CC3=C(C=C2)OC(=C3)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10NNaO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8045226
Record name Furegrelate sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8045226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85666-17-7
Record name Furegrelate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085666177
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Furegrelate sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8045226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FUREGRELATE SODIUM ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4F11B27M90
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Introduction: Targeting a Key Mediator in Thrombosis and Vasoconstriction

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mechanism of Action of Furegrelate Sodium

In the complex cascade of events governing hemostasis and vascular tone, the lipid mediator Thromboxane A2 (TxA2) plays a pivotal role.[1] Synthesized predominantly by activated platelets, TxA2 is a potent vasoconstrictor and a powerful promoter of platelet aggregation, making it a central figure in the pathophysiology of thrombotic diseases such as myocardial infarction and stroke.[2][3] The enzyme responsible for the final and committed step in TxA2 synthesis is Thromboxane A2 synthase (TXAS).[4] The critical function of this enzyme has established it as a prime therapeutic target for the development of antiplatelet and vasodilatory agents.

This compound, also known by its developmental code U-63557A, is a potent, selective, and orally available inhibitor of Thromboxane A2 synthase.[5][6] By specifically targeting this enzyme, furegrelate offers a focused therapeutic approach to modulate the prothrombotic and vasoconstrictive states mediated by TxA2. This guide provides a detailed examination of the molecular mechanism of action of this compound, its quantitative effects, the downstream signaling consequences, and the experimental methodologies used to characterize its activity.

Core Mechanism of Action: Selective Inhibition of Thromboxane A2 Synthase

Furegrelate exerts its pharmacological effect through the direct and competitive inhibition of Thromboxane A2 synthase.[2][6] To fully appreciate this mechanism, it is essential to understand the biochemical pathway leading to TxA2 production. The process begins with the liberation of arachidonic acid from the cell membrane. Cyclooxygenase-1 (COX-1) then converts arachidonic acid into the unstable endoperoxide, Prostaglandin H2 (PGH2).[4]

TXAS catalyzes the isomerization of PGH2 to form TxA2.[4] Furegrelate binds to the TXAS enzyme, preventing PGH2 from accessing the active site and thereby blocking its conversion to TxA2.[2] This inhibition is highly specific; a key consequence is the redirection of the PGH2 substrate toward other enzymatic pathways. This phenomenon, often referred to as "substrate shunting," can lead to an increased synthesis of other prostanoids, such as prostacyclin (PGI2) by prostacyclin synthase, which has opposing biological effects—namely vasodilation and inhibition of platelet aggregation.[6]

G cluster_0 Arachidonic Acid Cascade cluster_1 Thromboxane Pathway cluster_2 Prostacyclin Pathway (Shunting) AA Arachidonic Acid COX1 Cyclooxygenase-1 (COX-1) AA->COX1 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 Metabolism TXAS Thromboxane A2 Synthase PGH2->TXAS Substrate PGIS Prostacyclin Synthase PGH2->PGIS Substrate TXA2 Thromboxane A2 (TxA2) TXAS->TXA2 Conversion Platelet_Activation Platelet Aggregation Vasoconstriction TXA2->Platelet_Activation PGI2 Prostacyclin (PGI2) PGIS->PGI2 Conversion Vascular_Relaxation Platelet Inhibition Vasodilation PGI2->Vascular_Relaxation Furegrelate This compound Furegrelate->Inhibition Inhibits Inhibition->TXAS

Furegrelate inhibits TXA2 synthase, blocking TxA2 production.

Quantitative Analysis of Thromboxane Synthase Inhibition

The potency of furegrelate is demonstrated by its low half-maximal inhibitory concentration (IC50). This value represents the concentration of the drug required to inhibit 50% of the target enzyme's activity.

ParameterValueTarget EnzymeSource
IC50 15 nMHuman Platelet Microsomal Thromboxane A2 Synthase[5][7][8]
Experimental Protocol: In Vitro Thromboxane A2 Synthase Inhibition Assay

The following protocol outlines a standard method for determining the IC50 value of furegrelate by measuring its effect on the production of Thromboxane B2 (TxB2), the stable, inactive metabolite of TxA2.[3][9]

Objective: To quantify the inhibitory potency of this compound on TxA2 synthase activity in human platelet preparations.

Materials:

  • Freshly drawn human whole blood (anticoagulated with acid-citrate-dextrose).

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO).

  • Arachidonic acid (substrate).

  • Platelet-rich plasma (PRP) and washed platelet microsomes.

  • Thromboxane B2 (TxB2) ELISA kit.

  • Bradford protein assay kit.

  • Incubator, centrifuge, microplate reader.

Methodology:

  • Preparation of Platelet Microsomes:

    • Collect human whole blood and centrifuge at a low speed (e.g., 200 x g for 15 minutes) to obtain platelet-rich plasma (PRP).

    • Isolate platelets from the PRP by further centrifugation at a higher speed (e.g., 1000 x g for 10 minutes).

    • Wash the platelet pellet with a suitable buffer and then lyse the platelets via sonication or freeze-thaw cycles.

    • Prepare the microsomal fraction by ultracentrifugation of the platelet lysate. Resuspend the microsomal pellet in a buffer and determine the total protein concentration using a Bradford assay.

  • Inhibition Assay:

    • Prepare a series of dilutions of this compound.

    • In a microplate, add the platelet microsomal preparation to each well.

    • Add the various concentrations of furegrelate (or vehicle control) to the wells and pre-incubate for a specified time (e.g., 15 minutes) at 37°C.

    • Initiate the enzymatic reaction by adding a saturating concentration of the substrate, arachidonic acid.

    • Allow the reaction to proceed for a defined period (e.g., 5-10 minutes) at 37°C.

    • Terminate the reaction by adding a stop solution (e.g., a solution containing a chelating agent like EDTA and a COX inhibitor like indomethacin to prevent further prostanoid synthesis).

  • Quantification of TxB2:

    • Measure the concentration of the stable metabolite, TxB2, in each well using a competitive ELISA kit according to the manufacturer's instructions.

    • The amount of TxB2 produced is inversely proportional to the inhibitory activity of furegrelate.

  • Data Analysis:

    • Calculate the percentage of inhibition for each furegrelate concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the furegrelate concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

G start Start: Fresh Human Blood prep Prepare Platelet Microsomes (Centrifugation, Lysis) start->prep assay_setup Assay Setup: - Microsomes - Furegrelate dilutions - Vehicle Control prep->assay_setup pre_incubate Pre-incubate (37°C) assay_setup->pre_incubate add_substrate Initiate Reaction: Add Arachidonic Acid pre_incubate->add_substrate incubate Incubate (37°C) add_substrate->incubate terminate Terminate Reaction (Stop Solution) incubate->terminate elisa Quantify TxB2 (ELISA) terminate->elisa analysis Data Analysis: Calculate % Inhibition Determine IC50 elisa->analysis end End: IC50 Value analysis->end G cluster_Gq Gq Pathway cluster_G13 G13 Pathway TXA2 Thromboxane A2 (TxA2) TP_Receptor TP Receptor TXA2->TP_Receptor Gq Gq Protein TP_Receptor->Gq G13 G13 Protein TP_Receptor->G13 PLC Phospholipase C (PLC) Gq->PLC IP3_DAG IP3 + DAG PLC->IP3_DAG Ca_PKC ↑ Ca²⁺ + PKC Activation IP3_DAG->Ca_PKC Platelet_Aggregation Platelet Aggregation Ca_PKC->Platelet_Aggregation Rho Rho/Rac GTPases G13->Rho SMC_Contraction Smooth Muscle Contraction Rho->SMC_Contraction Vasoconstriction Vasoconstriction SMC_Contraction->Vasoconstriction Furegrelate Furegrelate Furegrelate->Inhibition Prevents Synthesis of TxA2 Inhibition->TXA2

References

Furegrelate Sodium: A Comprehensive Technical Guide to its Synthesis and Chemical Properties

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furegrelate, chemically known as 5-(3-pyridinylmethyl)benzofuran-2-carboxylic acid, is a potent and selective inhibitor of thromboxane A2 synthase.[1][2] By blocking this key enzyme in the arachidonic acid cascade, furegrelate effectively curtails the production of thromboxane A2, a powerful mediator of platelet aggregation and vasoconstriction.[1] This mechanism of action positions furegrelate as a compound of significant interest in the research and development of therapies for thrombotic diseases and other cardiovascular disorders. This technical guide provides an in-depth exploration of the synthesis pathway of furegrelate sodium, its detailed chemical properties, and validated analytical methodologies for its characterization.

Chemical and Physical Properties

This compound is the sodium salt of furegrelate, a form that enhances its aqueous solubility. The physicochemical properties of this compound are critical for its formulation, delivery, and biological activity. A summary of these properties is presented in the table below.

PropertyValueSource(s)
IUPAC Name Sodium 5-(pyridin-3-ylmethyl)benzofuran-2-carboxylate[2]
Synonyms U-63557A[1]
CAS Number 85666-17-7[1]
Molecular Formula C₁₅H₁₀NNaO₃[3]
Molecular Weight 275.23 g/mol [3]
Appearance Crystalline solid[1]
Melting Point 229-230 °C (for free acid)[2]
Solubility Water: ≤15 mg/mL[1]
DMSO: Soluble
pKa (estimated) Carboxylic Acid: ~4.5, Pyridine Nitrogen: ~5.2[4]
Stability Stable under normal storage conditions. Store at -20°C for long-term stability.

Note on pKa: The estimated pKa values are based on the typical ranges for carboxylic acids and protonated pyridines.[4] The carboxylic acid moiety is expected to have a pKa around 4.5, making it acidic. The pyridine nitrogen, when protonated, is expected to have a pKa of approximately 5.2.[4]

Synthesis Pathway

The synthesis of this compound can be achieved through a multi-step process starting from commercially available precursors. The following is a representative synthetic route, with a detailed experimental protocol provided for each step.

Overall Synthesis Scheme

Furegrelate_Synthesis A 2-Hydroxy-5-bromobenzaldehyde B 2-Hydroxy-5-(pyridin-3-ylmethyl)benzaldehyde A->B Suzuki Coupling (3-pyridylboronic acid, Pd catalyst, base) C Ethyl 5-(pyridin-3-ylmethyl)benzofuran-2-carboxylate B->C Cyclization (Ethyl bromoacetate, K2CO3) D Furegrelate (Free Acid) C->D Hydrolysis (NaOH, EtOH/H2O) E This compound D->E Salt Formation (NaOH, EtOH)

Caption: Synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 2-Hydroxy-5-(pyridin-3-ylmethyl)benzaldehyde

This step involves a Suzuki coupling reaction to introduce the pyridinylmethyl group onto the benzaldehyde core.

  • Materials:

    • 2-Hydroxy-5-bromobenzaldehyde

    • 3-Pyridylboronic acid

    • Palladium(II) acetate (Pd(OAc)₂)

    • Triphenylphosphine (PPh₃)

    • Potassium carbonate (K₂CO₃)

    • Toluene

    • Ethanol

    • Water

  • Procedure:

    • To a round-bottom flask, add 2-hydroxy-5-bromobenzaldehyde (1.0 eq), 3-pyridylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

    • Add a solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).

    • Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

    • Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) to the reaction mixture.

    • Heat the reaction mixture to reflux (approximately 80-90 °C) and stir for 12-16 hours under an inert atmosphere.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 2-hydroxy-5-(pyridin-3-ylmethyl)benzaldehyde.

Step 2: Synthesis of Ethyl 5-(pyridin-3-ylmethyl)benzofuran-2-carboxylate

This step involves the formation of the benzofuran ring through a cyclization reaction.[5]

  • Materials:

    • 2-Hydroxy-5-(pyridin-3-ylmethyl)benzaldehyde

    • Ethyl bromoacetate

    • Potassium carbonate (K₂CO₃)

    • Acetone or Dimethylformamide (DMF)

  • Procedure:

    • In a round-bottom flask, dissolve 2-hydroxy-5-(pyridin-3-ylmethyl)benzaldehyde (1.0 eq) in acetone or DMF.

    • Add potassium carbonate (2.0 eq) to the solution and stir at room temperature for 15 minutes.

    • Add ethyl bromoacetate (1.1 eq) dropwise to the reaction mixture.

    • Heat the mixture to reflux (for acetone) or at 60-70 °C (for DMF) and stir for 4-6 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate) to yield ethyl 5-(pyridin-3-ylmethyl)benzofuran-2-carboxylate.[5]

Step 3: Synthesis of Furegrelate (Free Acid)

This step involves the hydrolysis of the ester to the carboxylic acid.[5]

  • Materials:

    • Ethyl 5-(pyridin-3-ylmethyl)benzofuran-2-carboxylate

    • Sodium hydroxide (NaOH)

    • Ethanol

    • Water

  • Procedure:

    • Dissolve ethyl 5-(pyridin-3-ylmethyl)benzofuran-2-carboxylate (1.0 eq) in a mixture of ethanol and water.

    • Add a solution of sodium hydroxide (2.0-3.0 eq) in water to the reaction mixture.

    • Heat the mixture to reflux and stir for 2-4 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

    • Dilute the aqueous residue with water and acidify with dilute hydrochloric acid (e.g., 1N HCl) to a pH of approximately 4-5.

    • The free acid will precipitate out of the solution.

    • Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain furegrelate.

Step 4: Synthesis of this compound

This final step involves the formation of the sodium salt.

  • Materials:

    • Furegrelate (free acid)

    • Sodium hydroxide (NaOH) or Sodium ethoxide (NaOEt)

    • Ethanol

  • Procedure:

    • Suspend furegrelate (1.0 eq) in ethanol.

    • Add a stoichiometric amount (1.0 eq) of a solution of sodium hydroxide in water or sodium ethoxide in ethanol to the suspension.

    • Stir the mixture at room temperature until a clear solution is obtained.

    • Remove the solvent under reduced pressure to yield this compound as a solid.

    • The product can be further purified by recrystallization from a suitable solvent system if necessary.

Analytical Methods

The quality and purity of this compound are critical for its use in research and development. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly employed analytical technique for this purpose.

Validated HPLC-UV Method for Assay and Purity

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Weigh this compound Standard/Sample B Dissolve in Diluent (e.g., Mobile Phase) A->B C Filter through 0.45 µm syringe filter B->C D Inject sample into HPLC system C->D E Separation on C18 column D->E F UV Detection E->F G Integrate Peak Area F->G H Quantify using Calibration Curve G->H I Determine Purity G->I

Caption: Workflow for HPLC-UV analysis of this compound.

  • Instrumentation:

    • HPLC system with a UV-Vis detector

    • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile

    • Gradient:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-18 min: 95% B

      • 18-18.1 min: 95% to 5% B

      • 18.1-25 min: 5% B

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

  • Method Validation Parameters:

    • Specificity: The method should be able to resolve furegrelate from its potential impurities and degradation products.

    • Linearity: A linear relationship between the peak area and concentration should be established over a defined range (e.g., 1-100 µg/mL).

    • Accuracy: The accuracy should be assessed by determining the recovery of known amounts of furegrelate spiked into a placebo.

    • Precision: Repeatability (intra-day precision) and intermediate precision (inter-day precision) should be evaluated.

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): These should be determined to assess the sensitivity of the method.

    • Robustness: The method's robustness should be evaluated by making small, deliberate changes to the chromatographic parameters (e.g., pH of the mobile phase, column temperature, flow rate).

Conclusion

This technical guide provides a comprehensive overview of the synthesis and chemical properties of this compound, a molecule of significant therapeutic potential. The detailed synthesis protocol and the validated analytical method are intended to serve as valuable resources for researchers and professionals in the field of drug discovery and development. The provided information aims to facilitate further investigation into the pharmacological profile of furegrelate and its potential applications in treating cardiovascular and thrombotic diseases.

References

Thromboxane A2 Synthase Inhibition Kinetics by Furegrelate Sodium

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide:

Abstract

Thromboxane A2 (TxA2) is a potent lipid mediator central to thrombosis and vasoconstriction, making its synthesizing enzyme, Thromboxane A2 Synthase (TXAS), a prime therapeutic target.[1][2] Furegrelate sodium has been identified as a potent and selective inhibitor of TXAS.[3][4] Understanding the precise kinetic mechanism of this inhibition is critical for drug development professionals and researchers aiming to modulate the TxA2 pathway. This technical guide provides a comprehensive overview of the theoretical principles and a field-proven experimental framework for characterizing the inhibition kinetics of TXAS by Furegrelate. We will detail the causality behind experimental design, present a self-validating protocol for an in vitro inhibition assay, and outline the subsequent data analysis required to elucidate the inhibition model and determine key kinetic parameters such as the inhibition constant (Kᵢ).

Foundational Science: The Thromboxane A2 Pathway

The Role of Thromboxane A2 in Physiology and Pathology

Thromboxane A2 (TxA2) is an eicosanoid derived from arachidonic acid.[5] Its synthesis is a multi-step enzymatic process initiated by phospholipase A2, which releases arachidonic acid from the cell membrane. Cyclooxygenase (COX-1/COX-2) enzymes then convert this into the unstable endoperoxide, Prostaglandin H2 (PGH2).[6] The pivotal final step is the isomerization of PGH2 into TxA2, a reaction catalyzed by Thromboxane A2 Synthase (TXAS).[7][8]

Once synthesized, primarily by activated platelets, TxA2 acts as a powerful signaling molecule.[9] It binds to G protein-coupled thromboxane receptors (TP), triggering a cascade that leads to:

  • Platelet Activation and Aggregation: A critical process in forming blood clots.[7]

  • Vasoconstriction: The narrowing of blood vessels, which increases blood pressure.[1]

While essential for hemostasis, dysregulation of the TxA2 pathway is implicated in a range of cardiovascular diseases, including myocardial infarction, stroke, and atherosclerosis.[1][10] Consequently, inhibiting TxA2 production is a well-established therapeutic strategy.

This compound: A Selective TXAS Inhibitor

Furegrelate, available as a sodium salt, is a 5-(3-pyridinylmethyl)benzofuran-2-carboxylic acid.[11][12] It functions as a potent and selective enzyme inhibitor that directly targets TXAS.[3][4] By binding to the enzyme, Furegrelate prevents the conversion of PGH2 to TxA2, thereby reducing platelet aggregation and vasoconstriction.[2][11] Its selectivity is a key advantage, as it does not significantly affect other enzymes in the arachidonic acid cascade, such as cyclooxygenase.[12]

The inhibition of TXAS by Furegrelate also has a beneficial secondary effect: the substrate PGH2 is shunted towards the synthesis of other prostaglandins, such as the vasodilator and anti-aggregatory prostacyclin (PGI2), further contributing to its therapeutic potential.[4]

Table 1: Key Properties of this compound

Parameter Value Source
IUPAC Name 5-(3-Pyridinylmethyl)benzofurancarboxylic acid [11]
Molecular Formula C₁₅H₁₁NO₃ [11]
Target Enzyme Thromboxane A2 Synthase (TXAS) [3][11]
IC₅₀ 15 nM (for human platelet microsomal TXAS) [3][12][13]
Administration Orally available [3][14]
Bioavailability 80-90% [11]

| Elimination | Primarily renal excretion |[14][15] |

Thromboxane_Pathway cluster_membrane Cell Membrane Arachidonic_Acid Arachidonic Acid COX COX-1 / COX-2 Arachidonic_Acid->COX Metabolized by Phospholipase_A2 Phospholipase A2 Phospholipase_A2->Arachidonic_Acid Releases PGH2 Prostaglandin H2 (PGH2) COX->PGH2 TXAS Thromboxane A2 Synthase (TXAS) PGH2->TXAS PGI2_Synthase Prostacyclin Synthase PGH2->PGI2_Synthase Shunted Pathway TXA2 Thromboxane A2 (TxA2) TXAS->TXA2 Furegrelate Furegrelate Furegrelate->TXAS Inhibits TP_Receptor TP Receptor (Gq-coupled) TXA2->TP_Receptor Activates Signaling Downstream Signaling (PLC, IP3, Ca²⁺ release) TP_Receptor->Signaling Effects Platelet Aggregation Vasoconstriction Signaling->Effects PGI2 Prostacyclin (PGI2) (Vasodilation) PGI2_Synthase->PGI2

Caption: Thromboxane A2 signaling pathway and Furegrelate's point of inhibition.

Principles of Enzyme Inhibition Kinetics

To fully characterize an inhibitor like Furegrelate, we must determine its kinetic mechanism. Enzyme inhibition can be broadly classified as reversible or irreversible. Given Furegrelate's mechanism, we focus on reversible inhibition, which is primarily distinguished into three models: competitive, non-competitive, and uncompetitive.[16]

  • Competitive Inhibition: The inhibitor binds only to the free enzyme (E) at the active site, directly competing with the substrate (S). This increases the apparent Michaelis constant (Kₘ) but does not affect the maximum velocity (Vₘₐₓ).[17][18]

  • Non-competitive Inhibition: The inhibitor binds to an allosteric site on either the free enzyme (E) or the enzyme-substrate complex (ES). This reduces the Vₘₐₓ but does not change the Kₘ.[16]

  • Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex. This type of inhibition reduces both Vₘₐₓ and Kₘ.[16]

The goal of the kinetic analysis is to identify which of these models Furegrelate follows and to quantify its potency by determining the inhibition constant, Kᵢ. The Kᵢ is the dissociation constant for the enzyme-inhibitor complex and represents the concentration of inhibitor required to produce half-maximum inhibition.[19]

Inhibition_Models cluster_competitive Competitive Inhibition cluster_noncompetitive Non-competitive Inhibition cluster_uncompetitive Uncompetitive Inhibition E1 E ES1 ES → E + P E1->ES1 EI1 EI (Inactive) E1->EI1 S1 S S1->ES1 I1 I I1->EI1 E2 E ES2 ES → E + P E2->ES2 EI2 EI E2->EI2 S2 S S2->ES2 ESI2 ESI (Inactive) S2->ESI2 I2 I I2->EI2 I2->ESI2 ES2->ESI2 EI2->ESI2 E3 E ES3 ES → E + P E3->ES3 S3 S S3->ES3 I3 I ESI3 ESI (Inactive) I3->ESI3 ES3->ESI3

Caption: Schematic representation of reversible enzyme inhibition models.

Experimental Protocol: In Vitro TXAS Inhibition Assay

This protocol provides a robust method to determine the inhibitory activity of this compound on TXAS. The core principle is to measure the production of TxA2's stable metabolite, Thromboxane B2 (TxB2), as TxA2 itself is highly unstable with a half-life of about 30 seconds in aqueous solution.[8]

Causality in Method Design
  • Enzyme Source: Human platelet microsomes are used as they are a rich, physiologically relevant source of TXAS.[20] Isolation via differential centrifugation ensures a concentrated enzyme preparation.

  • Substrate: Prostaglandin H2 (PGH2) is the direct, natural substrate for TXAS. Its concentration will be varied to generate a substrate-velocity curve.

  • Detection Method: A competitive Enzyme-Linked Immunosorbent Assay (ELISA) for TxB2 is the gold standard for quantification.[20][21] It offers high sensitivity and specificity.

  • Self-Validation: The protocol includes essential controls:

    • No Inhibitor Control: Establishes the baseline Vₘₐₓ and Kₘ of the enzyme.

    • No Enzyme Control: Confirms that TxB2 production is enzyme-dependent.

    • Vehicle Control (e.g., DMSO): Ensures the solvent used to dissolve Furegrelate does not interfere with the assay.[20]

Step-by-Step Methodology

Experimental_Workflow cluster_prep 1. Preparation cluster_reaction 2. Enzymatic Reaction cluster_analysis 3. Quantification & Analysis prep_enzyme Prepare Platelet Microsomes (TXAS Source) pre_inc Pre-incubate Microsomes with Furegrelate (or vehicle) (5-10 min at 37°C) prep_enzyme->pre_inc prep_inhibitor Prepare Furegrelate Serial Dilutions prep_inhibitor->pre_inc prep_substrate Prepare PGH2 Substrate Concentration Series initiate Initiate Reaction by adding PGH2 prep_substrate->initiate pre_inc->initiate incubate Incubate (1-2 min at 37°C) initiate->incubate terminate Terminate Reaction (e.g., add stop solution or ice) incubate->terminate centrifuge Centrifuge to Pellet Microsomes terminate->centrifuge elisa Quantify TxB2 in Supernatant via ELISA centrifuge->elisa data_analysis Data Analysis: Plot velocity vs. [S] Determine Kinetic Parameters elisa->data_analysis

Caption: Experimental workflow for the in vitro TXAS inhibition assay.

Materials:

  • This compound (Test Inhibitor)

  • Human platelet microsomes (Source of TXAS)

  • Prostaglandin H2 (PGH2) (Substrate)

  • Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Vehicle (e.g., DMSO)

  • Stop Solution (e.g., a cyclooxygenase inhibitor like indomethacin in acidic buffer)

  • Commercial ELISA kit for Thromboxane B2 (TxB2)

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of this compound in the reaction buffer. A typical concentration range might span from 1 nM to 1 µM to cover the expected IC₅₀.

    • Prepare a range of PGH2 substrate concentrations. The concentrations should bracket the expected Kₘ of the enzyme (e.g., 0.5x, 1x, 2x, 5x, 10x Kₘ).

    • Dilute the human platelet microsomes in reaction buffer to a concentration that yields a linear reaction rate for the chosen incubation time.

  • Assay Setup:

    • For each inhibitor concentration (including a zero-inhibitor control), set up a series of reactions corresponding to each substrate concentration.

    • In a microplate or reaction tubes, add the platelet microsomes to the reaction buffer.

    • Add the specific concentration of Furegrelate or vehicle control.

  • Enzymatic Reaction:

    • Pre-incubate the enzyme-inhibitor mixture for 5-10 minutes at 37°C to allow for binding equilibrium to be reached.[20]

    • Initiate the reaction by adding the PGH2 substrate.

    • Incubate for a fixed, short period (e.g., 1-2 minutes) at 37°C. The time must be within the linear range of product formation.

    • Terminate the reaction by adding the stop solution or placing the samples on ice.[20]

  • TxB2 Quantification:

    • Centrifuge the samples to pellet the microsomes.

    • Collect the supernatant.

    • Quantify the concentration of TxB2 in the supernatant using a commercial ELISA kit, carefully following the manufacturer's protocol.[20]

Data Analysis and Interpretation

The raw data from the ELISA (TxB2 concentrations) are converted into reaction velocities (e.g., pmol/min/mg protein). The subsequent analysis is aimed at determining the kinetic parameters and the mode of inhibition.

Michaelis-Menten and Lineweaver-Burk Plots

First, plot the reaction velocity (v) against the substrate concentration ([S]) for each inhibitor concentration. This will generate a series of Michaelis-Menten curves. While modern analysis relies on non-linear regression of this direct plot, the Lineweaver-Burk (or double reciprocal) plot is an invaluable tool for visualizing the inhibition mechanism.[22][23]

The Lineweaver-Burk plot linearizes the Michaelis-Menten equation by plotting 1/v versus 1/[S].[23]

  • Competitive Inhibition: Lines intersect on the y-axis (Vₘₐₓ is unchanged).[23]

  • Non-competitive Inhibition: Lines intersect on the x-axis (Kₘ is unchanged).

  • Uncompetitive Inhibition: Lines are parallel.[23]

Determining Kᵢ using Non-Linear Regression

While graphical methods are useful for visualization, the most accurate determination of kinetic parameters (Vₘₐₓ, Kₘ, and Kᵢ) is achieved through global non-linear regression analysis of the untransformed v vs. [S] data.[17][24] The entire dataset (all substrate and inhibitor concentrations) is fitted simultaneously to the appropriate inhibition model equation.

For example, the equation for competitive inhibition is:

v = (Vₘₐₓ * [S]) / (Kₘ * (1 + [I]/Kᵢ) + [S])

Where:

  • v = reaction velocity

  • Vₘₐₓ = maximum velocity

  • [S] = substrate concentration

  • Kₘ = Michaelis constant

  • [I] = inhibitor concentration

  • Kᵢ = inhibition constant

Specialized software (e.g., GraphPad Prism, R) is used to perform this fitting and calculate the best-fit values and their associated errors for the kinetic parameters.[17][24]

Dixon Plot for Kᵢ Confirmation

A Dixon plot can also be used to estimate Kᵢ.[16][25] In this plot, 1/v is plotted against the inhibitor concentration ([I]) at several fixed substrate concentrations. For competitive inhibition, the lines will intersect at a point where the x-coordinate equals -Kᵢ.[26]

Table 2: Expected Kinetic Parameters from Inhibition Analysis

Parameter Description How it's Determined
Vₘₐₓ The maximum rate of the reaction at saturating substrate concentration. Y-intercept of the Lineweaver-Burk plot; parameter in non-linear regression.
Kₘ The substrate concentration at which the reaction velocity is half of Vₘₐₓ. X-intercept of the Lineweaver-Burk plot; parameter in non-linear regression.
Kᵢ The inhibition constant; a measure of the inhibitor's potency. Calculated from changes in apparent Kₘ or Vₘₐₓ; direct output of global non-linear regression.[27]

| Inhibition Type | The mechanism by which the inhibitor acts (e.g., competitive). | Pattern of intersecting lines on the Lineweaver-Burk plot.[23] |

Conclusion

Characterizing the inhibition kinetics of this compound on Thromboxane A2 synthase is a multi-faceted process that combines robust biochemical assays with rigorous data analysis. By understanding the underlying principles of the TxA2 pathway and applying the detailed experimental and analytical framework presented in this guide, researchers and drug development professionals can accurately determine the mechanism and potency of this important inhibitor. This knowledge is fundamental to its preclinical and clinical development as a therapeutic agent for cardiovascular diseases.

References

Furegrelate Sodium: A Technical Guide for Platelet Aggregation Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Thromboxane A2 in Hemostasis and Thrombosis

In the intricate cascade of platelet activation and aggregation, Thromboxane A2 (TxA2) emerges as a pivotal, potent mediator.[1][2] Synthesized from arachidonic acid within activated platelets, TxA2 acts as a powerful vasoconstrictor and promoter of platelet aggregation, playing a crucial role in both physiological hemostasis and pathological thrombosis.[2][3][4] The enzymatic linchpin in this process is Thromboxane A2 synthase.[2][3] Understanding and dissecting the TxA2 signaling pathway is therefore paramount for researchers in cardiovascular pharmacology and drug development. This guide provides an in-depth technical overview of Furegrelate sodium, a selective inhibitor of Thromboxane A2 synthase, and its application in platelet aggregation studies.

This compound: A Precision Tool for Isolating the TxA2 Pathway

This compound, also known as U-63557A, is a potent and selective inhibitor of Thromboxane A2 synthase.[5][6][7] Its specificity allows researchers to effectively block the production of TxA2 from its precursor, prostaglandin H2 (PGH2), thereby isolating and investigating the downstream effects of this critical signaling molecule.[8] Furegrelate has demonstrated significant inhibition of thromboxane synthesis in both ex vivo and in vivo studies.[9][10]

Chemical and Physical Properties

A clear understanding of this compound's properties is essential for accurate and reproducible experimental design.

PropertyValueSource
CAS Number 85666-17-7[5][6][7][11][12][13][14]
Molecular Formula C15H10NNaO3[11][13]
Molecular Weight 275.24 g/mol [11][13]
Appearance White to off-white crystalline solid[15]
Solubility Soluble in water (approx. 15 mg/mL), DMF (25 mg/mL), DMSO (21 mg/mL), Ethanol (14.5 mg/mL), and PBS (pH 7.2, 16.5 mg/mL)[5][6][13]

Mechanism of Action: Shunting the Arachidonic Acid Cascade

Upon platelet activation, phospholipase A2 liberates arachidonic acid from the platelet membrane.[16][17] The cyclooxygenase (COX) enzyme then converts arachidonic acid into the unstable endoperoxide, prostaglandin H2 (PGH2).[18] PGH2 stands at a critical juncture, serving as a substrate for various synthases that produce a range of bioactive prostanoids. In platelets, the primary pathway involves Thromboxane A2 synthase, which converts PGH2 into the pro-aggregatory and vasoconstrictive TxA2.[1]

This compound exerts its effect by selectively inhibiting Thromboxane A2 synthase.[5][7] This inhibition prevents the conversion of PGH2 to TxA2.[8] Consequently, the accumulated PGH2 can be shunted towards other enzymatic pathways, potentially leading to an increase in the production of other prostaglandins, such as the anti-aggregatory prostacyclin (PGI2) and prostaglandin D2 (PGD2).[1] This shunting effect is a key consideration when interpreting experimental results.

graph "Arachidonic Acid Cascade and Furegrelate Inhibition" { graph [layout=dot, rankdir=TB, splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

// Nodes Arachidonic_Acid [label="Arachidonic Acid", fillcolor="#FFFFFF"]; COX [label="Cyclooxygenase (COX)", fillcolor="#FFFFFF"]; PGH2 [label="Prostaglandin H2 (PGH2)", fillcolor="#FBBC05"]; TXA2_Synthase [label="Thromboxane A2 Synthase", fillcolor="#EA4335", fontcolor="#FFFFFF"]; TXA2 [label="Thromboxane A2 (TxA2)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Other_Prostaglandins [label="Other Prostaglandins (e.g., PGI2, PGD2)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Furegrelate [label="this compound", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Platelet_Aggregation [label="Platelet Aggregation &\nVasoconstriction", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Anti_Aggregation [label="Anti-Aggregation &\nVasodilation", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Arachidonic_Acid -> COX; COX -> PGH2; PGH2 -> TXA2_Synthase; PGH2 -> Other_Prostaglandins; TXA2_Synthase -> TXA2; Furegrelate -> TXA2_Synthase [label="Inhibits", style=dashed, color="#EA4335", fontcolor="#EA4335"]; TXA2 -> Platelet_Aggregation; Other_Prostaglandins -> Anti_Aggregation; }

Caption: this compound's point of intervention in the arachidonic acid cascade.

Experimental Protocol: In Vitro Platelet Aggregation Studies using Light Transmission Aggregometry (LTA)

Light Transmission Aggregometry (LTA) remains the gold standard for assessing platelet function in vitro.[19][20] The following protocol provides a detailed methodology for utilizing this compound to investigate TxA2-mediated platelet aggregation.

Materials and Reagents
  • This compound

  • Agonist (e.g., Arachidonic Acid, ADP, Collagen)

  • Human whole blood (collected in 3.2% sodium citrate)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Bovine Serum Albumin (BSA)

  • Apyrase

  • Acid-Citrate-Dextrose (ACD) solution

  • Light Transmission Aggregometer

  • Centrifuge

  • Hematology analyzer

Step-by-Step Methodology
  • Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

    • Collect fresh human whole blood into tubes containing 3.2% sodium citrate.[21]

    • To obtain PRP, centrifuge the whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature.[22]

    • Carefully aspirate the upper PRP layer.

    • To obtain PPP, centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 15 minutes.[23]

    • Aspirate the PPP supernatant. The PPP will be used to set the 100% aggregation baseline.[23]

  • Platelet Count Standardization:

    • Determine the platelet count in the PRP using a hematology analyzer.

    • Adjust the platelet count to a standardized level (typically 200-300 x 10⁹/L) by diluting with autologous PPP.[23] This step is crucial for reproducibility.

  • Preparation of this compound Stock Solution:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., water or PBS). The choice of solvent and concentration will depend on the desired final concentration in the assay.

  • LTA Assay Procedure:

    • Calibrate the aggregometer with PRP (0% transmission) and PPP (100% transmission).[23]

    • Pipette the adjusted PRP into aggregometer cuvettes containing a magnetic stir bar.

    • Pre-warm the cuvettes to 37°C for at least 5 minutes with stirring.[22]

    • Add the desired concentration of this compound or vehicle control to the PRP and incubate for a specified time (e.g., 2-5 minutes) to allow for enzyme inhibition.

    • Initiate platelet aggregation by adding the agonist (e.g., arachidonic acid). Arachidonic acid is a particularly relevant agonist in this context as its pro-aggregatory effect is primarily mediated through its conversion to TxA2.

    • Record the change in light transmission over time.

graph "LTA Experimental Workflow" { graph [layout=dot, rankdir=TB, splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontcolor="#202124", fillcolor="#FFFFFF"]; edge [fontname="Arial", color="#5F6368"];

// Nodes Start [label="Start: Whole Blood Collection", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; PRP_PPP [label="Prepare PRP and PPP\n(Centrifugation)"]; Standardize [label="Standardize Platelet Count"]; Incubate [label="Incubate PRP with Furegrelate\nor Vehicle Control"]; Add_Agonist [label="Add Agonist\n(e.g., Arachidonic Acid)"]; Record [label="Record Light Transmission\n(LTA)"]; Analyze [label="Analyze Aggregation Curves\n(Calculate % Inhibition)"]; End [label="End: Determine Furegrelate Efficacy", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> PRP_PPP; PRP_PPP -> Standardize; Standardize -> Incubate; Incubate -> Add_Agonist; Add_Agonist -> Record; Record -> Analyze; Analyze -> End; }

Caption: A streamlined workflow for assessing this compound's effect on platelet aggregation.

Interpreting the Data: Causality and Self-Validation

The use of this compound in platelet aggregation studies provides a self-validating system. When arachidonic acid is used as the agonist, a significant inhibition of platelet aggregation in the presence of this compound directly demonstrates the critical role of TxA2 in this process. The degree of inhibition should correlate with the concentration of this compound used, allowing for the determination of an IC50 value (the concentration of inhibitor required to inhibit 50% of the biological response). Furegrelate has an IC50 of 15 nM for human platelet microsomal thromboxane A2 synthase.[5][7]

However, it is important to note that some studies have shown that even with significant inhibition of TxA2 synthesis, platelet aggregation may not be completely abolished.[9][10][24] This suggests that other signaling pathways can compensate for the lack of TxA2, or that the accumulated PGH2 may itself interact with thromboxane receptors, albeit with lower affinity.[1] Therefore, it is often insightful to perform parallel experiments with other agonists that act through different pathways (e.g., ADP, collagen, thrombin) to fully characterize the antiplatelet profile of a compound.

Broader Applications and Future Directions

Beyond its use as a research tool, Furegrelate has been investigated for its therapeutic potential in conditions where TxA2 plays a pathological role, such as pulmonary arterial hypertension.[11][25][26] The ability to selectively inhibit TxA2 synthase without affecting other cyclooxygenase products makes it an attractive candidate for targeted therapy.

Future research in this area could focus on the development of dual-action inhibitors that block both TxA2 synthase and TxA2 receptors, which may offer a more comprehensive antiplatelet effect.[1] Furthermore, detailed studies on the metabolic fate of shunted PGH2 in the presence of this compound will provide a more complete understanding of its pharmacological effects.

Conclusion

This compound is an invaluable tool for researchers and drug development professionals seeking to dissect the complexities of platelet aggregation. Its high selectivity for Thromboxane A2 synthase allows for the precise investigation of the TxA2 signaling pathway. By following rigorous and well-controlled experimental protocols, such as the LTA method detailed in this guide, scientists can gain critical insights into the mechanisms of hemostasis and thrombosis, paving the way for the development of novel antiplatelet therapies.

References

Investigating the cardiovascular effects of Furegrelate sodium

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Investigating the Cardiovascular Effects of Furegrelate Sodium

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the experimental investigation into the cardiovascular effects of this compound. It is designed to equip researchers with the foundational knowledge and practical methodologies required to accurately characterize the bioactivity of this potent thromboxane A2 synthase inhibitor. The narrative moves from the core mechanism of action to detailed in vitro and in vivo protocols, emphasizing the rationale behind experimental design and data interpretation.

This compound is a selective inhibitor of thromboxane A2 (TXA2) synthase, an enzyme pivotal in the arachidonic acid cascade. TXA2 is a powerful lipid mediator that induces profound physiological effects, including potent vasoconstriction and the promotion of platelet aggregation. Consequently, its overproduction is implicated in the pathophysiology of various cardiovascular diseases, such as pulmonary hypertension, thrombosis, and myocardial infarction.

By selectively blocking the synthesis of TXA2, Furegrelate offers a targeted therapeutic strategy. Its mechanism redirects the metabolic pathway of the prostaglandin endoperoxide precursor (PGH2) towards the production of other prostaglandins, such as prostacyclin (PGI2), which has opposing, beneficial effects like vasodilation and inhibition of platelet aggregation. This guide delves into the essential experimental frameworks for validating and quantifying these effects.

Core Mechanism of Action: Selective Inhibition of Thromboxane A2 Synthase

Understanding the biochemical pathway is critical to designing meaningful experiments. The synthesis of TXA2 begins with the release of arachidonic acid from the cell membrane, which is then converted to the unstable endoperoxide PGH2 by cyclooxygenase (COX) enzymes. Thromboxane synthase then metabolizes PGH2 into TXA2. Furegrelate's specific inhibition of this final step is the lynchpin of its therapeutic action.

This selective inhibition not only decreases the production of pro-thrombotic and vasoconstrictive TXA2 but can also lead to an accumulation of PGH2. This accumulated PGH2 can then be shunted towards the synthesis of other prostanoids, including the vasodilator and platelet inhibitor PGI2, by prostacyclin synthase, particularly in endothelial cells. This "prostaglandin shunt" can synergistically enhance the therapeutic effects of TXA2 synthase inhibition.

Thromboxane_Pathway AA Arachidonic Acid (from Cell Membrane) COX Cyclooxygenase (COX) AA->COX PGH2 Prostaglandin H2 (PGH2) COX->PGH2 TXAS Thromboxane A2 Synthase PGH2->TXAS PGI_Synthase Prostacyclin Synthase PGH2->PGI_Synthase Shunt Pathway TXA2 Thromboxane A2 (TXA2) TXAS->TXA2 Platelets Platelet Aggregation Vasoconstriction TXA2->Platelets Furegrelate This compound Furegrelate->TXAS Inhibits PGI2 Prostacyclin (PGI2) PGI_Synthase->PGI2 Vascular_Effects Vasodilation Inhibition of Aggregation PGI2->Vascular_Effects

Caption: Signaling pathway of this compound's mechanism of action.

In Vitro Assessment of Furegrelate's Bioactivity

To quantify the inhibitory potency and functional consequences of Furegrelate, a series of in vitro assays are essential. These assays provide controlled environments to measure specific biological activities.

Protocol: Thromboxane Synthase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against thromboxane A2 synthase.

Methodology:

  • Enzyme Source: Utilize either purified recombinant human thromboxane synthase or microsomal preparations from platelets, which are a rich source of the enzyme.

  • Substrate: Prepare a solution of the substrate, PGH2. Due to its instability, PGH2 is often generated in situ or a stable mimetic is used.

  • Incubation: In a multi-well plate, combine the enzyme source with varying concentrations of this compound (e.g., from 1 nM to 100 µM) and allow a pre-incubation period (e.g., 15 minutes at 37°C) for the inhibitor to bind.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the PGH2 substrate.

  • Reaction Termination: After a fixed time (e.g., 1-2 minutes), stop the reaction by adding a stopping solution (e.g., a solution containing a chelating agent and a low pH buffer).

  • Quantification: Measure the product, Thromboxane B2 (TXB2), which is the stable, non-enzymatic breakdown product of the highly unstable TXA2. Quantification is typically performed using a validated Enzyme-Linked Immunosorbent Assay (ELISA) kit for TXB2.

  • Data Analysis: Plot the concentration of Furegrelate against the percentage of TXB2 production inhibition. Fit the data to a four-parameter logistic curve to calculate the IC50 value.

ParameterDescriptionSample Value
Enzyme Source Microsomal fraction from human platelets10 µg protein/well
Substrate Prostaglandin H2 (PGH2)10 µM
Inhibitor This compound1 nM - 100 µM
Endpoint Thromboxane B2 (TXB2) levelsMeasured via ELISA
Calculated IC50 Concentration for 50% inhibitione.g., ~50 nM
Protocol: Platelet Aggregation Assay

Objective: To assess the functional impact of Furegrelate-mediated TXA2 inhibition on platelet function.

Methodology:

  • Sample Preparation: Obtain fresh whole blood from healthy, consenting donors in citrate-containing tubes. Prepare platelet-rich plasma (PRP) by gentle centrifugation.

  • Instrumentation: Use a light transmission aggregometer. This instrument measures changes in light transmission through a PRP sample as platelets aggregate.

  • Experimental Setup:

    • Pipette a known volume of PRP into a cuvette with a stir bar and place it in the aggregometer.

    • Add a vehicle control or a specific concentration of this compound and incubate for a defined period.

  • Induction of Aggregation: Add an agonist to induce platelet aggregation. Arachidonic acid is an ideal agonist in this context as its ability to induce aggregation is dependent on the downstream synthesis of TXA2.

  • Data Acquisition: Record the change in light transmission over time (typically 5-10 minutes). The maximum aggregation percentage is the key endpoint.

  • Self-Validation: As a control, use a direct TXA2 receptor agonist (e.g., U46619). Furegrelate should not inhibit aggregation induced by U46619, as this agonist bypasses the thromboxane synthase enzyme, thus validating the specificity of the inhibitor's action.

Platelet_Aggregation_Workflow cluster_prep Sample Preparation cluster_assay Aggregation Assay Blood Whole Blood (Citrated) Centrifuge Centrifugation (Low Speed) Blood->Centrifuge PRP Platelet-Rich Plasma (PRP) Centrifuge->PRP Aggregometer Place PRP in Aggregometer PRP->Aggregometer Incubate Add Furegrelate & Incubate Aggregometer->Incubate Agonist Add Agonist (Arachidonic Acid) Incubate->Agonist Record Record Light Transmission Agonist->Record

Caption: Workflow for in vitro platelet aggregation assay.

In Vivo Evaluation of Cardiovascular Effects

Translating in vitro findings to a complex physiological system requires well-designed in vivo models. These studies are critical for understanding the hemodynamic consequences of Furegrelate administration.

Animal Model Selection

The choice of animal model is dictated by the research question. For investigating effects on blood pressure and vascular resistance, rodent models are commonly used. For instance, a model of pulmonary hypertension induced by monocrotaline or hypoxia in rats is suitable for assessing Furegrelate's potential to reduce pulmonary arterial pressure.

Protocol: Hemodynamic Monitoring in a Rodent Model

Objective: To measure the real-time effects of this compound on systemic and pulmonary hemodynamics.

Methodology:

  • Animal Preparation: Anesthetize the animal (e.g., rat or mouse) using a suitable anesthetic agent (e.g., isoflurane).

  • Surgical Catheterization:

    • Systemic Pressure: Insert a pressure-transducing catheter into the carotid artery or femoral artery to measure systemic arterial pressure (SAP).

    • Pulmonary Pressure: For pulmonary arterial pressure (PAP), a more complex procedure is required, involving the insertion of a catheter through the jugular vein, into the right ventricle, and then into the pulmonary artery.

    • Drug Administration: Place a catheter in the jugular vein or femoral vein for intravenous (IV) administration of Furegrelate.

  • Stabilization: Allow the animal to stabilize after surgery until hemodynamic parameters are constant.

  • Baseline Recording: Record baseline hemodynamic data for at least 30 minutes. This includes mean arterial pressure (MAP), PAP, heart rate (HR), and cardiac output (CO), if possible (e.g., using a flow probe).

  • Drug Administration: Administer this compound via IV infusion, either as a bolus or a continuous infusion. A dose-response study, with escalating doses, is often performed.

  • Continuous Monitoring: Continuously record all hemodynamic parameters throughout the drug administration period and for a defined time afterward to observe the duration of the effect.

  • Data Analysis: Calculate derived parameters such as pulmonary vascular resistance (PVR = (mean PAP - left atrial pressure) / CO) and systemic vascular resistance (SVR = MAP / CO). Compare the values before, during, and after drug administration using appropriate statistical tests.

Hemodynamic ParameterExpected Change with FuregrelateRationale
Mean Arterial Pressure (MAP) DecreaseSystemic vasodilation
Pulmonary Arterial Pressure (PAP) DecreasePulmonary vasodilation
Systemic Vascular Resistance (SVR) DecreaseReduced systemic vascular tone
Pulmonary Vascular Resistance (PVR) DecreaseReduced pulmonary vascular tone
Heart Rate (HR) Variable (may show reflex increase)Compensatory response to vasodilation

Conclusion and Future Directions

The investigation of this compound's cardiovascular effects requires a multi-faceted approach, bridging biochemistry, cellular biology, and in vivo physiology. The protocols outlined in this guide provide a robust framework for characterizing its mechanism and therapeutic potential. By selectively inhibiting thromboxane A2 synthase, Furegrelate not only reduces the levels of a potent vasoconstrictor and platelet agonist but also promotes the synthesis of beneficial vasodilatory prostaglandins.

Future research should continue to explore the long-term effects of Furegrelate administration in chronic disease models, its potential interactions with other cardiovascular medications, and its impact on inflammatory signaling pathways that are often intertwined with the arachidonic acid cascade. A thorough understanding, grounded in rigorous and reproducible experimental science, is paramount to translating the promise of this targeted therapy into clinical reality.

Furegrelate Sodium: A Thromboxane Synthase Inhibitor as a Novel Therapeutic Avenue in Glioma

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini Advanced

Abstract

Glioblastoma (GBM), the most aggressive primary brain tumor, presents a formidable therapeutic challenge due to its infiltrative nature and profound resistance to conventional therapies. The intricate tumor microenvironment, characterized by extensive vascularization, hypoxia, and significant immune suppression, plays a pivotal role in glioma progression and therapeutic failure. Emerging evidence implicates the arachidonic acid metabolic pathway, particularly the production of prostanoids, as a key driver of glioma pathogenesis. Thromboxane A2 synthase (TXAS), the enzyme responsible for the synthesis of the potent pro-aggregatory and vasoconstrictive molecule thromboxane A2 (TXA2), is significantly upregulated in glioma and correlates with tumor grade. Furegrelate sodium, a specific and potent inhibitor of TXAS, has emerged as a promising therapeutic candidate. This technical guide provides a comprehensive overview of the scientific rationale, mechanism of action, and preclinical evaluation of this compound in the context of glioma research. We present detailed in vitro and in vivo experimental protocols, data interpretation guidelines, and a critical analysis of the potential of furegrelate as a standalone or adjuvant therapy for this devastating disease.

Introduction: The Rationale for Targeting Thromboxane Synthase in Glioma

Glioblastoma is characterized by rapid proliferation, diffuse invasion into the surrounding brain parenchyma, and a highly angiogenic and immunosuppressive tumor microenvironment.[1] The cyclooxygenase (COX) pathway, which leads to the production of various prostaglandins and thromboxanes, is aberrantly activated in GBM.[2] While much of the focus has been on prostaglandin E2 (PGE2) as a key mediator of gliomagenesis[3], the role of thromboxane A2 (TXA2) is increasingly being recognized.

Thromboxane A2 synthase (TXAS), encoded by the TBXAS1 gene, is overexpressed in human gliomas, with its expression levels correlating with the grade of malignancy.[4] High TXAS expression is associated with a more migratory and invasive glioma cell phenotype.[5][6] The product of TXAS, thromboxane A2, is a potent mediator of platelet aggregation and vasoconstriction, and its signaling through the thromboxane receptor (TP) has been implicated in cancer progression, including cell growth, migration, and angiogenesis.[7]

This compound is a specific inhibitor of thromboxane A2 synthase.[4] Its mechanism of action involves blocking the conversion of prostaglandin H2 (PGH2) to TXA2. This inhibition has a dual effect: it reduces the levels of pro-tumorigenic TXA2 and shunts the PGH2 substrate towards the synthesis of other prostanoids, such as prostacyclin (PGI2), which often has opposing, anti-tumorigenic effects. This unique mode of action makes furegrelate a compelling candidate for therapeutic intervention in glioma.

The Core Mechanism of Action of this compound in the Glioma Microenvironment

This compound exerts its anti-glioma effects through a multi-faceted mechanism centered on the inhibition of thromboxane A2 synthase.

Direct Inhibition of Thromboxane A2 Synthase

Furegrelate acts as a competitive inhibitor of TXAS, binding to the active site of the enzyme and preventing the conversion of PGH2 to TXA2. This leads to a significant reduction in the intratumoral and circulating levels of TXA2.

Downstream Signaling Consequences of TXAS Inhibition

The reduction in TXA2 levels has several critical downstream effects on glioma cells and the surrounding microenvironment:

  • Inhibition of Cell Migration and Invasion: TXA2 has been shown to promote glioma cell motility. By blocking its production, furegrelate effectively inhibits a key driver of the diffuse infiltration characteristic of glioblastoma.[5]

  • Induction of Apoptosis: Furegrelate treatment has been demonstrated to induce a pro-apoptotic state in glioma cells.[4] This is significant as glioma cells are notoriously resistant to programmed cell death.

  • Sensitization to Conventional Therapies: Pre-treatment with furegrelate has been shown to increase the sensitivity of glioma cells to both chemotherapy, such as the alkylating agent 1,3-bis(2-chloroethyl)-1-nitrosourea (BCNU), and gamma-radiation.[4][8]

  • Anti-Angiogenic Effects: TXA2 is involved in angiogenesis by stimulating endothelial cell migration. Furegrelate-mediated inhibition of TXAS can therefore disrupt the formation of new blood vessels that are essential for tumor growth.

  • Modulation of the Immune Microenvironment: While direct studies on furegrelate's impact on the glioma immune microenvironment are limited, the broader prostaglandin pathway is known to be highly immunosuppressive.[1] By altering the balance of prostanoids, furegrelate may help to alleviate the profound immunosuppression that characterizes glioblastoma, a critical area for future investigation.

Signaling Pathway Visualization

Furegrelate_Mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_effects Cellular Effects Arachidonic_Acid Arachidonic Acid COX COX-1/2 Arachidonic_Acid->COX PGH2 Prostaglandin H2 (PGH2) COX->PGH2 TXAS Thromboxane A2 Synthase (TXAS) PGH2->TXAS Other_Prostanoids Other Prostanoids (e.g., PGI2) PGH2->Other_Prostanoids Shunted Pathway TXA2 Thromboxane A2 (TXA2) TXAS->TXA2 Furegrelate This compound Furegrelate->TXAS Inhibits TP_Receptor Thromboxane Receptor (TP) TXA2->TP_Receptor Activates Migration Cell Migration & Invasion TP_Receptor->Migration Promotes Proliferation Cell Proliferation TP_Receptor->Proliferation Promotes Apoptosis Apoptosis Resistance TP_Receptor->Apoptosis Inhibits Angiogenesis Angiogenesis TP_Receptor->Angiogenesis Promotes

Caption: Furegrelate's mechanism of action in glioma.

In Vitro Evaluation of this compound

A robust in vitro evaluation is critical to understanding the therapeutic potential of furegrelate. The following protocols provide a framework for assessing its efficacy in glioma cell lines.

Cell Viability and Cytotoxicity Assays

Objective: To determine the effect of furegrelate on the viability and proliferation of glioma cell lines.

Protocol:

  • Cell Seeding: Plate human glioma cell lines (e.g., U87MG, T98G) in 96-well plates at a density of 5,000 cells/well in complete culture medium.

  • Treatment: After 24 hours, treat the cells with increasing concentrations of this compound (e.g., 0.1, 0.5, 1, 5, 10 mg/mL). Include a vehicle control (sterile water or PBS).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • Viability Assessment:

    • MTT Assay: Add MTT reagent (5 mg/mL) to each well and incubate for 4 hours. Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.

    • CellTiter-Glo® Luminescent Cell Viability Assay: Add CellTiter-Glo® reagent to each well, incubate for 10 minutes, and measure luminescence.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value of furegrelate for each cell line.

Apoptosis Assay

Objective: To quantify the induction of apoptosis in glioma cells following furegrelate treatment.

Protocol:

  • Cell Treatment: Seed glioma cells in 6-well plates and treat with furegrelate at concentrations around the determined IC50 value for 48 hours.

  • Apoptosis Detection:

    • Annexin V/Propidium Iodide (PI) Staining: Harvest the cells, wash with PBS, and resuspend in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI and analyze by flow cytometry.

    • Caspase-3/7 Activity Assay: Use a luminescent or fluorescent caspase-3/7 activity assay kit according to the manufacturer's instructions.

  • Data Analysis: Quantify the percentage of apoptotic cells (Annexin V positive, PI negative) or the relative caspase activity compared to the vehicle control.

Cell Migration and Invasion Assays

Objective: To assess the effect of furegrelate on the migratory and invasive potential of glioma cells.

Protocol:

  • Transwell Migration Assay:

    • Seed glioma cells in the upper chamber of a Transwell insert (8 µm pore size) in serum-free medium.

    • Add complete medium with or without furegrelate to the lower chamber.

    • After 24-48 hours, fix and stain the cells that have migrated to the underside of the insert.

    • Count the number of migrated cells in several random fields under a microscope.

  • 3D Spheroid Invasion Assay:

    • Generate glioma spheroids by seeding cells in ultra-low attachment plates.[9]

    • Embed the spheroids in a Matrigel matrix in a 96-well plate.[9]

    • Add culture medium containing furegrelate or vehicle control.

    • Monitor and image the invasion of cells from the spheroid into the surrounding matrix over 72 hours.[9]

  • Data Analysis: Quantify the number of migrated cells or the area of invasion from the spheroid.

Clonogenic Survival Assay (in combination with radiation)

Objective: To determine if furegrelate can sensitize glioma cells to radiation.

Protocol:

  • Cell Seeding: Plate a known number of glioma cells (e.g., 200-1000 cells/well) in 6-well plates.

  • Pre-treatment: Treat the cells with a sub-lethal concentration of furegrelate for 24 hours.

  • Irradiation: Irradiate the plates with varying doses of gamma-radiation (e.g., 2, 4, 6, 8 Gy).

  • Colony Formation: Incubate the plates for 10-14 days to allow for colony formation.

  • Staining and Counting: Fix the colonies with methanol and stain with crystal violet. Count the number of colonies containing at least 50 cells.

  • Data Analysis: Calculate the surviving fraction for each treatment group and generate a dose-response curve.

Experimental Workflow Visualization

in_vitro_workflow cluster_setup Initial Setup cluster_assays In Vitro Assays cluster_treatment Treatment cluster_analysis Data Analysis Cell_Culture Glioma Cell Lines (e.g., U87MG, T98G) Viability Cell Viability Assay (MTT, CellTiter-Glo) Cell_Culture->Viability Apoptosis Apoptosis Assay (Annexin V/PI, Caspase-3/7) Cell_Culture->Apoptosis Migration Migration/Invasion Assay (Transwell, Spheroid) Cell_Culture->Migration Clonogenic Clonogenic Survival Assay (+/- Radiation) Cell_Culture->Clonogenic IC50 IC50 Determination Viability->IC50 Apoptotic_Quant Quantification of Apoptosis Apoptosis->Apoptotic_Quant Migration_Quant Quantification of Migration/Invasion Migration->Migration_Quant Survival_Curve Survival Curve Generation Clonogenic->Survival_Curve Furegrelate_Treatment This compound (Dose-Response) Furegrelate_Treatment->Viability Furegrelate_Treatment->Apoptosis Furegrelate_Treatment->Migration Furegrelate_Treatment->Clonogenic

Caption: In Vitro experimental workflow for furegrelate evaluation.

In Vivo Evaluation of this compound in Orthotopic Glioma Models

In vivo studies are essential to validate the therapeutic efficacy of furegrelate in a more physiologically relevant setting. The orthotopic xenograft mouse model is the gold standard for preclinical glioma research.

Orthotopic Glioma Xenograft Model

Objective: To establish an intracranial glioma model in immunodeficient mice.

Protocol:

  • Cell Preparation: Culture human glioma cells expressing a reporter gene (e.g., luciferase) for in vivo imaging.

  • Animal Model: Use immunodeficient mice (e.g., NOD-SCID or athymic nude mice).

  • Stereotactic Intracranial Injection: Anesthetize the mice and secure them in a stereotactic frame. Inject 1 x 10^5 to 5 x 10^5 glioma cells in 5 µL of sterile PBS into the striatum of the right cerebral hemisphere.

  • Tumor Growth Monitoring: Monitor tumor growth non-invasively using bioluminescence imaging (BLI) once or twice a week.[10]

Therapeutic Efficacy Study

Objective: To evaluate the effect of furegrelate, alone and in combination with other therapies, on tumor growth and survival.

Protocol:

  • Tumor Establishment: Once tumors are established (detectable by BLI), randomize the mice into treatment groups (e.g., vehicle control, furegrelate alone, BCNU alone, furegrelate + BCNU, radiation alone, furegrelate + radiation).

  • Drug Administration:

    • Furegrelate: While the optimal in vivo dose for glioma is still under investigation, a starting point could be based on previous studies in other models, adjusted for mice. A suggested starting dose is 10-50 mg/kg, administered daily via oral gavage or intraperitoneal injection.

    • BCNU: Administer a single dose of 15 mg/kg via intraperitoneal injection.

  • Radiation Therapy: For the radiation groups, deliver a focused dose of radiation (e.g., 5-10 Gy) to the tumor-bearing hemisphere of the brain.

  • Monitoring:

    • Monitor tumor growth by BLI.

    • Record animal body weight and clinical signs of toxicity.

    • Monitor survival until the humane endpoint is reached.

  • Data Analysis:

    • Plot tumor growth curves based on BLI signal intensity.

    • Generate Kaplan-Meier survival curves and perform statistical analysis (e.g., log-rank test).

Immunohistochemical Analysis of Tumors

Objective: To investigate the in vivo mechanism of action of furegrelate.

Protocol:

  • Tissue Collection: At the end of the study, or at specific time points, euthanize the mice and perfuse with PBS followed by 4% paraformaldehyde.

  • Tissue Processing: Harvest the brains, fix in formalin, and embed in paraffin.

  • Immunohistochemistry: Section the brains and perform immunohistochemical staining for:

    • Apoptosis: Cleaved caspase-3[11]

    • Proliferation: Ki-67

    • Angiogenesis: CD31 (to assess microvessel density)

  • Image Analysis: Quantify the number of positive cells or the microvessel density in different treatment groups.

In Vivo Experimental Workflow Visualization

in_vivo_workflow cluster_model Model Establishment cluster_treatment Therapeutic Intervention cluster_evaluation Efficacy Evaluation Cell_Injection Intracranial Injection of Luciferase-Expressing Glioma Cells Tumor_Monitoring Bioluminescence Imaging (BLI) for Tumor Growth Cell_Injection->Tumor_Monitoring Randomization Randomization of Mice into Treatment Groups Tumor_Monitoring->Randomization Furegrelate_Admin Furegrelate Administration (e.g., Oral Gavage) Randomization->Furegrelate_Admin Combo_Treatment Combination Therapy (BCNU or Radiation) Randomization->Combo_Treatment BLI_Monitoring Longitudinal BLI Monitoring Furegrelate_Admin->BLI_Monitoring Combo_Treatment->BLI_Monitoring Survival_Analysis Kaplan-Meier Survival Analysis BLI_Monitoring->Survival_Analysis IHC_Analysis Immunohistochemical Analysis of Tumors (Cleaved Caspase-3, Ki-67, CD31) Survival_Analysis->IHC_Analysis

Caption: In Vivo experimental workflow for furegrelate evaluation.

Data Presentation and Interpretation

Quantitative Data Summary
Parameter In Vitro Findings (U87MG cells) In Vivo Findings (Orthotopic U87MG Xenograft) Reference
Furegrelate Concentration for Growth Inhibition As low as 0.1 mg/mLNot explicitly quantified in the provided search results[4]
Furegrelate Concentration for Apoptosis Induction Synergistic effect with BCNU at 0.5 mg/mLIncreased cleaved caspase-3 staining[4]
Effect on Migration/Invasion Effective blockade of migrationNot explicitly quantified in the provided search results[5]
Sensitization to Radiation Increased radiation sensitivitySignificant decrease in tumor volume with suboptimal radiation doses[8]
Effect on Tumor Growth Inhibition of cell proliferationSignificant inhibition of tumor growth[4]
Effect on Angiogenesis Not explicitly quantified in the provided search resultsSignificant reduction in intratumoral microvessel density[4]
Effect on Survival N/ASignificantly prolonged survival in combination with BCNU[4]
Thromboxane Synthase (TBXAS1) Expression in Glioma Subtypes

Analysis of The Cancer Genome Atlas (TCGA) data can provide insights into the expression of TBXAS1 across different glioma subtypes. While a detailed quantitative analysis was not available in the initial search, existing data suggests that TBXAS1 is upregulated in glioblastoma.[12] Further investigation into its expression in the proneural, neural, classical, and mesenchymal subtypes could help identify patient populations most likely to respond to furegrelate therapy.[13]

Future Directions and Conclusion

This compound represents a promising and rationally designed therapeutic agent for the treatment of glioblastoma. Its targeted inhibition of thromboxane A2 synthase addresses multiple facets of glioma pathology, including cell migration, apoptosis resistance, and sensitization to conventional therapies. The preclinical data generated to date strongly support its further development.

Future research should focus on:

  • Optimizing In Vivo Dosing and Delivery: Determining the optimal dose, schedule, and route of administration for furegrelate to maximize efficacy and minimize potential toxicity.

  • Investigating the Impact on the Immune Microenvironment: Elucidating the effects of furegrelate on the various immune cell populations within the glioma microenvironment, including microglia, macrophages, and T cells.

  • Identifying Predictive Biomarkers: Correlating TBXAS1 expression levels and other molecular markers with the response to furegrelate to enable patient stratification.

  • Exploring Novel Combination Therapies: Evaluating the synergy of furegrelate with emerging therapies, such as immunotherapy and targeted agents.

References

Navigating the Physicochemical Landscape of Furegrelate Sodium: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furegrelate sodium, the sodium salt of 5-(3-pyridinylmethyl)benzofurancarboxylic acid, is a potent and selective inhibitor of thromboxane A2 synthase.[1][2] By blocking this key enzyme in the arachidonic acid cascade, Furegrelate effectively curtails the production of thromboxane A2, a powerful mediator of platelet aggregation and vasoconstriction.[2][3] While its initial development for arrhythmias, ischemic heart disorders, and thrombosis was discontinued, its well-defined mechanism of action continues to make it a valuable tool in cardiovascular and pulmonary hypertension research.[1][3]

This technical guide provides a comprehensive exploration of two critical physicochemical properties of this compound: solubility and stability. A thorough understanding of these parameters is paramount for the design of meaningful in vitro and in vivo studies, the development of suitable formulations, and the accurate interpretation of experimental data. As a Senior Application Scientist, this guide synthesizes established theoretical principles with practical, field-proven methodologies to provide a self-validating framework for researchers working with this compound.

I. The Core Physicochemical Characteristics of this compound

This compound is commercially available as a crystalline solid.[2] The molecule itself is achiral and features a pyridine ring, a benzofuran system, and a carboxylic acid functional group. The sodium salt form enhances its aqueous solubility compared to the free acid, which is not well-soluble in pH-neutral aqueous environments.[3] This difference in solubility between the salt and free acid form is a critical consideration for experimental design, particularly for studies involving cell-based assays where the compound needs to traverse lipophilic cell membranes.[3]

Key Structural Features:

  • Pyridine Ring: This basic nitrogen-containing heterocycle is a key contributor to the molecule's biological activity and will influence its pKa and pH-dependent solubility.

  • Benzofuran Core: This bicyclic aromatic ether system forms the scaffold of the molecule.

  • Carboxylic Acid (as Sodium Carboxylate): This functional group is the primary determinant of the compound's acidity and its significantly increased aqueous solubility in the salt form.

II. Solubility Profile of this compound

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. For this compound, understanding its solubility in various solvents and across a range of pH values is essential for preparing stock solutions, designing dissolution studies, and interpreting biological data.

A. Aqueous and Organic Solvent Solubility

This compound's solubility is influenced by the polarity of the solvent. While it is a sodium salt, its overall structure retains some lipophilic character.

SolventReported SolubilityNotes
Water≤15 mg/mL (at 20°C)[2][3]The pH of the water will significantly impact the solubility.
Dimethyl Sulfoxide (DMSO)13 mg/mL[4]Heating to 60°C and ultrasonication may be required for complete dissolution.[4]
10% DMSO in 40% PEG300, 5% Tween-80, 45% saline≥ 1.67 mg/mL[4]This represents a common vehicle for in vivo studies.
10% DMSO in 90% (20% SBE-β-CD in saline)≥ 1.67 mg/mL[4]Cyclodextrins can be used to enhance aqueous solubility.
10% DMSO in 90% corn oil≥ 1.67 mg/mL[4]A lipid-based vehicle for formulation.

Note: The solubility in common laboratory organic solvents such as methanol, ethanol, and acetonitrile is not widely reported in publicly available literature. Researchers should determine this experimentally based on their specific needs.

B. pH-Dependent Solubility

The presence of a carboxylic acid and a pyridine ring makes the solubility of Furegrelate highly dependent on pH. The carboxylic acid (as a carboxylate in the sodium salt) will be more soluble at higher pH, while the pyridine nitrogen can be protonated at lower pH, which may also influence solubility. A comprehensive pH-solubility profile is crucial for predicting its behavior in different biological environments, such as the gastrointestinal tract.

Theoretical pH-Solubility Profile of Furegrelate:

dot graph "pH_Solubility_Profile" { layout=neato; node [shape=plaintext, fontcolor="#202124"]; edge [color="#5F6368"];

} END_DOT Caption: Theoretical pH-solubility profile for Furegrelate.

C. Experimental Protocols for Solubility Determination

Two primary types of solubility assays are employed in drug development: kinetic and thermodynamic.

This high-throughput method is useful for early-stage discovery to quickly assess the solubility of a compound from a DMSO stock solution.[5][6]

Experimental Workflow: Nephelometric Kinetic Solubility Assay

G

Step-by-Step Protocol:

  • Prepare Stock Solution: Accurately weigh and dissolve this compound in 100% DMSO to a high concentration (e.g., 10 mM).

  • Prepare Buffer Solutions: Prepare a series of aqueous buffers at different pH values (e.g., phosphate-buffered saline at pH 5.0, 6.2, and 7.4).

  • Assay Plate Preparation: Dispense a small volume (e.g., 2 µL) of the DMSO stock solution into the wells of a 96-well microtiter plate.

  • Addition of Buffer: Add the aqueous buffer to each well to achieve the desired final concentration range of this compound.

  • Incubation: Seal the plate and incubate with shaking for a defined period (e.g., 2 hours) at a controlled temperature (e.g., 25°C or 37°C).

  • Measurement: Measure the turbidity of each well using a nephelometer. The point at which a significant increase in light scattering is observed indicates precipitation and is used to determine the kinetic solubility.[6]

This method determines the true equilibrium solubility of the solid compound and is considered the "gold standard".[7][8]

Experimental Workflow: Shake-Flask Thermodynamic Solubility Assay

G

Step-by-Step Protocol:

  • Sample Preparation: Add an excess amount of solid this compound to a series of vials containing the desired solvent (e.g., water, various buffers, organic solvents).

  • Equilibration: Seal the vials and agitate them at a constant temperature for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[9]

  • Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation followed by filtration through a 0.22 µm filter.

  • Quantification: Accurately dilute an aliquot of the clear filtrate and quantify the concentration of dissolved this compound using a validated analytical method, such as HPLC-UV.

  • Calculation: The determined concentration represents the thermodynamic solubility of this compound in that solvent at that temperature.

III. Stability Profile of this compound

Assessing the chemical stability of this compound is crucial for determining its shelf-life, identifying appropriate storage conditions, and understanding its degradation pathways. Forced degradation studies are employed to accelerate the degradation process and identify potential degradation products.

A. Forced Degradation Studies (Stress Testing)

Forced degradation studies involve exposing the drug substance to conditions more severe than accelerated stability testing to predict its degradation profile.[7] These studies are essential for developing stability-indicating analytical methods.

Typical Stress Conditions for this compound:

Stress ConditionTypical Reagents and ConditionsPotential Degradation Pathways
Acidic Hydrolysis 0.1 M to 1 M HCl, room temperature to 60°C[10]Hydrolysis of the benzofuran ether linkage or other susceptible bonds.
Basic Hydrolysis 0.1 M to 1 M NaOH, room temperature to 60°C[10]Potential for hydrolysis, though the carboxylate will be stable. Other parts of the molecule may be susceptible.
Oxidative Degradation 3-30% Hydrogen Peroxide (H₂O₂), room temperature[11]Oxidation of the pyridine ring to an N-oxide, or oxidation of the benzofuran ring.
Thermal Degradation 40-80°C in a controlled oven[10]General decomposition, potential for decarboxylation at very high temperatures.
Photolytic Degradation Exposure to UV (200-800 nm) and visible light (≥1.2 million lux hours)[10][12]Photochemical reactions involving the aromatic rings, potentially leading to rearrangements or cleavage.[12]

Note: The goal of forced degradation is to achieve 5-20% degradation of the parent compound.[1] Conditions should be adjusted accordingly.

B. Potential Degradation Pathways

Based on the chemical structure of Furegrelate, several degradation pathways can be hypothesized:

  • Hydrolysis: The ether linkage in the benzofuran ring could be susceptible to cleavage under harsh acidic conditions.

  • Oxidation: The nitrogen atom in the pyridine ring is a potential site for N-oxidation. The electron-rich benzofuran ring could also be susceptible to oxidative degradation.

  • Photodegradation: Aromatic systems can undergo various photochemical reactions, including photo-Fries rearrangement, although this is less likely for this specific structure.[13]

Hypothesized Degradation Pathway: Oxidation

G

C. Experimental Protocol for a Forced Degradation Study

Objective: To investigate the degradation of this compound under various stress conditions and to identify the resulting degradation products.

Materials:

  • This compound

  • HPLC-grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Calibrated pH meter, oven, and photostability chamber

Step-by-Step Protocol:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a water/methanol mixture) at a known concentration (e.g., 1 mg/mL).

  • Acidic Degradation: Mix the stock solution with an equal volume of 0.1 M HCl. Keep a sample at room temperature and another at 60°C. Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours), neutralize with 0.1 M NaOH, and dilute for analysis.

  • Basic Degradation: Mix the stock solution with an equal volume of 0.1 M NaOH. Follow the same procedure as for acidic degradation, neutralizing with 0.1 M HCl.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep the solution at room temperature and protected from light. Withdraw and analyze aliquots at the specified time points.

  • Thermal Degradation: Expose the solid this compound powder to dry heat at 60°C in an oven. Also, expose a solution of this compound to the same conditions. Analyze samples at various time points.

  • Photolytic Degradation: Expose a solution of this compound and the solid powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[10] A control sample should be kept in the dark.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method.

IV. Analytical Methodologies for Quantification

A robust and validated analytical method is essential for accurately quantifying this compound in solubility and stability studies. A stability-indicating method is one that can separate the parent drug from its degradation products.

A. Proposed Stability-Indicating HPLC-UV Method

Chromatographic Conditions (Hypothetical):

ParameterConditionRationale
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)Provides good retention and separation for moderately polar compounds.
Mobile Phase A 0.1% Phosphoric acid in waterProvides an acidic pH to ensure consistent ionization of the analyte and good peak shape.
Mobile Phase B AcetonitrileA common organic modifier for reversed-phase chromatography.
Gradient Elution A time-based gradient from high aqueous to high organicTo ensure elution of the parent compound and separation from potential, more polar or less polar, degradation products.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30°CTo ensure reproducible retention times.
Detection Wavelength To be determined by UV scan (likely around the λmax of the benzofuran chromophore)For optimal sensitivity.
Injection Volume 10 µLA standard injection volume.
B. Method Validation

The proposed HPLC method must be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[14] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities and degradants.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate, variations in method parameters.

V. Mechanism of Action: Inhibition of Thromboxane A2 Synthase

This compound's therapeutic potential stems from its specific inhibition of thromboxane A2 synthase. This enzyme catalyzes the conversion of prostaglandin H2 (PGH2) to thromboxane A2 (TXA2).[1] By blocking this step, Furegrelate not only reduces the levels of the pro-aggregatory and vasoconstrictive TXA2 but may also lead to a "shunting" of the PGH2 substrate towards the synthesis of other prostaglandins, such as the vasodilatory and anti-aggregatory prostacyclin (PGI2), in endothelial cells.

Simplified Thromboxane A2 Synthesis Pathway and Furegrelate's Site of Action:

G

Conclusion

This technical guide provides a comprehensive framework for understanding and evaluating the solubility and stability of this compound. While specific, quantitative data in the public domain is limited, the principles and detailed protocols outlined herein offer researchers a robust starting point for their own investigations. By applying these methodologies, scientists can generate reliable data to support their research, ensure the quality of their experimental results, and ultimately, advance our understanding of the therapeutic potential of targeting the thromboxane A2 pathway.

References

Furegrelate Sodium (CAS: 85666-17-7): A Technical Guide on its Mechanism of Action as a Thromboxane A2 Synthase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Furegrelate sodium, also known by its developmental code U-63557A, is a potent, selective, and orally available inhibitor of the enzyme thromboxane A2 synthase.[1][2][3] Initially developed for cardiovascular applications such as arrhythmias and thrombosis, its unique mechanism of action has made it an invaluable tool for researchers investigating the physiological and pathological roles of thromboxane A2 (TXA2).[4] Thromboxane A2 is a powerful lipid mediator that promotes platelet aggregation and vasoconstriction, playing a central role in thrombosis and hemostasis.[4][5][6]

This technical guide provides an in-depth exploration of this compound, designed for researchers, scientists, and drug development professionals. We will cover its chemical properties, core mechanism of action, quantitative potency, and a detailed experimental protocol for assessing its inhibitory activity. The objective is to furnish a comprehensive resource that combines technical accuracy with practical, field-proven insights into the application of this compound in a research setting.

Chemical and Physical Properties

Furegrelate is a synthetic, achiral organic molecule belonging to the benzofuran class of compounds.[4] Its structure is characterized by a 5-(3-pyridinylmethyl)benzofuran-2-carboxylic acid backbone.[4] The sodium salt form enhances its solubility in aqueous media.[4]

PropertyValue
CAS Number 85666-17-7[1][2][7][8][9]
IUPAC Name sodium;5-(pyridin-3-ylmethyl)-1-benzofuran-2-carboxylate[7]
Synonyms U-63557A, Sodium 5-(3'-pyridinylmethyl)benzofuran-2-carboxylate[1][7]
Molecular Formula C₁₅H₁₀NNaO₃[2][7]
Molecular Weight 275.24 g/mol [7]
Canonical SMILES C1=CC(=CN=C1)CC2=CC3=C(C=C2)OC(=C3)C(=O)[O-].[Na+][1][8]

Core Mechanism of Action

Furegrelate exerts its pharmacological effect by directly and selectively inhibiting thromboxane A2 synthase, a critical enzyme in the arachidonic acid cascade.[4][10]

3.1 The Arachidonic Acid Cascade and Thromboxane A2 Synthesis

In platelets, the fatty acid arachidonic acid is metabolized by the cyclooxygenase 1 (COX-1) enzyme to form the unstable endoperoxide prostaglandin H2 (PGH2).[4] PGH2 serves as a crucial branching point substrate for several enzymes. Thromboxane A2 synthase converts PGH2 into thromboxane A2 (TXA2), a potent vasoconstrictor and promoter of platelet aggregation.[4][5]

3.2 Furegrelate's Point of Intervention

Furegrelate acts as a competitive inhibitor of thromboxane A2 synthase.[4][10] By binding to the enzyme, it prevents the conversion of PGH2 to TXA2. This inhibition has two major consequences:

  • Reduction of TXA2 Levels: The primary effect is a significant decrease in the production of TXA2, thereby mitigating its pro-thrombotic and vasoconstrictive effects.[10]

  • Substrate Shunting: The accumulated PGH2 substrate can be redirected towards other enzymatic pathways.[11] Notably, it can be converted by prostacyclin synthase (present in endothelial cells) to prostacyclin (PGI2), a potent vasodilator and inhibitor of platelet aggregation. This "substrate shunting" provides a dual therapeutic benefit.[11]

Furegrelate_Mechanism AA Arachidonic Acid COX Cyclooxygenase (COX) AA->COX PGH2 Prostaglandin H2 (PGH2) COX->PGH2 TXAS Thromboxane A2 Synthase PGH2->TXAS In Platelets PIS Prostacyclin Synthase PGH2->PIS In Endothelium (Substrate Shunting) TXA2 Thromboxane A2 (TXA2) TXAS->TXA2 Platelet Platelet Aggregation & Vasoconstriction TXA2->Platelet PGI2 Prostacyclin (PGI2) PIS->PGI2 AntiPlatelet Inhibition of Aggregation & Vasodilation PGI2->AntiPlatelet Furegrelate This compound Furegrelate->TXAS Inhibition

Furegrelate's Inhibition of Thromboxane A2 Synthase.

3.3 Downstream Signaling Consequences

TXA2 mediates its effects by binding to G-protein coupled receptors (GPCRs), primarily activating Gq and G13 proteins.[10] This triggers a cascade involving phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers cause the release of intracellular calcium and activation of protein kinase C (PKC), culminating in platelet activation and smooth muscle contraction.[10] By preventing the formation of TXA2, Furegrelate effectively blocks the initiation of this entire signaling cascade.[10]

Quantitative Analysis of Inhibitory Potency

The efficacy of an inhibitor is quantified by its half-maximal inhibitory concentration (IC₅₀). This value represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. A lower IC₅₀ value indicates greater potency.

ParameterValueTarget System
IC₅₀ 15 nM[2][8][12]Human platelet microsomal thromboxane A2 synthase

The low nanomolar IC₅₀ of this compound underscores its high potency as an inhibitor.[2][8][12] Its selectivity is also a key feature, as it has been shown to have little to no inhibitory effect on other enzymes in the arachidonic acid pathway, such as cyclooxygenase or 5-lipoxygenase.[1][8]

Experimental Protocol: In Vitro Assessment of Thromboxane Synthase Inhibition

This protocol provides a robust method for quantifying the inhibitory effect of this compound on thromboxane synthase activity using human platelet-rich plasma (PRP).

Rationale: PRP provides a physiologically relevant ex vivo system, as it contains platelets with their native enzymatic machinery. The endpoint of the assay is the measurement of thromboxane B2 (TXB2), the stable, inactive metabolite of the highly unstable TXA2, which serves as a reliable surrogate for synthase activity.

Experimental_Workflow A 1. Whole Blood Collection (Sodium Citrate Anticoagulant) B 2. Platelet-Rich Plasma (PRP) Preparation (Low-speed centrifugation, e.g., 200 x g for 15 min) A->B C 3. Incubation with Inhibitor (Aliquoted PRP + varying concentrations of Furegrelate or Vehicle Control) B->C D 4. Initiation of TXA2 Synthesis (Add Arachidonic Acid to trigger the cascade) C->D E 5. Reaction Termination (Add Indomethacin to stop COX activity and halt further synthesis) D->E F 6. Sample Preparation (Centrifuge to pellet platelets, collect supernatant) E->F G 7. TXB2 Quantification (ELISA or LC-MS/MS) F->G

Workflow for TXA2 Synthase Inhibition Assay.

Step-by-Step Methodology:

  • Blood Collection: Draw whole blood from healthy, consenting donors into tubes containing an anticoagulant such as 3.2% sodium citrate.

  • PRP Preparation: Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature without brake.[10] Carefully collect the upper, straw-colored PRP layer.

  • Incubation with Inhibitor: Aliquot the PRP into microcentrifuge tubes. Add varying concentrations of this compound (typically from a DMSO stock, ensuring the final DMSO concentration is <0.1%) or a vehicle control (DMSO).[10] Incubate for 15 minutes at 37°C to allow for enzyme inhibition.[10]

  • Initiation of Synthesis: Initiate the enzymatic reaction by adding a solution of arachidonic acid to the PRP samples.

  • Reaction Termination: After a 5-minute incubation at 37°C, terminate the reaction by adding a stopping reagent, such as indomethacin (a COX inhibitor), and immediately placing the samples on ice.[10] This prevents further PGH2 production.

  • Sample Processing: Centrifuge the samples at high speed (e.g., 12,000 x g) for 2 minutes to pellet the platelets.

  • Quantification: Carefully collect the supernatant for quantification of TXB2 levels using a validated method such as an Enzyme-Linked Immunosorbent Assay (ELISA) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

  • Data Analysis: Plot the TXB2 concentration against the log of the this compound concentration. Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC₅₀ value.

Therapeutic and Research Applications

While its development for certain indications was discontinued, this compound remains a critical research compound.[4] Its high potency and selectivity make it an ideal tool for elucidating the role of the TXA2 pathway in various diseases.

  • Pulmonary Arterial Hypertension (PAH): Studies have shown that Furegrelate can blunt the development of hypoxia-induced PAH in animal models, suggesting a role for TXA2 in the pathology of this disease.[3][12]

  • Thrombosis and Platelet Biology: It is widely used in basic research to study the mechanisms of platelet aggregation and clot formation.[4]

  • Renal Function: Furegrelate has been observed to attenuate the renal vasoconstriction caused by angiotensin II, presumably by enhancing the formation of vasodilator prostaglandins.[4][7]

  • Oncology: Preliminary research has explored its potential to increase the sensitivity of glioma cells to certain chemotherapeutic agents.[4]

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of thromboxane A2 synthase. Its ability to precisely block a key node in the arachidonic acid cascade has made it an indispensable molecule for cardiovascular, pulmonary, and hematological research. This guide provides the foundational knowledge and practical protocols necessary for its effective application in a scientific setting, enabling researchers to further unravel the complexities of the thromboxane pathway.

References

Methodological & Application

Application Notes and Protocols for In Vivo Dosing of Furegrelate Sodium in Mouse Models

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist

This guide provides a comprehensive overview and detailed protocols for the in vivo administration of Furegrelate sodium (U-63557A) in mouse models. Designed for researchers in pharmacology, thrombosis, and inflammation, this document explains the underlying science, provides step-by-step procedures, and offers insights for robust experimental design.

Introduction: The Scientific Rationale for Using this compound in Vivo

Furegrelate is a potent and selective inhibitor of the enzyme thromboxane A2 synthase.[1][2] This enzyme is a critical component of the arachidonic acid cascade, responsible for converting the prostaglandin endoperoxide PGH2 into Thromboxane A2 (TxA2).[3][4] TxA2 is a highly bioactive lipid mediator with two primary physiological roles: it is a powerful vasoconstrictor and a potent promoter of platelet activation and aggregation.[1][5]

By inhibiting TxA2 synthase, Furegrelate effectively decreases the production of TxA2, which in turn reduces platelet aggregation and vasoconstriction.[1] This mechanism makes Furegrelate an invaluable tool for investigating the pathophysiological roles of TxA2 in a variety of disease models, including thrombosis, pulmonary hypertension, renal disorders, and certain inflammatory conditions.[1][6][7] A key feature of its action is the potential "shunting" of the PGH2 substrate towards the synthesis of other prostaglandins, such as the vasodilator and anti-aggregatory prostacyclin (PGI2), which can contribute to its overall therapeutic effect.[3][4]

Core Mechanism of Action

The following diagram illustrates the point of intervention for this compound within the arachidonic acid and Thromboxane A2 signaling pathway.

Furegrelate_MOA AA Arachidonic Acid (from membrane phospholipids) COX Cyclooxygenase (COX-1/COX-2) AA->COX PGH2 Prostaglandin H2 (PGH2) COX->PGH2 TXAS Thromboxane A2 Synthase PGH2->TXAS Substrate PGI_Synthase Prostacyclin Synthase PGH2->PGI_Synthase Substrate TXA2 Thromboxane A2 (TxA2) TXAS->TXA2 Produces PGI2 Prostacyclin (PGI2) PGI_Synthase->PGI2 Produces TP_Receptor TxA2 Receptor (TP) TXA2->TP_Receptor Activates AC Adenylate Cyclase PGI2->AC Stimulates PLC Phospholipase C (PLC) TP_Receptor->PLC Stimulates Response_PGI2 Platelet Inhibition Vasodilation AC->Response_PGI2 (via cAMP) Response Platelet Aggregation Vasoconstriction PLC->Response Furegrelate This compound Furegrelate->TXAS INHIBITS Oral_Gavage_Workflow start Start weigh Weigh Mouse & Calculate Volume start->weigh restrain Restrain Mouse (Scruff Method) weigh->restrain measure Measure Gavage Needle (Nose to Last Rib) restrain->measure insert Insert Needle Gently into Esophagus measure->insert administer Administer Solution Slowly (2-3s) insert->administer remove Withdraw Needle Smoothly administer->remove monitor Monitor Mouse (5-10 min) remove->monitor end_step End monitor->end_step IP_Injection_Workflow start Start weigh Weigh Mouse & Calculate Volume start->weigh restrain Restrain Mouse (Expose Abdomen) weigh->restrain locate Locate Injection Site (Lower Right Quadrant) restrain->locate insert Insert Needle (30° Angle) Bevel Up locate->insert aspirate Aspirate to Check Placement insert->aspirate inject Inject Solution Steadily aspirate->inject remove Withdraw Needle Quickly inject->remove monitor Monitor Mouse (Observe for Distress) remove->monitor end_step End monitor->end_step

References

Application Notes & Protocols for the Oral Administration of Furegrelate Sodium in Rats

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the oral administration of Furegrelate sodium to rats, designed for researchers in pharmacology, drug development, and cardiovascular studies. Furegrelate is a potent and selective inhibitor of thromboxane A2 synthase, a critical enzyme in the arachidonic acid cascade responsible for producing the prothrombotic and vasoconstrictive agent, thromboxane A2.[1][2] This guide details the mechanism of action of Furegrelate, provides a step-by-step protocol for its preparation and oral gavage in rats, and offers insights into best practices to ensure experimental reproducibility and animal welfare.

Introduction to this compound

This compound, chemically known as sodium 5-(3-pyridinylmethyl)benzofuran-2-carboxylate, is a well-characterized enzyme inhibitor that specifically targets thromboxane A2 synthase.[3] By inhibiting this enzyme, Furegrelate effectively blocks the conversion of prostaglandin H2 (PGH2) to thromboxane A2 (TxA2).[1] TxA2 is a potent mediator of platelet aggregation and a vasoconstrictor, playing a significant role in various pathophysiological conditions, including thrombosis and ischemic heart disorders.[1][4] The oral activity and extended duration of action of Furegrelate make it a valuable tool for investigating the role of thromboxane A2 in various disease models.[3]

Core Mechanism of Action

Furegrelate exerts its pharmacological effect through the direct and competitive inhibition of thromboxane A2 synthase.[2] This enzyme is a key component of the eicosanoid biosynthesis pathway. The inhibition of thromboxane A2 synthase by Furegrelate leads to a significant reduction in TxA2 levels. A noteworthy consequence of this inhibition is the potential shunting of the PGH2 substrate towards the synthesis of other prostaglandins, such as prostacyclin (PGI2), which has opposing effects to TxA2, namely vasodilation and inhibition of platelet aggregation.[2][3] This dual effect makes Furegrelate a compound of significant interest in cardiovascular research.

Signaling Pathway and Point of Inhibition

The following diagram illustrates the arachidonic acid cascade and the specific point of inhibition by this compound.

Furegrelate_Mechanism cluster_Thromboxane Thromboxane Pathway cluster_Prostacyclin Prostacyclin Pathway Arachidonic_Acid Arachidonic Acid COX1_2 Cyclooxygenase (COX-1/COX-2) Arachidonic_Acid->COX1_2 PGH2 Prostaglandin H2 (PGH2) COX1_2->PGH2 Thromboxane_Synthase Thromboxane A2 Synthase PGH2->Thromboxane_Synthase Prostacyclin_Synthase Prostacyclin Synthase PGH2->Prostacyclin_Synthase TxA2 Thromboxane A2 (TxA2) Thromboxane_Synthase->TxA2 Platelet_Aggregation Platelet Aggregation Vasoconstriction TxA2->Platelet_Aggregation PGI2 Prostacyclin (PGI2) Prostacyclin_Synthase->PGI2 Platelet_Inhibition Inhibition of Platelet Aggregation Vasodilation PGI2->Platelet_Inhibition Furegrelate This compound Furegrelate->Thromboxane_Synthase Inhibits

Caption: Furegrelate's inhibition of Thromboxane A2 Synthase.

Experimental Protocol for Oral Administration in Rats

This protocol is designed to ensure accurate dosing, minimize stress to the animal, and maintain the integrity of the experimental data.

Materials and Reagents
  • This compound (commercially available)

  • Vehicle for dissolution (e.g., 0.5% w/v aqueous methylcellulose with 0.2% w/v Tween 80, or 0.5% w/v carboxymethyl cellulose sodium (CMC-Na) solution)[5][6]

  • Sterile water for injection or deionized water

  • Appropriately sized oral gavage needles (stainless steel or flexible plastic with a ball-tip)

  • Syringes (1 mL to 5 mL, depending on the dosing volume)

  • Analytical balance

  • Vortex mixer and/or magnetic stirrer

  • pH meter (optional)

  • Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Preparation of Dosing Solution

The selection of an appropriate vehicle is critical for ensuring the complete dissolution and stability of this compound. A common vehicle for oral gavage studies is an aqueous solution of methylcellulose or CMC-Na, which helps to create a uniform suspension.[5][6]

  • Vehicle Preparation (Example: 0.5% Methylcellulose with 0.2% Tween 80):

    • Heat approximately half of the required volume of sterile water to 60-80°C.

    • Slowly add the methylcellulose powder while stirring vigorously to disperse it.

    • Add the remaining volume of cold water and continue to stir until a clear, viscous solution is formed.

    • Add Tween 80 and mix thoroughly. Allow the solution to cool to room temperature.

  • This compound Solution Preparation:

    • Accurately weigh the required amount of this compound.

    • In a suitable container, add a small amount of the vehicle to the this compound powder and triturate to form a smooth paste. This prevents clumping.

    • Gradually add the remaining vehicle while continuously mixing with a vortex mixer or magnetic stirrer until the desired final concentration is reached and the compound is fully dissolved or uniformly suspended.

    • Prepare the dosing solution fresh on the day of the experiment to ensure its stability.

Dosing and Administration

Dosage Consideration: While specific oral dosages for rats are not extensively published, studies in other species can provide a starting point. For instance, oral doses of 1-5 mg/kg have been shown to be effective in dogs.[3] A dose-response study is recommended to determine the optimal dose for the specific experimental model in rats.

  • Animal Acclimatization and Weighing:

    • Allow rats to acclimatize to the housing conditions for at least one week prior to the experiment.

    • On the day of dosing, weigh each rat accurately to calculate the precise volume of the dosing solution to be administered.

  • Dose Calculation:

    • The volume to be administered is calculated using the following formula:

      • Dosing Volume (mL) = (Desired Dose (mg/kg) x Animal's Body Weight (kg)) / Concentration of Dosing Solution (mg/mL)

    • The maximum recommended oral gavage volume for rats is typically 10-20 mL/kg.[7][8] It is advisable to use the lowest effective volume.

  • Oral Gavage Procedure:

    • Restraint: Properly restrain the rat to ensure its safety and the accuracy of the procedure. One effective method is to hold the rat firmly by the loose skin over the shoulders and back, allowing for immobilization of the front legs. The head should be extended upright to create a straight line from the mouth to the esophagus.[7]

    • Gavage Needle Measurement: Measure the gavage needle externally from the tip of the rat's nose to the last rib. This length corresponds to the distance to the stomach. Mark this length on the needle to prevent insertion too far, which could cause perforation of the stomach.[7][9]

    • Needle Insertion: Gently insert the gavage needle into the mouth, to one side of the incisors, and slide it over the tongue. The needle should pass smoothly into the esophagus. The rat will often exhibit a swallowing reflex as the needle is advanced.[7] Crucially, if any resistance is met, do not force the needle. Withdraw it and attempt reinsertion. Resistance may indicate entry into the trachea.

    • Dose Administration: Once the needle is correctly positioned in the stomach (up to the pre-measured mark), slowly administer the dosing solution from the syringe. Avoid rapid injection to prevent reflux.

    • Needle Removal: After administering the full dose, gently withdraw the needle along the same path of insertion.

  • Post-Administration Monitoring:

    • Return the rat to its cage and monitor it for at least 5-10 minutes for any signs of distress, such as labored breathing or fluid coming from the nose, which could indicate aspiration.[9][10]

    • Continue to monitor the animals periodically over the next 12-24 hours.[8]

Experimental Workflow Overview

The following diagram provides a high-level overview of the experimental workflow for the oral administration of this compound in rats.

Experimental_Workflow cluster_Prep Preparation Phase cluster_Dosing Dosing Phase cluster_PostDosing Post-Dosing Phase Acclimatization Animal Acclimatization (≥ 1 week) Dose_Prep Prepare Furegrelate Dosing Solution Weighing Weigh Rat Dose_Prep->Weighing Calculation Calculate Dosing Volume Weighing->Calculation Gavage Perform Oral Gavage Calculation->Gavage Monitoring_Short Immediate Monitoring (5-10 mins) Gavage->Monitoring_Short Monitoring_Long Long-Term Monitoring (12-24 hours) Monitoring_Short->Monitoring_Long Data_Collection Experimental Data Collection Monitoring_Long->Data_Collection

Caption: Workflow for Oral Gavage of Furegrelate in Rats.

Quantitative Data Summary

The following table provides a summary of recommended gavage needle sizes and maximum dosing volumes for rats of varying weights, based on established guidelines.[7][8]

Rat Weight (grams)Recommended Gavage Needle GaugeRecommended Needle Length (inches)Maximum Dosing Volume (mL/kg)
50 - 7520 Ga1 - 1.510 - 20
75 - 12018 Ga1 - 210 - 20
100 - 20018 Ga2 - 310 - 20
150 - 30016-18 Ga310 - 20
200 - 35014-16 Ga310 - 20

References

Application Note: A Validated HPLC-UV Method for the Quantification of Furegrelate Sodium in Human Plasma

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Furegrelate sodium, the sodium salt of a potent and specific thromboxane A2 synthase inhibitor, is a compound of significant interest in the research of cardiovascular and pulmonary diseases. Its therapeutic mechanism, centered on the modulation of vasoconstriction and platelet aggregation, necessitates precise and reliable quantification in biological matrices for pharmacokinetic and pharmacodynamic evaluations. This application note presents a robust, validated High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the determination of this compound in human plasma. The methodology is detailed with an emphasis on the scientific rationale behind the procedural choices to ensure reproducibility and accuracy in a research and development setting.

Principle of the Method

The analytical procedure is founded on the principles of reversed-phase chromatography. Furegrelate is extracted from the plasma matrix via protein precipitation, a technique chosen for its efficiency and simplicity. The resulting supernatant, containing the analyte of interest, is then introduced into the HPLC system. A C18 stationary phase, coupled with an isocratic mobile phase, facilitates the separation of furegrelate from endogenous plasma components. Quantification is achieved by monitoring the UV absorbance at a wavelength that maximizes the signal for furegrelate, thereby ensuring sensitivity and selectivity.

Materials and Reagents

  • This compound Reference Standard (Purity ≥ 99.5%)

  • Internal Standard (IS) (e.g., Ketoprofen or another suitable compound with similar chromatographic properties)

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Potassium Dihydrogen Phosphate (KH2PO4) (Analytical Grade)

  • Phosphoric Acid (H3PO4) (Analytical Grade)

  • Ultrapure Water (Resistivity ≥ 18.2 MΩ·cm)

  • Drug-free Human Plasma

Instrumentation and Chromatographic Conditions

The analysis can be performed on a standard HPLC system equipped with a UV-Vis detector. The conditions provided have been optimized for the separation and quantification of furegrelate.

Table 1: Optimized HPLC-UV Conditions

ParameterConditionRationale
HPLC Column C18, 4.6 x 250 mm, 5 µmA C18 column offers the necessary hydrophobicity for retaining and separating furegrelate from the more polar components of the plasma extract. The column dimensions provide a good balance of resolution and analysis time.
Mobile Phase Acetonitrile: 20 mM Potassium Dihydrogen Phosphate buffer (pH 3.0, adjusted with phosphoric acid) (35:65, v/v)The acidic pH of the mobile phase ensures that furegrelate, an acidic drug, is in its non-ionized form, which enhances its retention on the non-polar C18 stationary phase. Acetonitrile is an effective organic modifier for eluting the analyte.
Flow Rate 1.0 mL/minThis flow rate is optimal for the given column dimensions, providing efficient separation without generating excessive backpressure.
Injection Volume 20 µLA 20 µL injection volume is sufficient to achieve the desired sensitivity while avoiding column overload.
Column Temperature 35 °CMaintaining a constant and slightly elevated column temperature ensures reproducible retention times and improves peak symmetry by reducing viscosity.
Detection Wavelength 274 nmFuregrelate exhibits a strong UV absorbance at 274 nm, which provides excellent sensitivity for quantification.
Run Time 12 minutesA 12-minute run time is adequate for the elution of both furegrelate and the internal standard, with sufficient resolution from any interfering peaks.

Experimental Protocols

Preparation of Stock and Working Solutions
  • Furegrelate Stock Solution (1 mg/mL): Accurately weigh 10 mg of the this compound reference standard and dissolve it in 10 mL of methanol in a calibrated volumetric flask.

  • Internal Standard Stock Solution (1 mg/mL): Prepare in a similar manner to the furegrelate stock solution.

  • Working Solutions: Prepare a series of working standard solutions by diluting the stock solutions with the mobile phase to create calibration standards and quality control (QC) samples.

Preparation of Calibration Standards and Quality Control Samples
  • Calibration Standards: Spike drug-free human plasma with the furegrelate working solutions to yield final concentrations for a calibration curve (e.g., 10, 50, 100, 250, 500, 1000 ng/mL).

  • Quality Control (QC) Samples: Prepare QC samples at three concentration levels (low, medium, and high) in drug-free human plasma to be analyzed with each batch of samples.

Sample Preparation: Protein Precipitation

This method effectively removes proteins that can interfere with the chromatographic analysis and damage the HPLC column.

G plasma 200 µL Plasma Sample is Add 20 µL Internal Standard plasma->is precipitant Add 400 µL Acetonitrile is->precipitant vortex Vortex for 30 seconds precipitant->vortex centrifuge Centrifuge at 12,000 rpm for 10 minutes vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant hplc Inject 20 µL into HPLC supernatant->hplc

Caption: Plasma Protein Precipitation Workflow

Step-by-Step Protocol:

  • Into a 1.5 mL microcentrifuge tube, add 200 µL of the plasma sample.

  • Add 20 µL of the internal standard working solution.

  • Add 400 µL of acetonitrile to precipitate the proteins.

  • Vortex the mixture for 30 seconds to ensure thorough mixing.

  • Centrifuge at 12,000 rpm for 10 minutes.

  • Carefully transfer the clear supernatant to an HPLC vial for analysis.

  • Inject 20 µL into the HPLC system.

Method Validation

The analytical method was validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.

Table 2: Summary of Method Validation Parameters

ParameterAcceptance Criteria
Specificity The chromatograms of blank plasma should be free of interfering peaks at the retention times of furegrelate and the internal standard.
Linearity A linear relationship between the peak area ratio and concentration should be observed, with a correlation coefficient (r²) of ≥ 0.99.
Accuracy & Precision The intra- and inter-day precision (RSD%) should not exceed 15% (20% at the LLOQ), and the accuracy (%RE) should be within ±15% (±20% at the LLOQ).
LLOQ & ULOQ The Lower Limit of Quantification (LLOQ) and Upper Limit of Quantification (ULOQ) are the lowest and highest concentrations on the calibration curve that can be determined with acceptable precision and accuracy.
Stability The stability of furegrelate in plasma should be established under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage, with analyte recovery within ±15% of the nominal concentration.

Data Analysis and Quantification

The concentration of furegrelate in the plasma samples is calculated from a calibration curve generated by plotting the peak area ratio of furegrelate to the internal standard against the corresponding furegrelate concentration. A linear regression analysis is applied to determine the concentration in unknown samples.

Troubleshooting

IssuePotential Cause(s) & Solutions
Peak Tailing or Fronting - Column Overload: Dilute the sample. - Inappropriate pH: Ensure the mobile phase pH is correctly adjusted. - Column Degradation: Replace the column.
Inconsistent Retention Times - Pump Issues: Check for leaks and ensure the pump is delivering a consistent flow. - Temperature Fluctuations: Ensure the column oven is maintaining a stable temperature. - Mobile Phase Preparation: Prepare fresh mobile phase daily.
Extraneous Peaks - Sample Contamination: Use clean vials and pipettes. - Carryover: Implement a robust needle wash protocol between injections. - Contaminated Mobile Phase: Use high-purity solvents and salts.
Low Signal Intensity - Detector Lamp Failure: Check the lamp's age and intensity. - Incorrect Wavelength: Verify the detector is set to the correct wavelength. - Sample Degradation: Ensure proper storage and handling of samples.

Conclusion

The HPLC-UV method detailed in this application note is a reliable and robust procedure for the quantification of this compound in human plasma. The methodology has been validated to meet international standards, ensuring its suitability for pharmacokinetic studies and other applications in drug development. The comprehensive protocol, including the rationale for the chosen parameters and a troubleshooting guide, provides a solid foundation for researchers to implement this method in their laboratories.

Application Note: Development and Validation of a Competitive ELISA for the Quantification of Furegrelate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract This document provides a comprehensive guide for the development, implementation, and validation of a competitive Enzyme-Linked Immunosorbent Assay (ELISA) for the quantitative determination of Furegrelate. Furegrelate is a potent and selective inhibitor of thromboxane A2 synthase, a key enzyme in the arachidonic acid cascade responsible for producing the pro-aggregatory and vasoconstrictive agent, thromboxane A2.[1][2] While Furegrelate was investigated for its therapeutic potential in thrombotic disorders, its elimination is primarily through renal excretion of the parent compound with no marked metabolism reported in humans.[3][4] Therefore, monitoring the parent drug concentration is critical for pharmacokinetic and pharmacodynamic studies. This guide details the necessary steps from hapten-carrier conjugate synthesis to a fully validated assay, designed for researchers in drug development and pharmacology. The principles and protocols herein can also be adapted for any identified metabolites of Furegrelate or other similar small molecules.

Introduction to Furegrelate and Assay Rationale

Furegrelate, or 5-(3-pyridinylmethyl)benzofurancarboxylic acid, specifically inhibits thromboxane A2 synthase, thereby reducing platelet aggregation and vasoconstriction.[1][5] This mechanism made it a compound of interest for treating cardiovascular and thrombotic diseases.[6][7] Accurate quantification of Furegrelate in biological matrices is essential for evaluating its pharmacokinetic profile, including absorption, distribution, and elimination.

Due to its small molecular size (Molar Mass: 253.257 g·mol−1), Furegrelate is non-immunogenic and cannot be detected by conventional sandwich ELISA formats.[1][8] The development of a competitive immunoassay is the required approach. This method treats the small molecule drug as a hapten . By covalently linking Furegrelate to a large carrier protein, an immunogenic conjugate is created that can elicit a specific antibody response.[][10] The resulting assay is a sensitive and high-throughput method for quantifying Furegrelate in samples like plasma or urine.

Principle of the Competitive ELISA

The competitive ELISA is an immunoassay format used to measure the concentration of an analyte by detecting interference in a signal output.[11] In this assay, a specific antibody is the limiting reagent. The Furegrelate present in the sample (unlabeled antigen) and a fixed amount of enzyme-labeled Furegrelate (or a Furegrelate-coated plate) compete for the binding sites of the specific antibody. The amount of enzyme-labeled antigen bound to the antibody is inversely proportional to the concentration of Furegrelate in the sample. After a wash step to remove unbound reagents, a substrate is added, which is converted by the enzyme into a colored product. The intensity of the color is then measured spectrophotometrically. A higher concentration of Furegrelate in the sample leads to less binding of the enzyme-labeled antigen and, consequently, a weaker signal.

Competitive_ELISA_Principle cluster_0 High Analyte Concentration cluster_1 Low Analyte Concentration sample_high Sample Analyte (Furegrelate) antibody_1 Antibody sample_high->antibody_1 conjugate_1 Enzyme-Labeled Analyte conjugate_1->antibody_1 Less Binding plate_1 Coated Plate antibody_1->plate_1 Binding result_1 Result plate_1->result_1 Weak Signal sample_low Sample Analyte (Furegrelate) antibody_2 Antibody sample_low->antibody_2 Less Binding conjugate_2 Enzyme-Labeled Analyte conjugate_2->antibody_2 plate_2 Coated Plate antibody_2->plate_2 Binding result_2 Result plate_2->result_2 Strong Signal

Figure 1: Principle of Competitive ELISA for Furegrelate detection.

Part 1: Critical Reagent Development

The success of the assay hinges on the quality of the hapten-carrier conjugates and the specificity of the antibody.

Hapten-Carrier Conjugate Synthesis

Furegrelate's structure contains a carboxylic acid (-COOH) group, which is an ideal functional handle for conjugation to primary amines (-NH2) on carrier proteins using carbodiimide chemistry.[12]

  • Immunogen (Furegrelate-KLH): For generating a robust immune response, a highly immunogenic and large carrier protein like Keyhole Limpet Hemocyanin (KLH) is used.[10]

  • Coating Antigen (Furegrelate-BSA): For the ELISA plate, a different carrier protein, such as Bovine Serum Albumin (BSA), is used. This is a critical choice to prevent the detection of anti-carrier antibodies, ensuring that the assay is specific for the hapten (Furegrelate).[13]

Protocol 1: Furegrelate-Carrier Conjugation (EDC/NHS Chemistry)

  • Activation of Furegrelate:

    • Dissolve 10 mg of Furegrelate sodium in 1 mL of activation buffer (e.g., 0.1 M MES, pH 6.0).

    • Add a 5-fold molar excess of N-Hydroxysuccinimide (NHS) and a 2-fold molar excess of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Incubate for 15-30 minutes at room temperature to form the NHS-ester intermediate. The causality here is that EDC activates the carboxyl group, and NHS stabilizes the active intermediate, increasing the efficiency of the subsequent reaction with the protein.[12]

  • Conjugation to Carrier Protein:

    • Dissolve the carrier protein (KLH or BSA) in a conjugation buffer (e.g., PBS, pH 7.4) at a concentration of 10 mg/mL.

    • Immediately add the activated Furegrelate solution to the protein solution. A typical hapten-to-carrier molar ratio to aim for is 15-25:1, which often requires optimization.[14]

    • Allow the reaction to proceed for 2-4 hours at room temperature with gentle stirring.

  • Purification of the Conjugate:

    • Remove unreacted hapten and coupling reagents by dialysis against PBS (pH 7.4) with multiple buffer changes over 48 hours at 4°C, or by using a desalting column.

    • Confirm successful conjugation using techniques like MALDI-TOF mass spectrometry (to observe a mass shift in the protein) or by UV-Vis spectrophotometry if the hapten has a unique absorbance peak.

Antibody Production and Screening

Polyclonal or monoclonal antibodies can be generated. For initial assay development, polyclonal antibodies are often faster and more cost-effective.

  • Immunization: The Furegrelate-KLH conjugate is used to immunize animals (e.g., rabbits). The immunization schedule typically involves a primary injection with complete Freund's adjuvant followed by several booster injections with incomplete Freund's adjuvant.

  • Screening: Serum (for polyclonal) or hybridoma supernatants (for monoclonal) are screened for reactivity using an indirect ELISA. Wells are coated with the Furegrelate-BSA conjugate to select for antibodies specific to the Furegrelate hapten, not the KLH carrier. Clones or sera showing high affinity (low IC50) and low cross-reactivity are selected for assay development.

Part 2: Detailed Competitive ELISA Protocol

Materials and Reagents:

  • Coating Antigen: Furegrelate-BSA conjugate

  • Antibody: Anti-Furegrelate antibody (polyclonal or monoclonal)

  • Standard: this compound of known purity

  • Detection Reagent: HRP-conjugated secondary antibody (e.g., Goat Anti-Rabbit IgG-HRP)

  • Buffers: Coating Buffer (carbonate-bicarbonate, pH 9.6), Wash Buffer (PBS with 0.05% Tween-20, PBST), Blocking Buffer (PBST with 1-3% BSA), Assay Buffer (PBST with 0.5% BSA)

  • Substrate: TMB (3,3’,5,5’-Tetramethylbenzidine) Substrate Solution

  • Stop Solution: 2 M Sulfuric Acid (H₂SO₄)

  • High-binding 96-well microplates

Protocol 2: Step-by-Step Assay Procedure

  • Plate Coating:

    • Dilute the Furegrelate-BSA conjugate to an optimal concentration (typically 1-10 µg/mL) in Coating Buffer. This concentration must be optimized via checkerboard titration.

    • Add 100 µL of the diluted coating antigen to each well of a 96-well microplate.

    • Incubate overnight at 4°C or for 2 hours at 37°C.[15]

  • Washing and Blocking:

    • Wash the plate 3 times with 200 µL/well of Wash Buffer.

    • Add 200 µL/well of Blocking Buffer to prevent non-specific binding of subsequent reagents.

    • Incubate for 1-2 hours at 37°C.

  • Competition Reaction:

    • Wash the plate 3 times as described above.

    • Prepare Furegrelate standards by serial dilution in Assay Buffer. A typical range might be 0.1 ng/mL to 1000 ng/mL. Prepare unknown samples in the same buffer.

    • Add 50 µL of standard or sample to the appropriate wells.

    • Immediately add 50 µL of the pre-titered anti-Furegrelate primary antibody to each well. The antibody dilution must be optimized to be the limiting factor.

    • Incubate for 1-2 hours at 37°C to allow competition to occur.[16]

  • Secondary Antibody Incubation:

    • Wash the plate 4 times with Wash Buffer.

    • Add 100 µL of the diluted HRP-conjugated secondary antibody to each well.

    • Incubate for 1 hour at 37°C.

  • Signal Development and Measurement:

    • Wash the plate 5 times with Wash Buffer. Ensure final washes thoroughly remove unbound enzyme conjugate.

    • Add 100 µL of TMB Substrate to each well and incubate in the dark at room temperature for 15-30 minutes.

    • Stop the reaction by adding 50 µL of Stop Solution. The color will change from blue to yellow.

    • Read the optical density (OD) at 450 nm within 30 minutes using a microplate reader.[16]

Part 3: Assay Validation and Data Analysis

A newly developed ELISA must be validated to ensure it is fit for its intended purpose, following guidelines from regulatory bodies like the FDA.[17][18][19]

Standard Curve and Data Analysis

The relationship between analyte concentration and OD in a competitive ELISA is non-linear. A four-parameter logistic (4-PL) regression model is the standard method for fitting the curve.

Furegrelate (ng/mL)OD at 450 nm (Example)
10000.152
2500.288
62.50.591
15.61.105
3.91.654
0.981.987
0 (B₀)2.250

Table 1: Example data for a Furegrelate standard curve. The signal decreases as the analyte concentration increases.

Key Validation Parameters

The following parameters must be assessed to validate the bioanalytical method.[20]

  • Accuracy & Precision:

    • Accuracy is the closeness of the measured value to the true value. It's expressed as percent recovery.

    • Precision measures the random error and is expressed as the coefficient of variation (%CV). It is assessed at two levels: intra-assay (within-run) and inter-assay (between-run).

    • Acceptance Criteria: For both accuracy and precision, the mean value should be within ±15% of the nominal value (±20% at the LLOQ), and the %CV should not exceed 15% (20% at the LLOQ).[20]

QC LevelNominal Conc. (ng/mL)Intra-Assay (n=6) %CVInter-Assay (n=3 runs) %CVAccuracy (% Recovery)
High5004.5%6.8%102.1%
Medium505.1%7.5%98.7%
Low58.2%10.1%105.4%
LLOQ112.5%14.2%95.8%

Table 2: Example validation summary for assay accuracy and precision.

  • Specificity (Cross-Reactivity):

    • Specificity is the ability of the antibody to exclusively bind Furegrelate. It is tested by measuring the interference from structurally related compounds.

    • Cross-reactivity (%) is calculated as: (IC50 of Furegrelate / IC50 of Related Compound) x 100.

CompoundStructureIC50 (ng/mL)Cross-Reactivity (%)
FuregrelateParent Drug18.5100%
OzagrelThromboxane Synthase Inhibitor>10,000<0.1%
Nicotinic AcidStructural Fragment>10,000<0.1%
Arachidonic AcidPrecursor>10,000<0.1%

Table 3: Example cross-reactivity data demonstrating assay specificity.

  • Sensitivity:

    • The Lower Limit of Quantification (LLOQ) is the lowest concentration on the standard curve that can be measured with acceptable accuracy and precision (within 20%).

    • The Limit of Detection (LOD) is the lowest concentration that can be distinguished from the blank with a defined confidence level (e.g., mean of blank + 3x standard deviation).

  • Matrix Effect:

    • This assesses whether components in the biological sample matrix (e.g., plasma, urine) inhibit or enhance the assay signal. It is evaluated by comparing the response of an analyte in neat solution versus the response of the analyte spiked into a pre-extracted blank matrix.

References

Furegrelate Sodium: In Vitro Application Notes and Protocols for Studying Thromboxane A2 Synthase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of in vitro cell culture experiments to characterize Furegrelate sodium, a potent and selective thromboxane A2 (TXA2) synthase inhibitor.

Section 1: Introduction & Mechanism of Action

This compound (U-63557A) is a pyridine-derivative compound that acts as a specific and competitive inhibitor of thromboxane A2 synthase.[1][2] This enzyme is critical in the arachidonic acid cascade, where it catalyzes the conversion of prostaglandin H2 (PGH2) into thromboxane A2 (TXA2).[1] TXA2 is a highly potent lipid mediator that promotes platelet aggregation and induces vasoconstriction.[1][3] By selectively blocking TXA2 synthase, this compound effectively curtails the production of TXA2, thereby reducing its pro-thrombotic and vasoconstrictive effects.[1][4]

A key feature of selective thromboxane synthase inhibition is the potential "shunting" of the PGH2 substrate towards the synthesis of other prostaglandins, such as prostacyclin (PGI2) by endothelial cells, which has opposing anti-aggregatory and vasodilatory effects.[1][5] This dual action makes Furegrelate a subject of significant interest in cardiovascular and thrombosis research.[1][3] The primary inhibitory potency of this compound against human platelet microsomal TXA2 synthase is reported with an IC50 of 15 nM.[2]

Furegrelate_Mechanism cluster_platelet Platelet cluster_endothelium Endothelium AA Arachidonic Acid (from membrane) COX Cyclooxygenase (COX-1) AA->COX PGH2 Prostaglandin H2 (PGH2) COX->PGH2 TXAS Thromboxane A2 Synthase PGH2->TXAS PGIS Prostacyclin Synthase PGH2->PGIS Substrate Shunting TXA2 Thromboxane A2 (TXA2) TXAS->TXA2 Aggregation Platelet Aggregation & Vasoconstriction TXA2->Aggregation Furegrelate Furegrelate Sodium Furegrelate->TXAS Inhibition PGI2 Prostacyclin (PGI2) PGIS->PGI2 Inhibition Inhibition of Aggregation & Vasodilation PGI2->Inhibition

Caption: Furegrelate's mechanism of action in the arachidonic acid cascade.

Section 2: Essential Pre-Experimental Considerations

Cell Model Selection

The choice of cell model is paramount for obtaining relevant data. The primary targets for Furegrelate's action are cells expressing high levels of thromboxane synthase.

Cell TypeRationale & Key AssaysRecommended Source
Human Platelets The primary physiological target. Essential for functional assessment of anti-aggregatory effects.Isolated from fresh human whole blood (platelet-rich plasma, PRP).
Human Umbilical Vein Endothelial Cells (HUVECs) Used to study the effects of PGH2 shunting towards PGI2 production and interactions with platelets.Commercially available primary cells or cell lines.
Renal Mesangial Cells / Podocytes TXA2 is implicated in renal pathophysiology; these models are useful for studying Furegrelate's potential in kidney disease.Commercially available primary cells or cell lines.
Human Monocytes / Macrophages These immune cells produce TXA2 and are involved in inflammatory processes.Isolated from peripheral blood mononuclear cells (PBMCs) or cell lines (e.g., THP-1).
Reagent Preparation: this compound Stock Solution

Proper preparation of the stock solution is critical for experimental accuracy and reproducibility.

  • Solubility: this compound is soluble in DMSO. A stock solution of 13 mg/mL (47.23 mM) can be achieved with ultrasonic warming.[2] For cell culture, it's often prepared in DMSO and then diluted in media.[6]

  • Protocol for 10 mM Stock Solution:

    • Weigh out 2.75 mg of this compound (MW: 275.23 g/mol ).[2]

    • Dissolve in 1 mL of high-purity DMSO. Gentle warming (to 60°C) and sonication may be required to ensure complete dissolution.[2]

    • Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.

  • Storage: Store the stock solution at -20°C for up to 1 month or at -80°C for up to 6 months.[6]

  • Scientist's Note (Vehicle Control): The final concentration of DMSO in the cell culture medium should be kept constant across all experimental conditions, including the vehicle control, and should typically not exceed 0.1% to avoid solvent-induced cytotoxicity.

Section 3: Core Experimental Protocols

This section details the essential in vitro assays to characterize the activity of this compound.

Protocol 3.1: Quantifying Thromboxane Synthase Inhibition via TXB2 ELISA

Rationale: The most direct method to quantify Furegrelate's enzymatic inhibition is to measure its effect on the production of TXA2. Since TXA2 has a very short half-life (~30 seconds), its stable, non-enzymatic metabolite, Thromboxane B2 (TXB2), is measured instead.[7] A competitive ELISA is the standard method for this quantification.

Methodology:

  • Cell Plating & Stimulation:

    • Plate your chosen cell model (e.g., washed platelets, HUVECs) in appropriate well plates and allow them to adhere/stabilize.

    • Pre-incubate the cells with varying concentrations of this compound (e.g., 1 nM to 10 µM) or vehicle control for a predetermined time (e.g., 30-60 minutes).

  • Induction of TXB2 Production:

    • Stimulate the cells with an agonist to initiate the arachidonic acid cascade. A common choice is arachidonic acid itself (e.g., 10-100 µM) or collagen for platelets.[8]

    • Incubate for a defined period (e.g., 15-30 minutes) at 37°C.

  • Sample Collection:

    • Carefully collect the cell culture supernatant.[7][9]

    • Centrifuge the supernatant at 1000 x g for 20 minutes at 4°C to remove any cells or debris.[9]

    • The clarified supernatant can be used immediately or stored at -80°C for later analysis.

  • TXB2 ELISA:

    • Perform the ELISA according to the manufacturer's instructions (e.g., Abcam ab133022, R&D Systems KGE011).[7] This typically involves adding samples, standards, a TXB2-enzyme conjugate, and a specific antibody to a pre-coated plate.

    • After incubation and washing steps, a substrate is added, and the resulting colorimetric signal is read on a microplate reader at 450 nm.[10] The intensity of the color is inversely proportional to the amount of TXB2 in the sample.

  • Data Analysis:

    • Generate a standard curve using the provided TXB2 standards.

    • Calculate the concentration of TXB2 in each sample by interpolating from the standard curve.

    • Plot the percent inhibition of TXB2 production against the log concentration of this compound to determine the IC50 value.

Protocol 3.2: Functional Assessment via Platelet Aggregation Assay

Rationale: This assay measures the direct physiological consequence of TXA2 inhibition—the reduction of platelet aggregation. Light Transmission Aggregometry (LTA) is the gold-standard method.[11] It measures the increase in light transmission through a stirred suspension of platelet-rich plasma (PRP) as platelets aggregate into larger clumps.[11][12]

Methodology:

  • Preparation of Platelet-Rich and Platelet-Poor Plasma:

    • Draw fresh human whole blood into tubes containing 3.2% sodium citrate anticoagulant.[11]

    • Prepare PRP by centrifuging the whole blood at a low speed (e.g., 200 x g) for 8-10 minutes at room temperature.[13] Carefully collect the upper PRP layer.

    • Prepare Platelet-Poor Plasma (PPP) by re-centrifuging the remaining blood at a high speed (e.g., 2000 x g) for 15 minutes.[12] The PPP will be used to set the 100% aggregation baseline.

  • Assay Procedure:

    • Place a 450 µL aliquot of PRP into a glass cuvette with a magnetic stir bar and allow it to warm to 37°C in the aggregometer.[12]

    • Add this compound (e.g., 1 µL of a concentrated stock) or vehicle (DMSO) and incubate for 1-5 minutes.

    • Calibrate the instrument by setting 0% aggregation with the PRP sample and 100% aggregation with a PPP sample.[11]

  • Initiation of Aggregation:

    • Add an agonist to induce aggregation.

    • Crucial Choice of Agonist: Use arachidonic acid (e.g., 0.5-1.5 mM) as the agonist.[11][12] This is because arachidonic acid directly feeds the pathway that Furegrelate inhibits, making the assay highly specific and sensitive to the drug's action.[14] Other agonists like ADP or collagen act through different primary mechanisms and may obscure the specific effect of TXA2 synthase inhibition.

  • Data Acquisition:

    • Record the change in light transmission for 5-10 minutes. The output is a curve showing the percentage of aggregation over time.

  • Data Analysis:

    • The primary endpoint is the maximum percentage of aggregation achieved.

    • Compare the aggregation curves and maximum aggregation values between vehicle-treated and Furegrelate-treated samples.

Protocol 3.3: Assessing Cellular Viability (Control Experiment)

Rationale: It is essential to confirm that the observed inhibitory effects of this compound are due to its specific pharmacological action and not a result of general cytotoxicity. An MTT or similar viability assay should be run in parallel with the primary experiments using the same cell type, drug concentrations, and incubation times.

Methodology (MTT Assay Example):

  • Plate cells in a 96-well plate and treat with the same range of this compound concentrations used in the primary assays. Include a "no cells" blank and a positive control for cell death (e.g., 10% DMSO).

  • After the incubation period, add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

  • Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Add a solubilization solution (e.g., acidified isopropanol or DMSO) to dissolve the formazan crystals.

  • Read the absorbance at ~570 nm. A decrease in absorbance in treated wells compared to the vehicle control indicates reduced cell viability.

Section 4: Experimental Workflow & Data Interpretation

A logical workflow ensures efficient and robust data generation.

Furegrelate_Workflow cluster_assays 4. Parallel Assays start 1. Cell Culture & Plating (e.g., Platelets, HUVECs) treatment 2. Pre-incubation with This compound (Dose-Response) & Vehicle start->treatment stimulation 3. Agonist Stimulation (e.g., Arachidonic Acid) treatment->stimulation elisa Biochemical Assay: TXB2 ELISA (Supernatant Collection) stimulation->elisa agg Functional Assay: Platelet Aggregation (LTA) stimulation->agg mtt Control Assay: Cell Viability (MTT) stimulation->mtt analysis 5. Data Analysis (IC50, % Aggregation, % Viability) elisa->analysis agg->analysis mtt->analysis

Caption: A typical experimental workflow for evaluating this compound in vitro.

Interpreting Your Results:

  • TXB2 ELISA: A dose-dependent decrease in TXB2 levels confirms target engagement and allows for the calculation of an IC50 value, a key measure of drug potency.

  • Platelet Aggregation: A corresponding dose-dependent inhibition of arachidonic acid-induced platelet aggregation provides a direct link between enzymatic inhibition and functional outcome. The effect may be variable, as seen in some human studies.[4][8]

  • Cell Viability: Cell viability should remain high (>90%) across the effective concentration range of Furegrelate. A significant drop in viability would suggest that the observed effects in other assays may be confounded by cytotoxicity.

Section 5: Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Drug Precipitation in Media Exceeding solubility limit; improper stock solution preparation.Ensure stock solution is fully dissolved. Perform a final dilution step just before adding to cells. Decrease the final concentration if necessary.
High Variability in TXB2 ELISA Inconsistent pipetting; improper washing; sample degradation.Use calibrated pipettes. Ensure thorough washing between steps. Process or freeze samples promptly after collection. Run duplicates or triplicates.
No Inhibition of Platelet Aggregation Inactive compound; wrong agonist used; platelet preparation issues.Verify compound activity with ELISA first. Ensure arachidonic acid is the agonist. Use fresh blood and handle platelets gently to avoid premature activation.
Vehicle Control Shows Inhibition High DMSO concentration.Ensure the final DMSO concentration is non-toxic and consistent across all wells, typically ≤ 0.1%.

Section 6: References

  • This compound (U-63557A) | Thromboxane Synthase Inhibitor. MedChemExpress. --INVALID-LINK--

  • Helena Arachidonic Acid Reagent Procedure. Helena Laboratories. --INVALID-LINK--

  • Furegrelate's Mechanism of Action on Thromboxane A2 Synthase: A Technical Guide. Benchchem. --INVALID-LINK--

  • Elabscience® Mouse TXB2(Thromboxane B2) ELISA Kit. Elabscience. --INVALID-LINK--

  • This compound - Product Data Sheet. MedChemExpress. --INVALID-LINK--

  • Thromboxane (Tx) A2 receptor blockade and TxA2 synthase inhibition alone and in combination: comparison of anti-aggregatory efficacy in human platelets. PubMed. --INVALID-LINK--

  • Arachidonic Acid - CoaChrom. HYPHEN BioMed. --INVALID-LINK--

  • Thromboxane synthase activity and platelet function after furegrelate administration in man. PubMed. --INVALID-LINK--

  • ZD1542, a potent thromboxane A2 synthase inhibitor and receptor antagonist in vitro. NIH. --INVALID-LINK--

  • Thromboxane (Tx) A2 receptor blockade and TxA2 synthase inhibition alone and in combination: comparison of anti-aggregatory efficacy in human platelets. PMC - NIH. --INVALID-LINK--

  • Instant ELISA Kit for Thromboxane B2 (TXB2). Cloud-Clone Corp. --INVALID-LINK--

  • Arachidonic Acid and Platelet Function Testing Explained. Bio/Data Corporation. --INVALID-LINK--

  • Arachidonic Acid. Helena Laboratories. --INVALID-LINK--

  • Analysis of Platelet Aggregation by Light Transmission Aggregometry. National Cancer Institute's Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI. --INVALID-LINK--

  • Thromboxane B2 ELISA Kit (ab133022). Abcam. --INVALID-LINK--

  • Multiple dose trial of the thromboxane synthase inhibitor furegrelate in normal subjects. PubMed. --INVALID-LINK--

  • Rat Thromboxane B2 (TXB2) Elisa Kit. AFG Scientific. --INVALID-LINK--

  • Thromboxane B2 Parameter Assay Kit KGE011. R&D Systems. --INVALID-LINK--

  • Thromboxane synthase inhibitors, thromboxane receptor antagonists and dual blockers in thrombotic disorders. PubMed. --INVALID-LINK--

  • The biochemical pharmacology of thromboxane synthase inhibition in man. PubMed - NIH. --INVALID-LINK--

  • Inhibition of platelet thromboxane A2 synthase activity by sodium 5-(3'-pyridinylmethyl)benzofuran-2-carboxylate. PubMed. --INVALID-LINK--

References

How to prepare Furegrelate sodium stock solutions for experiments

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Preparation of Furegrelate Sodium Stock Solutions

Author: Gemini, Senior Application Scientist
Date: January 2, 2026
Subject: Standardized Preparation of this compound Stock Solutions for Preclinical Research

Introduction: The Critical Role of Thromboxane Synthase Inhibition in Research

This compound (U-63557A) is a potent, selective, and orally available inhibitor of thromboxane A2 (TxA2) synthase, the terminal enzyme in the biosynthetic pathway of thromboxane A2.[1][2][3] TxA2 is a highly labile but powerful lipid mediator that induces irreversible platelet aggregation and potent vasoconstriction.[2][4] Its synthesis begins with the liberation of arachidonic acid from membrane phospholipids, which is then converted to the prostaglandin endoperoxide PGH2 by cyclooxygenase (COX) enzymes. Thromboxane synthase then metabolizes PGH2 into TxA2. By specifically inhibiting this final step, this compound effectively blocks the production of TxA2, making it an invaluable tool for investigating physiological and pathological processes involving this pathway, such as thrombosis, cardiovascular disorders, and pulmonary arterial hypertension.[2][4][5][6]

The inhibitory action of Furegrelate is highly specific, with a reported IC50 of 15 nM for human platelet microsomal thromboxane synthase.[1][5][7][8] This specificity is crucial for experimental integrity, as it allows researchers to dissect the role of TxA2 without directly interfering with other arms of the arachidonic acid cascade, such as prostacyclin (PGI2) synthesis.[3]

This document provides a comprehensive, field-proven guide for the preparation, storage, and handling of this compound solutions. Adherence to these protocols is essential to ensure solution stability, concentration accuracy, and experimental reproducibility.

Mechanism of Action: Inhibition of Thromboxane A2 Synthesis

The diagram below illustrates the point of intervention for this compound within the arachidonic acid signaling cascade. By blocking Thromboxane A2 Synthase, Furegrelate prevents the downstream signaling events mediated by TxA2, including platelet activation and vasoconstriction.[4][5]

Furegrelate_Mechanism cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 COX Cyclooxygenase (COX) Arachidonic_Acid->COX PGH2 Prostaglandin H2 (PGH2) COX->PGH2 TXA2_Synthase Thromboxane A2 Synthase PGH2->TXA2_Synthase TXA2 Thromboxane A2 (TxA2) TXA2_Synthase->TXA2 Furegrelate This compound Furegrelate->TXA2_Synthase Inhibition TP_Receptor TP Receptor (Gq/G13-coupled) TXA2->TP_Receptor Downstream Platelet Aggregation & Vasoconstriction TP_Receptor->Downstream

Caption: this compound inhibits Thromboxane A2 Synthase.

Physicochemical Properties and Solubility Data

Accurate solution preparation begins with a fundamental understanding of the compound's properties.

PropertyValueSource(s)
Chemical Name Sodium 5-(3-pyridinylmethyl)benzofuran-2-carboxylate[3]
Synonyms U-63557A[1][8][9]
CAS Number 85666-17-7[1][7][8][10]
Molecular Formula C₁₅H₁₀NNaO₃[1][7][9]
Molecular Weight 275.23 g/mol [1][7]
Appearance White to light yellow crystalline solid[1][11]
Solubility Profile

This compound exhibits varying solubility depending on the solvent system. The choice of solvent is dictated by the intended experimental application (in vitro vs. in vivo).

SolventConcentrationCommentsSource(s)
DMSO ≥13 mg/mL (~47.2 mM)Requires sonication and warming to 60°C to achieve maximum solubility. Use newly opened DMSO as it is hygroscopic.[1][7]
DMSO 21 mg/mL[8]
Water ~15 mg/mL[11]
PBS (pH 7.2) 16.5 mg/mL[8]
Ethanol 14.5 mg/mL[8]
DMF 25 mg/mL[8]

Experimental Protocols

Workflow for Stock Solution Preparation

The following diagram provides a high-level overview of the workflow for preparing a high-concentration primary stock solution.

Caption: Workflow for preparing this compound stock solutions.

Protocol 1: High-Concentration Stock Solution for In Vitro Use (10-40 mM in DMSO)

This protocol details the preparation of a concentrated stock solution in DMSO, which is standard for most cell-based assays. The primary objective is to create a stable, high-concentration stock that can be diluted to a final working concentration with a minimal percentage of organic solvent.

Causality Behind Experimental Choices:

  • Solvent Choice: Dimethyl sulfoxide (DMSO) is the solvent of choice for primary stocks of many organic molecules due to its excellent solvating power and miscibility with aqueous media.[12]

  • Anhydrous DMSO: Using high-purity, anhydrous (low water content) DMSO is critical. Hygroscopic DMSO, which has absorbed atmospheric moisture, can significantly reduce the solubility of compounds like this compound.[1]

  • Assisted Dissolution: Warming and sonication increase the kinetic energy of the system, helping to overcome the crystal lattice energy of the solid compound and facilitating its dissolution into the solvent.[1][12]

Materials:

  • This compound powder (CAS 85666-17-7)

  • High-purity, anhydrous DMSO (Biotechnology Grade)

  • Sterile, amber or foil-wrapped glass vials, or polypropylene microcentrifuge tubes[12]

  • Calibrated analytical balance

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Water bath sonicator

Step-by-Step Methodology:

  • Pre-Equilibration: Allow the this compound vial to equilibrate to room temperature for at least 20 minutes before opening. This prevents condensation of atmospheric moisture onto the hygroscopic powder.

  • Weighing: In a chemical fume hood, accurately weigh the desired amount of this compound powder into a sterile vial.

  • Solvent Calculation: Calculate the required volume of DMSO to achieve the target concentration. Use the following formula:

    • Volume (mL) = [Mass (mg) / 275.23 ( g/mol )] / Concentration (mM)

    • Example for 5 mg to make a 10 mM stock: Volume = [5 mg / 275.23] / 10 mM = 1.817 mL or 1817 µL.

Desired Stock ConcentrationMass of this compoundRequired Volume of DMSO
10 mM1 mg363.3 µL
10 mM5 mg1.817 mL
20 mM5 mg908.4 µL
40 mM10 mg908.4 µL
  • Dissolution: Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.

  • Solubilization: Cap the vial tightly and vortex vigorously for 1-2 minutes. If particulates remain, sonicate the solution in a water bath for 10-15 minutes. Gentle warming in a 37°C to 60°C water bath can also be applied to aid dissolution.[1][7][12]

  • Visual Inspection: Ensure the solution is clear and free of any visible precipitate before proceeding. A fully dissolved stock is critical for accurate downstream dilutions.[12]

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile cryovials to minimize freeze-thaw cycles.

Protocol 2: Preparation of Aqueous Working Solutions (In Vitro)

For cell culture experiments, the DMSO stock must be serially diluted into the appropriate aqueous medium. It is imperative to maintain the final DMSO concentration at a non-toxic level, typically ≤0.1%, to avoid solvent-induced artifacts.[12]

  • Perform serial dilutions of the DMSO stock solution in your complete cell culture medium or experimental buffer.

  • When adding the DMSO stock to the aqueous medium, vortex or pipette mix immediately to prevent the compound from precipitating out of solution.[12]

  • Always prepare a vehicle control using an equivalent final concentration of DMSO in the medium to account for any effects of the solvent itself.

Protocol 3: Formulations for In Vivo Administration

For animal studies, specific formulations are required to ensure bioavailability and tolerability. The following are published solvent systems for this compound.[1][7]

A. PEG300/Tween-80/Saline Formulation

  • Composition: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline

  • Reported Solubility: ≥ 1.67 mg/mL (6.07 mM)[1][7]

  • Procedure: Prepare by adding each solvent component sequentially, ensuring complete mixing after each addition:

    • Dissolve this compound in DMSO first.

    • Add PEG300 and mix thoroughly.

    • Add Tween-80 and mix thoroughly.

    • Finally, add saline to the final volume and mix until a clear solution is formed.

B. SBE-β-CD/Saline Formulation

  • Composition: 10% DMSO, 90% (20% SBE-β-CD in Saline)

  • Reported Solubility: ≥ 1.67 mg/mL (6.07 mM)[1][7]

  • Procedure:

    • Prepare a 20% solution of SBE-β-CD (Sulfobutylether-β-cyclodextrin) in sterile saline.

    • Dissolve this compound in DMSO.

    • Add the DMSO solution to the SBE-β-CD/saline solution and mix until clear.

Storage and Stability

Proper storage is paramount to maintaining the chemical integrity and activity of this compound.

  • Solid Compound: Store the powder at -20°C, sealed tightly in its original vial with a desiccant to protect it from moisture.[1][7]

  • Stock Solutions (in DMSO):

    • -80°C: Stable for up to 6 months.[1][7]

    • -20°C: Stable for up to 1 month.[1][7]

  • Self-Validating System: Always aliquot stock solutions into single-use volumes. This practice is a self-validating system that prevents the degradation that can occur with repeated freeze-thaw cycles and minimizes the risk of contamination. Avoid long-term storage of working solutions in aqueous media; they should be prepared fresh for each experiment.

Safety and Handling

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling this compound powder and solutions.[13]

  • Handle the dry powder in a chemical fume hood or ventilated enclosure to avoid inhalation.[13]

  • Consult the Safety Data Sheet (SDS) for complete hazard information before use.[13]

References

Application Notes and Protocols: Investigating Furegrelate Sodium as a Chemosensitizing Agent in Combination Cancer Therapy

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Gemini, Senior Application Scientist

Introduction

The landscape of oncology is increasingly defined by combination therapies designed to overcome drug resistance and enhance therapeutic efficacy. A compelling strategy involves targeting pathways that cancer cells exploit for survival, proliferation, and metastasis. The thromboxane A2 (TXA2) signaling pathway is an emerging paradigm in cancer progression.[1] Overexpression of thromboxane A2 synthase (TXA2S) and the corresponding TXA2 receptor (TP) is observed in a variety of cancers—including lung, breast, and colorectal—and is often correlated with poor prognosis and metastatic disease.[2][3] TXA2 signaling promotes key oncogenic processes such as cell growth, migration, and angiogenesis, while also modulating the tumor microenvironment to favor immune evasion.[2][3][4]

Furegrelate sodium, a potent and selective inhibitor of TXA2S, presents a rational candidate for combination therapy.[5][6] By blocking the synthesis of TXA2, Furegrelate not only curtails the direct pro-tumorigenic effects of this eicosanoid but may also sensitize cancer cells to conventional cytotoxic agents. Preclinical evidence has demonstrated that pharmacological inhibition of TXA2S can increase cancer cell sensitivity to chemotherapeutic agents like cisplatin and paclitaxel, induce apoptosis, and decrease cell growth and migration.[1][7]

These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to investigate the synergistic potential of this compound in combination with chemotherapy agents. We present detailed protocols for robust in vitro and in vivo validation, methodologies for data analysis, and the scientific rationale underpinning each experimental choice.

Scientific Rationale and Mechanism of Action

Thromboxane A2 (TXA2) is a potent bioactive lipid derived from arachidonic acid via the cyclooxygenase (COX) enzymes and, terminally, by TXA2 synthase (TXA2S).[1] Its signaling is mediated through the G-protein coupled T-prostanoid (TP) receptor.[2] In cancer, this pathway is frequently hijacked to support tumor progression through several mechanisms:

  • Proliferation and Survival: TXA2 signaling can inhibit apoptosis and promote cell cycle progression.[1]

  • Metastasis: It enhances tumor cell motility and invasion, key steps in the metastatic cascade.[1]

  • Angiogenesis: TXA2 can stimulate the production of pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF), promoting the formation of new blood vessels to supply the tumor.[1][8][9]

  • Tumor Microenvironment Modulation: The pathway influences the host immune response and can contribute to an immunosuppressive microenvironment.[2][3]

This compound acts by specifically inhibiting TXA2S, thereby preventing the conversion of prostaglandin H2 (PGH2) to TXA2.[5] This blockade is hypothesized to synergize with chemotherapy by:

  • Directly Inducing Apoptosis: Inhibition of TXA2S has been shown to induce apoptosis in bladder cancer cells, potentially lowering the threshold for chemotherapy-induced cell death.[7]

  • Reversing Chemoresistance: By modulating survival pathways regulated by TXA2, Furegrelate may resensitize resistant cells to cytotoxic agents.

  • Inhibiting Metastasis and Angiogenesis: Combining the anti-proliferative effects of chemotherapy with the anti-metastatic and anti-angiogenic properties of Furegrelate offers a multi-pronged attack.[1]

Furegrelate_Mechanism AA Arachidonic Acid (from membrane phospholipids) COX COX-1 / COX-2 AA->COX PGH2 Prostaglandin H2 (PGH2) COX->PGH2 TXA2S Thromboxane A2 Synthase (TXA2S) PGH2->TXA2S TXA2 Thromboxane A2 (TXA2) TXA2S->TXA2 TP_Receptor TP Receptor TXA2->TP_Receptor Signaling Downstream Signaling (Gq, G13 activation) TP_Receptor->Signaling Effects Pro-Tumorigenic Effects: • Proliferation & Survival • Migration & Invasion • Angiogenesis • Immune Evasion Signaling->Effects Furegrelate This compound Inhibition INHIBITION Furegrelate->Inhibition Inhibition->TXA2S

Figure 1: this compound's point of inhibition in the Thromboxane A2 signaling pathway.

Part 1: In Vitro Assessment of Drug Synergy

The primary objective of in vitro studies is to quantify the interaction between this compound and a chemotherapy agent. This is typically achieved by treating cancer cell lines with a matrix of concentrations of both drugs and measuring the effect on cell viability and apoptosis.

In_Vitro_Workflow Start Start: Select Cancer Cell Line(s) Culture 1. Cell Culture & Seeding (96-well plates) Start->Culture Dose 2. Determine Single-Agent IC50 (Furegrelate & Chemo Agent) Culture->Dose Treat 3. Combination Treatment (Constant-ratio or checkerboard matrix) Dose->Treat Viability 4a. Cell Viability Assay (MTT / XTT Assay @ 72h) Treat->Viability Apoptosis 4b. Apoptosis Assay (Annexin V/PI @ 48h) Treat->Apoptosis Analyze 5. Data Analysis (Calculate Combination Index - CI) Viability->Analyze Apoptosis->Analyze Interpret 6. Interpret Results (Synergy, Additive, Antagonism) Analyze->Interpret End End: Identify Synergistic Combinations for In Vivo Study Interpret->End

Figure 2: Experimental workflow for in vitro combination screening.

Protocol 1: Cell Viability Assay (XTT/MTT Method)

This protocol determines the effect of drug combinations on the metabolic activity of cancer cells, which serves as a proxy for cell viability.[10][11] The XTT assay is often preferred over MTT as it produces a water-soluble formazan product, eliminating a solubilization step.[12]

Materials:

  • Selected cancer cell line(s)

  • Complete culture medium

  • This compound (reconstituted as per supplier)

  • Chemotherapy agent of interest

  • 96-well flat-bottom plates

  • XTT Cell Viability Assay Kit[12]

  • Multichannel pipette

  • Microplate reader (absorbance at 450-490 nm)[13]

Procedure:

  • Cell Seeding: Culture cells to ~80% confluency. Trypsinize, count, and resuspend cells in complete medium. Seed 5,000-10,000 cells per well (in 100 µL) into a 96-well plate. Incubate for 24 hours (37°C, 5% CO₂) to allow for cell attachment.

    • Causality Insight: Seeding density must be optimized to ensure cells are in a logarithmic growth phase throughout the experiment, preventing artifacts from overconfluence or nutrient depletion.

  • Drug Preparation: Prepare serial dilutions of this compound and the chemotherapy agent in culture medium at 2x the final desired concentrations.

  • Combination Treatment: Remove the seeding medium from the cells. Add 100 µL of the appropriate drug dilutions to each well. A checkerboard (matrix) format is recommended to robustly assess synergy.[14] Include wells for "untreated control" (medium only), "Furegrelate alone," and "chemotherapy agent alone."

  • Incubation: Incubate the plate for 72 hours (37°C, 5% CO₂). The incubation time should be sufficient for the chemotherapy agent to exert its cytotoxic effect (typically 2-3 cell cycles).

  • XTT Assay: Prepare the XTT reagent mixture according to the manufacturer's protocol.[10] Add 50 µL of the XTT mixture to each well.

  • Final Incubation: Incubate for 2-4 hours at 37°C, protected from light, until the color develops in the control wells.

  • Data Acquisition: Measure the absorbance at ~475 nm using a microplate reader.[12]

Protocol 2: Apoptosis Assay (Annexin V-FITC / Propidium Iodide Staining)

This flow cytometry-based assay quantifies the induction of apoptosis.[15] Early apoptotic cells expose phosphatidylserine (PS) on the outer cell membrane, which is detected by Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells.[15][16]

Materials:

  • Cells treated in 6-well plates with control, single-agent, and combination treatments for 48 hours.

  • Annexin V-FITC / PI Apoptosis Detection Kit

  • Binding Buffer (1x)

  • Flow Cytometer

Procedure:

  • Cell Harvesting: After a 48-hour drug treatment, collect both floating and adherent cells. For adherent cells, gently trypsinize, neutralize, and combine with the supernatant from the corresponding well.

    • Causality Insight: It is critical to collect floating cells, as these are often apoptotic. Discarding them will lead to a significant underestimation of cell death.[15]

  • Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 100 µL of 1x Binding Buffer.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension. Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Sample Analysis: Add 400 µL of 1x Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.

    • Data Interpretation:

      • Annexin V(-) / PI(-): Live cells

      • Annexin V(+) / PI(-): Early apoptotic cells

      • Annexin V(+) / PI(+): Late apoptotic or necrotic cells

Data Analysis and Synergy Quantification

To determine if the combination effect is greater than the sum of the individual effects, the Combination Index (CI) is calculated using the Chou-Talalay method.[17][18] This is a quantitative measure of drug interaction.

  • Calculate % Inhibition: For each drug concentration and combination, calculate the percent inhibition relative to the untreated control.

  • Determine IC50: Calculate the concentration of each drug that causes 50% inhibition of cell viability (IC50).

  • Calculate CI: Using software like CompuSyn, input the dose-effect data for the single agents and the combination. The software calculates CI values based on the median-effect equation.

Combination Index (CI) ValueInterpretation of Drug Interaction
CI < 0.9Synergism (Effect is greater than expected)
0.9 ≤ CI ≤ 1.1Additive Effect (Effect is as expected)
CI > 1.1Antagonism (Effect is less than expected)
Table 1: Interpretation of Combination Index (CI) values for synergy analysis.

Part 2: In Vivo Validation of Synergy

Positive in vitro results must be validated in a relevant in vivo model to assess therapeutic efficacy in a more complex biological system.[19] Subcutaneous xenograft models in immunocompromised mice are a standard approach.[20][21]

In_Vivo_Workflow Start Start: Synergistic Combination Identified In Vitro Implant 1. Subcutaneous Implantation of Cancer Cells into Mice Start->Implant TumorGrowth 2. Allow Tumors to Reach Palpable Size (~100-150 mm³) Implant->TumorGrowth Randomize 3. Randomize Mice into Treatment Groups (n=8-10/group) TumorGrowth->Randomize Groups Treatment Groups: • Vehicle Control • Furegrelate Alone • Chemo Agent Alone • Combination Therapy Randomize->Groups Treat 4. Administer Treatment (Defined schedule & route) Randomize->Treat Monitor 5. Monitor Tumor Volume & Animal Body Weight (2-3x / week) Treat->Monitor Endpoint 6. Continue Until Endpoint (e.g., tumor volume limit) Monitor->Endpoint Analyze 7. Data Analysis (TGI, Statistical Comparison) Endpoint->Analyze End End: Determine In Vivo Therapeutic Efficacy Analyze->End

Figure 3: Workflow for an in vivo xenograft combination study.

Protocol 3: Subcutaneous Xenograft Combination Therapy Model

Materials:

  • 6-8 week old immunocompromised mice (e.g., BALB/c nude or NSG)

  • Tumor cells prepared for injection (e.g., 5 x 10⁶ cells in 100 µL PBS/Matrigel)[21]

  • This compound formulated for in vivo administration (e.g., oral gavage)[22]

  • Chemotherapy agent formulated for in vivo administration (e.g., intraperitoneal injection)

  • Digital calipers

  • Animal scale

Procedure:

  • Tumor Implantation: Subcutaneously inject the cell suspension into the right flank of each mouse.[21]

  • Tumor Growth Monitoring: Monitor mice daily. Once tumors are palpable, begin measuring tumor volume 2-3 times per week using the formula: Volume = (Width² x Length) / 2 .[21]

  • Randomization: When average tumor volume reaches 100-150 mm³, randomize mice into four treatment groups (n=8-10 mice per group).[20]

    • Group 1: Vehicle Control

    • Group 2: this compound (at a determined dose)[22]

    • Group 3: Chemotherapy agent (at a standard or reduced dose)

    • Group 4: this compound + Chemotherapy agent

    • Causality Insight: Randomization based on tumor size is crucial to ensure that each group has a similar distribution of starting tumor burdens, preventing bias in the results.

  • Treatment Administration: Administer treatments according to a pre-defined schedule (e.g., Furegrelate daily by oral gavage, chemotherapy once weekly by IP injection). Continue for a set period (e.g., 21-28 days).

  • Monitoring: Continue to measure tumor volume and body weight 2-3 times weekly. Body weight is a key indicator of treatment toxicity.

  • Endpoint: The study concludes when tumors in the control group reach a pre-determined maximum size, or at the end of the treatment cycle. Euthanize mice and excise tumors for weighing and potential downstream analysis (e.g., immunohistochemistry).

Data Analysis and Efficacy Evaluation

The primary endpoint is Tumor Growth Inhibition (TGI). It is calculated at the end of the study using the following formula:

TGI (%) = [1 - (ΔT / ΔC)] x 100

Where:

  • ΔT = Change in mean tumor volume of the treated group

  • ΔC = Change in mean tumor volume of the control group

Statistical analysis (e.g., ANOVA with post-hoc tests) should be used to compare the mean tumor volumes between groups. A statistically significant difference between the combination group and the single-agent groups indicates enhanced efficacy.[20]

Hypothetical In Vivo Data SummaryDay 0 Mean Tumor Volume (mm³)Day 21 Mean Tumor Volume (mm³)Tumor Growth Inhibition (TGI)
Vehicle Control 1251525-
Furegrelate (10 mg/kg) 128115026.8%
Chemo Agent X (5 mg/kg) 12385048.1%
Combination 12637582.1%
Table 2: Example of summarized data from an in vivo combination study demonstrating enhanced TGI.

Considerations and Troubleshooting

  • This compound Formulation: Furegrelate is a sodium salt. While recent studies highlight the role of high sodium concentrations in the tumor microenvironment on immune function, the amount of sodium delivered via therapeutic doses of Furegrelate is unlikely to cause systemic effects that would confound results in these models, particularly in immunocompromised mice.[23][24][25] However, for any studies in immunocompetent models, this should be a consideration.

  • Drug Scheduling: The timing and sequence of drug administration can significantly impact synergy. The protocols here assume concurrent administration, but sequential scheduling (e.g., Furegrelate pre-treatment followed by chemotherapy) may yield different results and is a valid experimental variable to explore.

  • Model Selection: The choice of cancer cell line and corresponding chemotherapy agent should be clinically relevant. For example, investigating Furegrelate with cisplatin in bladder or lung cancer cell lines would be appropriate based on existing literature.[1][7]

Conclusion

The inhibition of the thromboxane A2 pathway via this compound represents a promising strategy to augment the efficacy of standard chemotherapy. The protocols outlined in this guide provide a robust, multi-step approach to scientifically validate this therapeutic concept. By systematically evaluating synergy in vitro and confirming efficacy in vivo, researchers can generate the comprehensive preclinical data package necessary to support further development. This approach, which combines mechanistic rationale with rigorous experimental design, is essential for advancing novel combination therapies toward clinical application.

References

Monitoring tumor growth in xenograft models with Furegrelate sodium

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Monitoring Tumor Growth in Xenograft Models with Furegrelate Sodium

Audience: Researchers, scientists, and drug development professionals.

Introduction: Targeting the Thromboxane A2 Axis in Oncology

The tumor microenvironment is a complex ecosystem where cancer cells interact with stromal cells, immune cells, and the extracellular matrix to drive tumor progression, angiogenesis, and metastasis. A key signaling molecule in this process is Thromboxane A2 (TXA2), a potent bioactive lipid derived from arachidonic acid.[1] Elevated expression of Thromboxane A2 synthase (TXA2S), the enzyme responsible for producing TXA2, has been documented in various human cancers, including glioblastoma, lung, and colorectal cancers.[1][2] This overexpression is often correlated with enhanced tumor growth, angiogenesis, increased cell motility, and poor patient prognosis.[1][3][4]

TXA2 exerts its effects by binding to the thromboxane A2 receptor (TP), a G-protein coupled receptor. This interaction triggers downstream signaling cascades that promote cell proliferation, survival, and the creation of new blood vessels (angiogenesis) to supply the growing tumor.[2][5] Consequently, inhibiting the TXA2 signaling pathway presents a compelling therapeutic strategy to disrupt tumor growth and sensitize cancer cells to conventional therapies like chemotherapy and radiation.[2][6]

This compound is a selective and potent inhibitor of Thromboxane A2 synthase.[7][8] By blocking this key enzyme, Furegrelate effectively reduces the production of TXA2, thereby attenuating its pro-tumorigenic effects.[7] Preclinical studies have demonstrated that Furegrelate can significantly reduce tumor size, decrease angiogenesis, and induce apoptosis (programmed cell death) in cancer cells.[2][6] This application note provides a comprehensive guide and a detailed protocol for utilizing this compound in subcutaneous xenograft models to monitor its anti-tumor efficacy.

Mechanism of Action: Furegrelate's Inhibition of the TXA2 Pathway

The synthesis of Thromboxane A2 begins with the conversion of arachidonic acid to prostaglandin H2 (PGH2) by cyclooxygenase (COX) enzymes. TXA2 synthase then specifically converts PGH2 into TXA2.[2] Furegrelate acts as a competitive inhibitor of TXA2 synthase, preventing this final conversion step.[7] This blockade not only decreases the levels of pro-angiogenic and pro-proliferative TXA2 but may also shunt the precursor PGH2 towards the synthesis of other prostaglandins, such as the anti-aggregatory and vasodilatory prostacyclin (PGI2), which can have opposing, anti-tumor effects.[4][7]

The diagram below illustrates the central role of TXA2 synthase in the arachidonic acid cascade and the precise point of inhibition by Furegrelate.

Furegrelate_Mechanism_of_Action AA Arachidonic Acid (from Membrane Phospholipids) COX COX-1 / COX-2 AA->COX PGH2 Prostaglandin H2 (PGH2) COX->PGH2 TXA2S Thromboxane A2 Synthase (TXA2S) PGH2->TXA2S PGI2S Prostacyclin Synthase (PGI2S) PGH2->PGI2S Shunting TXA2 Thromboxane A2 (TXA2) TXA2S->TXA2 Furegrelate This compound Furegrelate->TXA2S TP_Receptor TP Receptor TXA2->TP_Receptor Activation Downstream Downstream Signaling (e.g., PLC, Rho/Rac) TP_Receptor->Downstream TumorEffects Pro-Tumorigenic Effects: • Angiogenesis • Proliferation • Migration • Survival Downstream->TumorEffects PGI2 Prostacyclin (PGI2) (Anti-Tumor Effects) PGI2S->PGI2

Caption: Furegrelate inhibits TXA2 Synthase, blocking pro-tumor signaling.

Experimental Protocol: Subcutaneous Xenograft Model

This protocol outlines a typical workflow for assessing the efficacy of this compound in a subcutaneous tumor xenograft model. The core principle of a xenograft study is to implant human tumor cells into immunodeficient mice, which lack the ability to reject foreign cells, allowing the human tumor to grow.[9]

Part 1: Materials and Preparation
Reagent/Material Supplier Notes
Animal Model Charles River, Jackson LabAthymic Nude (Nu/Nu) or SCID mice, female, 4-6 weeks old.[9][10]
Cancer Cell Line ATCCe.g., U87 glioblastoma, A549 lung carcinoma (select based on TXA2S expression).
Cell Culture Media Gibco, CorningAs recommended by the cell line supplier (e.g., DMEM, RPMI-1640).
This compound BenchChem, Cayman ChemicalConfirm purity and solubility.
Vehicle Control Sigma-AldrichSterile Phosphate-Buffered Saline (PBS) or other appropriate solvent.
Matrigel® Matrix Corning, R&D SystemsEnhances tumor take-rate and initial growth. Use an in vivo qualified version.
Anesthetics Zoetis, VetOneIsoflurane or Ketamine/Xylazine cocktail for animal procedures.
Calipers Mitutoyo, FisherbrandDigital calipers for precise tumor measurement.
Part 2: Experimental Workflow

The following diagram provides a high-level overview of the complete experimental procedure.

Xenograft_Workflow start Start: Cell Culture harvest 1. Cell Harvest & Prep (Logarithmic growth phase) start->harvest injection 2. Subcutaneous Injection (Cells + Matrigel into mouse flank) harvest->injection growth 3. Tumor Growth Phase (Allow tumors to reach ~100 mm³) injection->growth randomize 4. Randomization (Group animals by tumor volume) growth->randomize treatment 5. Treatment Initiation (Administer Furegrelate or Vehicle) randomize->treatment monitoring 6. Tumor Monitoring (Measure volume 2-3 times/week) treatment->monitoring endpoint 7. Endpoint Reached (Pre-defined tumor size or study duration) monitoring->endpoint collection 8. Tissue Collection (Tumor, blood, organs for analysis) endpoint->collection analysis 9. Data Analysis (Tumor growth inhibition, statistics) collection->analysis end End: Report Findings analysis->end

Caption: Step-by-step workflow for a Furegrelate xenograft efficacy study.

Part 3: Step-by-Step Methodology

1. Cell Preparation and Implantation

  • Rationale: Healthy, rapidly dividing cells are crucial for establishing robust tumors. Matrigel provides a supportive microenvironment for initial cell survival and engraftment.

  • Protocol:

    • Culture selected cancer cells to 70-80% confluency. Harvest cells using trypsin and neutralize.[10]

    • Wash the cell pellet twice with sterile, cold PBS.

    • Perform a cell count using a hemocytometer and assess viability with Trypan Blue. Viability should be >95%.

    • Resuspend the cell pellet in cold, serum-free media or PBS to the desired concentration (e.g., 2 x 10⁷ cells/mL).

    • On ice, mix the cell suspension 1:1 with Matrigel Matrix. Keep the mixture on ice at all times to prevent premature gelling.

    • Anesthetize a 4-6 week old athymic nude mouse.

    • Using a 27-gauge needle and a 1 mL syringe, draw up 100-200 µL of the cell/Matrigel mixture (typically containing 1-2 million cells).

    • Inject the suspension subcutaneously into the right flank of the mouse.[10][11]

2. Tumor Growth and Animal Randomization

  • Rationale: Starting treatment when tumors are established and of a similar size reduces variability and ensures that the drug is acting on a palpable tumor, not just preventing engraftment.

  • Protocol:

    • Allow tumors to grow until they reach a mean volume of approximately 50-150 mm³.[10][11]

    • Measure tumors with digital calipers 2-3 times per week. Calculate volume using the formula: Volume = (Width² x Length) / 2 .[10][11]

    • Once tumors reach the target size, randomize mice into treatment groups (e.g., n=8-10 mice per group) ensuring the average tumor volume is similar across all groups.

      • Group 1: Vehicle Control (e.g., PBS, i.p. injection, daily)

      • Group 2: this compound (e.g., 2 mg/kg, i.p. injection, daily)[6]

3. Furegrelate Administration and Monitoring

  • Rationale: Consistent dosing and regular monitoring are essential for accurately assessing the drug's effect on tumor growth over time.

  • Protocol:

    • Prepare this compound fresh daily in the vehicle solution. The dose used in an orthotopic glioblastoma model was 2 mg/kg administered via osmotic minipump, which provides a basis for dosing schedules.[6]

    • Administer the prepared Furegrelate or vehicle to the respective groups via the chosen route (e.g., intraperitoneal injection).

    • Continue to measure tumor volume and body weight 2-3 times per week. Body weight is a key indicator of overall animal health and potential drug toxicity.

    • Monitor animals daily for any signs of distress or adverse effects.

    • The study should conclude when tumors in the control group reach a pre-determined endpoint (e.g., 1500-2000 mm³) or after a set duration (e.g., 21-28 days).

Data Analysis and Interpretation

Effective data presentation is critical for interpreting the results of the xenograft study. Tumor growth data should be plotted as the mean tumor volume ± standard error of the mean (SEM) for each group over time.

Example Data Presentation
Day Vehicle Control (Mean Volume mm³ ± SEM) Furegrelate (2 mg/kg) (Mean Volume mm³ ± SEM) % Tumor Growth Inhibition (TGI)
0 102 ± 8101 ± 70%
3 155 ± 12130 ± 1016%
7 280 ± 25185 ± 1834%
10 450 ± 40250 ± 2244%
14 710 ± 65340 ± 3152%
18 1050 ± 90410 ± 4561%
21 1480 ± 120475 ± 5568%

Note: Data are hypothetical and for illustrative purposes only.

Tumor Growth Inhibition (%TGI) can be calculated at the end of the study using the formula: %TGI = (1 - (Mean volume of treated group / Mean volume of control group)) x 100

At the study endpoint, tumors can be excised, weighed, and processed for further analysis, such as:

  • Immunohistochemistry (IHC): To analyze markers of proliferation (Ki-67), apoptosis (cleaved caspase-3), and angiogenesis (CD31). Studies have shown Furegrelate treatment can reduce proliferation and angiogenesis while increasing apoptosis.[2][6]

  • Western Blot or ELISA: To measure levels of TXA2 metabolites or other relevant signaling proteins within the tumor tissue.

Conclusion and Future Directions

The use of this compound in preclinical xenograft models provides a robust platform for evaluating its anti-tumor efficacy. By selectively inhibiting Thromboxane A2 synthase, Furegrelate targets a key pathway involved in tumor growth and angiogenesis.[2][5] The detailed protocol provided herein offers a standardized methodology for researchers to investigate this compound's therapeutic potential. Further studies could explore Furegrelate in combination with standard-of-care chemotherapies or radiation, as initial research suggests a synergistic effect, particularly in sensitizing glioma cells to treatment.[2][6]

References

Application Notes and Protocols for Furegrelate Sodium Administration in Preclinical Models of Pulmonary Arterial Hypertension

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting Thromboxane Synthesis in Pulmonary Arterial Hypertension

Pulmonary Arterial Hypertension (PAH) is a progressive and life-threatening disease characterized by elevated pulmonary artery pressure, leading to right ventricular failure and death. The pathophysiology of PAH is complex, involving vasoconstriction, vascular remodeling, inflammation, and thrombosis in the small pulmonary arteries.[1][2] A key mediator implicated in this process is thromboxane A2 (TxA2), a potent vasoconstrictor and promoter of platelet aggregation.[3] In PAH, there is an imbalance in the arachidonic acid cascade, with a shift towards the production of TxA2.[3] This understanding provides a strong rationale for investigating therapeutic strategies that target the thromboxane pathway.

Furegrelate sodium is a specific inhibitor of thromboxane A2 synthase, the enzyme responsible for the final step in the synthesis of TxA2. By inhibiting this enzyme, furegrelate is expected to reduce the levels of TxA2, thereby mitigating its detrimental effects on the pulmonary vasculature. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the administration of this compound in established preclinical models of PAH. The protocols outlined below are designed to ensure scientific rigor and reproducibility, enabling a thorough evaluation of furegrelate's therapeutic potential.

Mechanism of Action: this compound and the Arachidonic Acid Cascade

This compound exerts its therapeutic effect by selectively inhibiting thromboxane A2 synthase. This enzyme catalyzes the conversion of prostaglandin H2 (PGH2) to TxA2. By blocking this step, furegrelate not only decreases the production of the vasoconstrictor TxA2 but may also lead to the shunting of PGH2 towards the synthesis of other prostaglandins, such as the vasodilator prostacyclin (PGI2), although this effect is not always significant.[4]

graph ArachidonicAcidCascade { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

}

Furegrelate's inhibition of Thromboxane A2 synthesis.

Preclinical Models of Pulmonary Arterial Hypertension

The choice of an appropriate animal model is critical for the preclinical evaluation of any potential PAH therapy. Two of the most widely used and well-characterized models are the monocrotaline (MCT)-induced PAH in rats and the SU5416/hypoxia-induced PAH in rodents.

Monocrotaline (MCT)-Induced PAH in Rats

This model is valued for its simplicity and reproducibility.[1][2][5] A single subcutaneous injection of monocrotaline, a pyrrolizidine alkaloid, induces endothelial injury in the pulmonary vasculature, leading to a progressive increase in pulmonary arterial pressure, vascular remodeling, and right ventricular hypertrophy over several weeks.[1][2][5]

SU5416/Hypoxia-Induced PAH in Rodents

This "two-hit" model more closely mimics some of the severe vascular lesions, including plexiform-like lesions, observed in human PAH.[6][7] It involves the administration of a vascular endothelial growth factor (VEGF) receptor antagonist (SU5416) followed by a period of chronic hypoxia.[6][7]

Experimental Protocols

The following protocols provide a step-by-step guide for inducing PAH in rats using the MCT model and for the subsequent administration of this compound.

graph ExperimentalWorkflow { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

}

General experimental workflow for furegrelate evaluation.

Protocol 1: Induction of Monocrotaline (MCT)-Induced PAH in Rats

Materials:

  • Male Sprague-Dawley or Wistar rats (200-250 g)

  • Monocrotaline (MCT)

  • 1 M HCl

  • 1 M NaOH

  • Sterile 0.9% saline

  • Syringes and needles (25-27 gauge)

Procedure:

  • Preparation of MCT Solution: Dissolve MCT in a minimal amount of 1 M HCl and then neutralize the solution to a pH of 7.4 with 1 M NaOH. Dilute the neutralized solution with sterile 0.9% saline to a final concentration of 60 mg/mL.[8]

  • Animal Handling and Injection: Anesthetize the rats lightly with isoflurane. Administer a single subcutaneous injection of the MCT solution at a dose of 60 mg/kg body weight.[8]

  • Post-Injection Monitoring: House the animals under standard conditions with free access to food and water. Monitor the animals daily for any signs of distress. The development of PAH typically occurs over 3-4 weeks.

Protocol 2: Preparation and Administration of this compound

Materials:

  • This compound

  • Sterile water for injection or 0.5% methylcellulose

  • Oral gavage needles (18-20 gauge, with a ball tip)

  • Syringes

Procedure:

  • Preparation of Furegrelate Solution: Based on successful studies in a neonatal piglet model, a starting dose of 3 mg/kg administered three times daily is recommended.[3][9][10] Prepare a stock solution of this compound by dissolving it in sterile water or 0.5% methylcellulose to a concentration that allows for an appropriate gavage volume (typically 1-2 mL/kg for rats).

  • Oral Gavage Administration:

    • Gently restrain the rat.

    • Carefully insert the gavage needle into the esophagus and advance it into the stomach.

    • Slowly administer the calculated volume of the furegrelate solution.

    • Administer the treatment three times a day at regular intervals.

  • Treatment Duration: The treatment period should coincide with the development of PAH, typically starting on the day of or the day after MCT injection and continuing for 3-4 weeks until the study endpoint.

Assessment of Therapeutic Efficacy

A comprehensive evaluation of furegrelate's efficacy requires the assessment of multiple endpoints, including hemodynamics, right ventricular hypertrophy, and pulmonary vascular remodeling.

Protocol 3: Hemodynamic Measurements

Materials:

  • Anesthesia (e.g., isoflurane)

  • Pressure transducer and recording system

  • Catheter (e.g., Millar Mikro-Tip)

Procedure:

  • Anesthesia: Anesthetize the rat with isoflurane.

  • Catheterization: Surgically expose the right jugular vein and insert the pressure-tip catheter. Advance the catheter through the right atrium and ventricle into the pulmonary artery.

  • Data Acquisition: Record the right ventricular systolic pressure (RVSP) and mean pulmonary arterial pressure (mPAP). These are key indicators of the severity of PAH.[8]

Protocol 4: Assessment of Right Ventricular Hypertrophy (Fulton Index)

Materials:

  • Surgical instruments

  • Analytical balance

Procedure:

  • Heart Excision: At the end of the study, euthanize the animal and carefully excise the heart.

  • Dissection: Dissect the right ventricular free wall (RV) from the left ventricle and septum (LV+S).

  • Weighing: Weigh the RV and LV+S separately.

  • Calculation of Fulton Index: Calculate the Fulton Index as the ratio of the weight of the RV to the weight of the LV+S (RV / (LV+S)). An increased Fulton Index is a hallmark of right ventricular hypertrophy secondary to PAH.[5]

Protocol 5: Histological Assessment of Pulmonary Vascular Remodeling

Materials:

  • Formalin or other fixatives

  • Paraffin

  • Microtome

  • Hematoxylin and eosin (H&E) stain

  • Elastica van Gieson (EVG) stain

  • Alpha-smooth muscle actin (α-SMA) antibody for immunohistochemistry

Procedure:

  • Tissue Processing: Perfuse the lungs with formalin and embed them in paraffin.

  • Sectioning: Cut thin sections of the lung tissue using a microtome.

  • Staining:

    • H&E Staining: To visualize the overall morphology and medial wall thickness of the pulmonary arterioles.[11][12]

    • EVG Staining: To visualize the elastic laminae and assess intimal and medial thickening.

    • α-SMA Immunohistochemistry: To specifically identify and quantify the muscularization of small, previously non-muscularized pulmonary arteries.[13]

  • Quantification:

    • Measure the medial wall thickness of 50-100 small pulmonary arteries (25-100 µm in diameter) per animal.

    • Calculate the percentage of muscularized vessels.

    • These quantitative measures provide a direct assessment of the extent of vascular remodeling.[13]

Data Presentation

Parameter Control Group PAH Model (Vehicle) PAH Model + this compound
Right Ventricular Systolic Pressure (RVSP, mmHg) ~25> 45Expected to be lower than vehicle
Fulton Index (RV / (LV+S)) ~0.25> 0.40Expected to be lower than vehicle
Medial Wall Thickness (%) ~15-20> 30Expected to be lower than vehicle
Muscularized Arterioles (%) < 20> 60Expected to be lower than vehicle

Note: The values presented are typical and may vary depending on the specific animal strain and experimental conditions.

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating. The inclusion of a vehicle-treated PAH group is essential to confirm the successful induction of the disease model. The expected outcomes in this group, such as elevated RVSP and Fulton Index, serve as a benchmark against which the effects of this compound can be reliably assessed. Furthermore, the multi-faceted approach to endpoint analysis, combining hemodynamic, morphometric, and histological data, provides a robust and comprehensive evaluation of the therapeutic intervention.

Conclusion

The administration of the thromboxane synthase inhibitor, this compound, presents a promising therapeutic strategy for pulmonary arterial hypertension. The detailed protocols provided in these application notes offer a rigorous framework for the preclinical evaluation of furegrelate in established animal models of PAH. By adhering to these methodologies, researchers can generate reliable and reproducible data to further elucidate the therapeutic potential of targeting the thromboxane pathway in this devastating disease.

References

Troubleshooting & Optimization

Navigating Inconsistent Results with Furegrelate Sodium In Vitro: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Furegrelate sodium. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and ensure consistency and reproducibility in in vitro experiments involving this potent and selective thromboxane A2 synthase inhibitor. Unraveling the nuances of any experimental system is paramount to generating robust and reliable data. This resource provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in scientific principles and practical laboratory experience.

Understanding the Mechanism: The "Why" Behind the Protocol

This compound exerts its effect by competitively inhibiting thromboxane A2 synthase, the enzyme responsible for converting prostaglandin H2 (PGH2) into thromboxane A2 (TxA2).[1][2] TxA2 is a powerful vasoconstrictor and promoter of platelet aggregation.[3] By blocking TxA2 production, Furegrelate not only curtails these effects but can also lead to a "shunting" of the PGH2 substrate towards the synthesis of other prostaglandins, such as the vasodilator and anti-aggregatory prostacyclin (PGI2).[2] Understanding this core mechanism is crucial for designing meaningful experiments and interpreting your results accurately.

Furegrelate_Mechanism AA Arachidonic Acid COX1 Cyclooxygenase-1 (COX-1) AA->COX1 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 TXAS Thromboxane A2 Synthase PGH2->TXAS PGI2S Prostacyclin Synthase PGH2->PGI2S Shunt TXA2 Thromboxane A2 (TxA2) TXAS->TXA2 Platelet Platelet Aggregation & Vasoconstriction TXA2->Platelet PGI2 Prostacyclin (PGI2) PGI2S->PGI2 AntiPlatelet Anti-aggregation & Vasodilation PGI2->AntiPlatelet Furegrelate This compound Furegrelate->TXAS Inhibition

Caption: Furegrelate's inhibition of Thromboxane A2 Synthase.

Troubleshooting Guide: A Symptom-Based Approach

Inconsistent results can be frustrating and time-consuming. This section is structured to help you diagnose and resolve common issues encountered during in vitro studies with this compound.

Issue 1: High Variability Between Experimental Replicates

  • Potential Cause 1: Inconsistent Cell Health or Density. Cellular stress or variations in confluency can significantly alter enzymatic activity and drug response.

    • Solution:

      • Standardize Cell Seeding: Implement a strict protocol for cell counting and seeding to ensure uniform cell numbers across all wells.

      • Monitor Cell Viability: Regularly assess cell viability using methods like Trypan Blue exclusion or a commercial viability assay, especially before and after treatment.

      • Optimize Plating Density: Determine the optimal cell density for your specific cell type and assay duration to avoid issues related to overgrowth or sparse cultures.

  • Potential Cause 2: Degradation of this compound Stock Solution. this compound, like many small molecules, can be susceptible to degradation, especially with improper storage or handling.

    • Solution:

      • Proper Storage: Store this compound as a solid at -20°C or as a stock solution at -80°C.[4]

      • Aliquot Stock Solutions: Prepare small, single-use aliquots of your stock solution to minimize freeze-thaw cycles.

      • Fresh Dilutions: Prepare fresh working dilutions from your stock solution for each experiment. Do not store diluted solutions for extended periods.

  • Potential Cause 3: Inconsistent Incubation Times or Conditions. Variations in incubation time, temperature, or CO₂ levels can impact both cell health and drug activity.

    • Solution:

      • Calibrate Equipment: Regularly calibrate incubators to ensure accurate temperature and CO₂ levels.

      • Precise Timing: Use a timer for all incubation steps and process plates in a consistent order.

      • Minimize Environmental Fluctuations: When treating cells, work efficiently to minimize the time plates are outside the incubator.

Issue 2: Weaker Than Expected or No Drug Effect

  • Potential Cause 1: Suboptimal Drug Concentration Range. The effective concentration of Furegrelate can vary depending on the cell type and experimental conditions.

    • Solution:

      • Perform a Dose-Response Curve: Test a wide range of Furegrelate concentrations (e.g., from picomolar to micromolar) to determine the optimal inhibitory range for your specific assay. The reported IC50 for human platelet microsomal thromboxane A2 synthase is 15 nM, which can serve as a starting point.[4]

      • Consult Literature: Review published studies that have used Furegrelate in similar experimental systems to guide your concentration selection.[5]

  • Potential Cause 2: Presence of Serum in the Assay Medium. Serum proteins can bind to small molecules, reducing their effective concentration.

    • Solution:

      • Serum-Free Conditions: If your cell type allows, perform the Furegrelate treatment in serum-free or low-serum media.

      • Control for Serum Effects: If serum is required, ensure the serum concentration is consistent across all experiments and consider that a higher concentration of Furegrelate may be needed.

  • Potential Cause 3: Inappropriate Assay Endpoint. The chosen method for measuring the effect of Furegrelate may not be sensitive enough or may be measuring an irrelevant downstream event.

    • Solution:

      • Direct Measurement of TxB2: The most direct way to assess Furegrelate's activity is to measure the production of thromboxane B2 (TxB2), the stable metabolite of TxA2, using an ELISA kit.

      • Functional Assays: For functional readouts like platelet aggregation, ensure the agonist used (e.g., arachidonic acid, collagen) is appropriate and used at an optimal concentration.[6]

Issue 3: Unexpected or Paradoxical Effects

  • Potential Cause 1: Accumulation of Prostaglandin Endoperoxides (PGH2). Inhibition of thromboxane synthase can lead to the accumulation of its substrate, PGH2.[7] PGH2 can itself interact with thromboxane receptors, potentially causing some level of platelet activation or vasoconstriction, which might mask the inhibitory effect of Furegrelate.[8]

    • Solution:

      • Combined Inhibition: In some experimental systems, co-treatment with a low dose of a cyclooxygenase (COX) inhibitor like aspirin may be necessary to reduce the accumulation of PGH2.[9] This should be done cautiously, as it also affects the production of other prostaglandins.

      • Use of a Thromboxane Receptor Antagonist: As a control, consider using a thromboxane receptor antagonist to confirm that the observed effects are mediated through this receptor.

  • Potential Cause 2: Off-Target Effects at High Concentrations. At very high concentrations, the specificity of any inhibitor can decrease.

    • Solution:

      • Adhere to Optimal Concentration Range: Use the lowest effective concentration of Furegrelate as determined by your dose-response experiments.

      • Include Appropriate Controls: Utilize vehicle controls (e.g., DMSO) and consider testing a structurally related but inactive compound if available.

Experimental Protocols: A Step-by-Step Guide

To ensure reproducibility, here are detailed protocols for key experiments involving this compound.

Protocol 1: Preparation of this compound Stock and Working Solutions
  • Stock Solution (10 mM):

    • Allow the this compound powder to equilibrate to room temperature before opening the vial.

    • Calculate the required volume of high-purity DMSO to achieve a 10 mM concentration based on the amount of powder provided.

    • Add the DMSO to the vial and vortex thoroughly until the compound is completely dissolved. Gentle warming (to no more than 37°C) or brief sonication can be used if solubility issues persist.

    • Aliquot the stock solution into small, single-use volumes and store at -80°C.

  • Working Solutions:

    • On the day of the experiment, thaw a single aliquot of the 10 mM stock solution.

    • Perform serial dilutions in your assay medium to achieve the desired final concentrations. Ensure thorough mixing at each dilution step.

Protocol 2: In Vitro Thromboxane B2 (TxB2) Inhibition Assay

This protocol provides a general framework. Specific details may need to be optimized for your cell type.

  • Cell Seeding: Plate your cells of interest (e.g., platelets, endothelial cells) at a pre-determined optimal density in a suitable culture plate. Allow the cells to adhere and stabilize overnight.

  • Pre-treatment with Furegrelate:

    • Prepare your Furegrelate working solutions at 2x the final desired concentrations in the appropriate assay medium.

    • Remove the culture medium from the cells and replace it with an equal volume of the 2x Furegrelate solutions.

    • Incubate for a pre-determined time (e.g., 30-60 minutes) to allow for drug uptake and enzyme inhibition.

  • Stimulation of TxA2 Production:

    • Prepare a 2x solution of your chosen agonist (e.g., arachidonic acid, calcium ionophore A23187) in the assay medium.

    • Add an equal volume of the 2x agonist solution to the wells containing the cells and Furegrelate.

    • Incubate for a specific time to allow for TxA2 production (this time should be optimized, e.g., 15-30 minutes).

  • Sample Collection and Analysis:

    • Collect the cell culture supernatant.

    • Centrifuge the supernatant to remove any cellular debris.

    • Measure the concentration of TxB2 in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of TxB2 inhibition for each Furegrelate concentration relative to the vehicle-treated control.

    • Plot the percentage of inhibition against the log of the Furegrelate concentration to determine the IC50 value.

TxB2_Assay_Workflow Start Start SeedCells Seed Cells in Plate Start->SeedCells IncubateOvernight Incubate Overnight SeedCells->IncubateOvernight PrepareFuregrelate Prepare Furegrelate Working Solutions IncubateOvernight->PrepareFuregrelate PrepareAgonist Prepare Agonist Solution IncubateOvernight->PrepareAgonist Pretreat Pre-treat Cells with Furegrelate PrepareFuregrelate->Pretreat Stimulate Stimulate Cells with Agonist Pretreat->Stimulate PrepareAgonist->Stimulate CollectSupernatant Collect Supernatant Stimulate->CollectSupernatant ELISA Perform TxB2 ELISA CollectSupernatant->ELISA Analyze Analyze Data (Calculate IC50) ELISA->Analyze End End Analyze->End

Caption: Workflow for a TxB2 Inhibition Assay.

Frequently Asked Questions (FAQs)

  • Q1: What is the recommended solvent for this compound?

    • A1: High-purity DMSO is the recommended solvent for preparing stock solutions.[10] For final dilutions in aqueous media, ensure the final DMSO concentration is low (typically <0.5%) and consistent across all experimental and control groups to avoid solvent-induced artifacts.

  • Q2: What is the stability of this compound in solution?

    • A2: While specific stability data in various buffers is not extensively published, it is best practice to prepare fresh working solutions for each experiment from a frozen stock.[4] Avoid repeated freeze-thaw cycles of the stock solution.[11]

  • Q3: Can I use this compound in cell-based assays with serum?

    • A3: Yes, but be aware that serum proteins can bind to the compound, potentially reducing its effective concentration. It is crucial to maintain a consistent serum concentration across all wells and consider that a higher concentration of Furegrelate may be necessary compared to serum-free conditions.

  • Q4: What are the appropriate positive and negative controls for my experiment?

    • A4:

      • Negative Control: A vehicle control (e.g., medium containing the same final concentration of DMSO as your highest Furegrelate concentration) is essential.

      • Positive Control: For inhibition of TxA2 production, a known, potent thromboxane synthase inhibitor other than Furegrelate can be used. For functional assays like platelet aggregation, a well-characterized inhibitor of the pathway you are studying should be included.

  • Q5: My results are still inconsistent after following these guidelines. What else can I check?

    • A5:

      • Reagent Quality: Ensure all reagents, including cell culture media, serum, and agonists, are of high quality and not expired.

      • Pipetting Accuracy: Inaccurate pipetting, especially when preparing serial dilutions, can lead to significant errors. Calibrate your pipettes regularly and use proper pipetting techniques.

      • Plate Edge Effects: In 96-well plates, the outer wells can be prone to evaporation, leading to increased concentrations of reagents. Consider not using the outermost wells for critical data points or filling them with sterile PBS to minimize evaporation.

      • Lot-to-Lot Variability: If you are using a new batch of this compound, it is good practice to perform a bridging experiment to compare its activity to the previous lot.

By systematically addressing these potential sources of variability and adhering to sound experimental design, you can enhance the consistency and reliability of your in vitro data with this compound.

References

Technical Support Center: Optimizing Furegrelate Sodium for Glioma Cell Line Studies

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the application of Furegrelate sodium in glioma cell line research. This document is designed for researchers, scientists, and drug development professionals, providing in-depth guidance, troubleshooting advice, and validated protocols to ensure the successful integration of this compound into your experimental workflows. As a specific inhibitor of Thromboxane A2 Synthase (TXSA), this compound offers a targeted approach to investigate a key signaling pathway implicated in glioma progression.[1][2][3] This guide will equip you with the necessary knowledge to optimize its concentration and interpret your results with confidence.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound in the context of glioma?

This compound is a potent and specific inhibitor of Thromboxane A2 Synthase (TXSA).[1][2] In the arachidonic acid metabolic pathway, the enzyme cyclooxygenase (COX) converts arachidonic acid into prostaglandin H2 (PGH2).[4] PGH2 is a critical intermediate that can be converted into several bioactive prostanoids. TXSA specifically catalyzes the conversion of PGH2 into Thromboxane A2 (TXA2).[1][5]

Glioma cells often overexpress TXSA, and the resulting TXA2 has been shown to promote tumor growth, cell migration, angiogenesis, and resistance to apoptosis.[1][3][5][6] By inhibiting TXSA, this compound blocks the production of TXA2, thereby mitigating its pro-tumorigenic effects.[1][7] Studies have demonstrated that this inhibition can lead to decreased glioma cell proliferation, induction of apoptosis, and sensitization of glioma cells to conventional treatments like radiation.[1][2][5]

AA Arachidonic Acid COX COX-1 / COX-2 AA->COX PGH2 Prostaglandin H2 (PGH2) COX->PGH2 TXSA Thromboxane A2 Synthase (TXSA) PGH2->TXSA PGES Prostaglandin E Synthase (PGES) PGH2->PGES Other Synthases TXA2 Thromboxane A2 (TXA2) TXSA->TXA2 PGE2 Prostaglandin E2 (PGE2) PGES->PGE2 Effect ↓ Proliferation ↓ Migration ↓ Angiogenesis ↑ Apoptosis TXA2->Effect Furegrelate This compound Furegrelate->TXSA Inhibits cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4 p1 1. Prepare single-cell suspension of glioma cells p2 2. Seed cells in 96-well plate (e.g., 5,000 cells/well) p1->p2 p3 3. Incubate overnight (37°C, 5% CO2) p2->p3 p4 4. Prepare serial dilutions of this compound p5 5. Add drug dilutions and controls to wells p4->p5 p6 6. Incubate for desired duration (e.g., 48h) p5->p6 p7 7. Add XTT reagent to each well p8 8. Incubate for 2-4 hours p7->p8 p9 9. Read absorbance (450-500 nm) p8->p9

References

Improving the bioavailability of Furegrelate sodium for in vivo studies

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Furegrelate Sodium In Vivo Bioavailability

Introduction

Furegrelate is a potent and selective inhibitor of thromboxane A2 synthase, an enzyme crucial for the production of thromboxane A2 (TxA2), a key mediator of platelet aggregation and vasoconstriction.[1][2] Its sodium salt form is typically used in research due to its increased aqueous solubility.[1][3] While preclinical and clinical data indicate that Furegrelate is orally administrable and rapidly absorbed, achieving consistent and optimal bioavailability in in vivo research settings can present challenges.[4][5][6]

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for troubleshooting and improving the bioavailability of this compound in their in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What are the known pharmacokinetic parameters of this compound?

A1: In human studies, this compound has demonstrated rapid absorption with a time to maximum plasma concentration (Tmax) of approximately 1 hour.[5][6] It has a reported oral bioavailability of 80-90% and an elimination half-life of 3.5 to 5 hours.[1][2][6] The primary route of elimination is renal excretion of the parent drug.[4][6]

Q2: What are the main challenges in achieving consistent bioavailability with this compound?

A2: Despite its relatively good inherent bioavailability, inconsistencies can arise from several factors common to many orally administered drugs. These include issues with solubility and dissolution rate in the gastrointestinal (GI) tract, potential interactions with components of the GI fluid, and variability in GI transit time and pH across different animal models.

Q3: Is this compound susceptible to first-pass metabolism?

A3: Existing data suggests that this compound does not undergo significant first-pass metabolism, with a large fraction of the administered dose being excreted as the unchanged parent drug.[4][6]

Troubleshooting Guide

Problem 1: Low or Variable Plasma Concentrations of this compound

Symptoms:

  • Lower than expected Cmax (maximum plasma concentration).

  • High inter-individual variability in plasma drug levels.

  • Inconsistent pharmacodynamic effects.

Possible Causes & Solutions:

  • Inadequate Dissolution: Even though the sodium salt is more soluble than the free acid, the dissolution rate in the acidic environment of the stomach could be a limiting factor.

    • Solution: Consider formulation strategies that enhance dissolution. This could involve the use of excipients that modify the microenvironment pH or the use of advanced formulation techniques like solid dispersions or lipid-based systems.[7][8]

  • Precipitation in the GI Tract: The sodium salt may convert to the less soluble free acid form in the low pH of the stomach, leading to precipitation and reduced absorption.

    • Solution: Formulating this compound with pH-modifying excipients, such as buffers or alkalizing agents, can help maintain a higher local pH and prevent precipitation.[8][9] Alternatively, enteric-coated formulations that bypass the stomach and release the drug in the more neutral pH of the small intestine can be explored.

  • Poor Wetting of the Drug Substance: The solid drug particles may not be adequately wetted by the GI fluids, leading to slow dissolution.

    • Solution: The inclusion of surfactants or wetting agents in the formulation can improve the dispersibility of the drug particles and enhance the dissolution rate.[10][11]

Problem 2: Delayed Tmax (Time to Maximum Plasma Concentration)

Symptoms:

  • A significantly longer time to reach peak plasma concentration than the reported ~1 hour.

Possible Causes & Solutions:

  • Slow Gastric Emptying: Factors such as the presence of food in the stomach or the composition of the vehicle can delay gastric emptying and, consequently, the absorption of the drug from the small intestine.

    • Solution: Administer this compound to fasted animals to ensure more predictable gastric emptying. If a vehicle is used, its volume and composition should be carefully controlled and kept consistent across all study animals.

  • Slow Dissolution Rate: As mentioned previously, a slow dissolution rate will naturally lead to a delayed Tmax.

    • Solution: Employ dissolution enhancement techniques as described in Problem 1. Micronization of the drug substance to increase its surface area can also be an effective strategy to speed up dissolution.[10][12]

Advanced Formulation Strategies to Enhance Bioavailability

For challenging cases where simple formulations are insufficient, the following advanced strategies can be considered. These approaches are particularly relevant for drugs classified under the Biopharmaceutics Classification System (BCS) as Class II (poorly soluble, highly permeable) or Class IV (poorly soluble, poorly permeable).[13] While Furegrelate has good permeability, enhancing its solubility characteristics can still be beneficial.

Strategy 1: Lipid-Based Drug Delivery Systems (LBDDS)

Rationale: LBDDS can improve the oral bioavailability of poorly water-soluble drugs by presenting the drug in a solubilized state, thereby bypassing the dissolution step. They can also enhance lymphatic transport, which can be an alternative absorption pathway.[14][15]

Types of LBDDS:

  • Self-Emulsifying Drug Delivery Systems (SEDDS): Isotropic mixtures of oils, surfactants, and cosolvents that form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium.[15]

  • Self-Microemulsifying Drug Delivery Systems (SMEDDS): Similar to SEDDS but form a thermodynamically stable microemulsion with a smaller droplet size.[7]

  • Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): These are lipid-based nanoparticles that can encapsulate the drug and offer controlled release.[7][15]

Strategy 2: Amorphous Solid Dispersions (ASDs)

Rationale: ASDs involve dispersing the drug in a hydrophilic polymer matrix in an amorphous state. The amorphous form of a drug has higher kinetic solubility and a faster dissolution rate compared to its crystalline form.[12][16]

Commonly Used Polymers:

  • Polyvinylpyrrolidone (PVP)

  • Hydroxypropyl methylcellulose (HPMC)

  • Polyethylene glycol (PEG)

Strategy 3: Particle Size Reduction

Rationale: Reducing the particle size of the drug increases its surface area-to-volume ratio, which leads to a faster dissolution rate according to the Noyes-Whitney equation.[10][12]

Techniques:

  • Micronization: Reduces particle size to the micron range.

  • Nanonization (Nanosuspensions): Reduces particle size to the nanometer range, which can dramatically increase the dissolution velocity and saturation solubility.[12]

Experimental Protocols

Protocol 1: Preparation of a Simple Aqueous Formulation with a Wetting Agent
  • Weigh the required amount of this compound.

  • Prepare a vehicle of deionized water containing 0.5% (w/v) Tween 80 (a common surfactant and wetting agent).[17]

  • Slowly add the this compound to the vehicle while vortexing to ensure proper dispersion and dissolution.

  • If necessary, sonicate the mixture for a short period to aid dissolution.

  • Administer the formulation to the animals immediately after preparation.

Protocol 2: Preparation of a Self-Microemulsifying Drug Delivery System (SMEDDS)
  • Screening of Excipients:

    • Determine the solubility of this compound in various oils (e.g., Capryol 90, Labrafil M 1944 CS), surfactants (e.g., Kolliphor EL, Tween 80), and cosurfactants (e.g., Transcutol HP, PEG 400).

  • Construction of a Ternary Phase Diagram:

    • Based on the solubility data, select an oil, surfactant, and cosurfactant.

    • Prepare mixtures of these components at various ratios and titrate with water to identify the microemulsion region.

  • Preparation of the this compound-Loaded SMEDDS:

    • Select an optimal ratio of oil, surfactant, and cosurfactant from the phase diagram.

    • Dissolve the this compound in the mixture with gentle heating and stirring until a clear solution is obtained.

  • Characterization:

    • Assess the self-emulsification performance by adding the SMEDDS to water and observing the formation of the microemulsion.

    • Measure the droplet size and zeta potential of the resulting microemulsion.

Data Presentation

Parameter Value Reference
Molecular Formula C15H11NO3[18]
Molecular Weight 253.25 g/mol [18]
Oral Bioavailability 80-90%[1][2]
Tmax ~1 hour[5][6]
Elimination Half-life 3.5 - 5 hours[2][6]
IC50 (Thromboxane Synthase) 15 nM[3][19][20]

Table 1: Physicochemical and Pharmacokinetic Properties of Furegrelate

Visualizations

G cluster_formulation Formulation Strategies cluster_absorption Absorption Phase Aqueous_Suspension Aqueous Suspension Dissolution Dissolution in GI Fluid Aqueous_Suspension->Dissolution Lipid_Based Lipid-Based Systems (SMEDDS) Permeation Permeation across Gut Wall Lipid_Based->Permeation Bypasses Dissolution Solid_Dispersion Amorphous Solid Dispersion Solid_Dispersion->Dissolution Enhanced Rate Dissolution->Permeation Systemic_Circulation Systemic Circulation Permeation->Systemic_Circulation Oral_Administration Oral Administration of this compound Oral_Administration->Aqueous_Suspension Oral_Administration->Lipid_Based Oral_Administration->Solid_Dispersion

Caption: Workflow for improving this compound bioavailability.

G Start Low Bioavailability Observed Check_Dissolution Is dissolution rate-limiting? Start->Check_Dissolution Improve_Dissolution Enhance Dissolution: - Micronization - Wetting Agents - pH Modifiers Check_Dissolution->Improve_Dissolution Yes Check_Precipitation Is precipitation in stomach an issue? Check_Dissolution->Check_Precipitation No Re-evaluate Re-evaluate In Vivo PK Improve_Dissolution->Re-evaluate Enteric_Coating Use Enteric Coating Check_Precipitation->Enteric_Coating Yes Advanced_Formulation Consider Advanced Formulations: - LBDDS - Solid Dispersions Check_Precipitation->Advanced_Formulation No Enteric_Coating->Re-evaluate Advanced_Formulation->Re-evaluate

Caption: Troubleshooting decision tree for this compound bioavailability.

References

Addressing Furegrelate sodium precipitation in aqueous solutions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by a Senior Application Scientist

This technical support center is designed for researchers, scientists, and drug development professionals working with Furegrelate sodium. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of its precipitation in aqueous solutions. Our goal is to equip you with the scientific understanding and practical protocols to ensure the stability and success of your experiments.

Understanding the Challenge: The Science of this compound Precipitation

This compound is the sodium salt of 5-(3-pyridinylmethyl)benzofuran-2-carboxylic acid, a potent and selective thromboxane synthase inhibitor.[1] As with many sodium salts of carboxylic acids, its solubility in aqueous media is highly dependent on pH. The primary cause of precipitation is the conversion of the soluble sodium salt (carboxylate) to its less soluble free acid form (carboxylic acid) when the pH of the solution drops.

The pyridinylmethyl substituent on the benzofuran ring will also influence the overall pKa of the molecule. Electron-withdrawing groups tend to increase the acidity of carboxylic acids (lower pKa), while electron-donating groups decrease acidity (higher pKa).[3][4] Regardless of the precise pKa, the fundamental principle remains: maintaining a pH well above the pKa is critical for preventing precipitation.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions regarding this compound precipitation.

Q1: Why is my this compound solution turning cloudy or forming a precipitate?

A1: The most likely reason is a decrease in the pH of your solution. This compound is the salt of a weak acid and is highly soluble in its ionized (carboxylate) form. If the pH of the aqueous solution becomes acidic, the carboxylate is protonated, forming the neutral carboxylic acid. This free acid form of Furegrelate is significantly less soluble in water and will precipitate out of solution.[5]

Q2: At what pH should I prepare my this compound solutions to avoid precipitation?

A2: To maintain solubility, the pH of the solution should be kept at least 2 pH units above the pKa of Furegrelate. Given the predicted pKa of the parent benzofuran-2-carboxylic acid is around 3.12,[2] it is recommended to prepare and maintain your this compound solutions at a pH of 7.0 or higher. A neutral to slightly alkaline pH ensures that the compound remains in its highly soluble carboxylate form.

Q3: Can the type of buffer I use affect the stability of my this compound solution?

A3: Yes, the choice of buffer is important. While the primary factor is maintaining an appropriate pH, some buffers can interact with your compound. It is generally advisable to use common biological buffers such as phosphate-buffered saline (PBS) at pH 7.4. Always ensure the final pH of your solution after adding this compound is within the desired range.

Q4: I need to work at a lower pH for my experiment. How can I prevent precipitation?

A4: If your experimental conditions require a lower pH, you will likely need to employ formulation strategies to enhance the solubility of the free acid form of Furegrelate. These strategies include the use of co-solvents, surfactants, or cyclodextrins.[6][7] Detailed protocols for these approaches are provided in the "Experimental Protocols" section of this guide.

Q5: My this compound has already precipitated. Is there a way to redissolve it?

A5: In many cases, yes. You can often redissolve precipitated Furegrelate by carefully adjusting the pH of the solution upwards with a dilute base, such as 0.1 M NaOH, while monitoring the pH. Gentle warming and sonication can also aid in redissolving the precipitate. A detailed protocol for rescuing a precipitated solution is available in the "Experimental Protocols" section.

Troubleshooting Guide: A Systematic Approach to Precipitation Issues

Use this guide to systematically diagnose and resolve precipitation problems with your this compound solutions.

Problem: The this compound solution appears cloudy, has a visible precipitate, or the concentration is lower than expected after preparation.

Troubleshooting_Workflow start Precipitation Observed check_ph Measure pH of the Solution start->check_ph ph_low Is pH < 7.0? check_ph->ph_low adjust_ph Adjust pH to > 7.0 with dilute NaOH ph_low->adjust_ph Yes review_preparation Review Solution Preparation Protocol ph_low->review_preparation No check_dissolution Observe for Dissolution (May require gentle warming/sonication) adjust_ph->check_dissolution precipitate_dissolves Precipitate Dissolves? check_dissolution->precipitate_dissolves success Problem Solved: Maintain pH > 7.0 precipitate_dissolves->success Yes consider_excipients Consider Formulation with Excipients (See Protocol 2) precipitate_dissolves->consider_excipients No contact_support Contact Technical Support consider_excipients->contact_support check_reagents Check purity and age of reagents and this compound review_preparation->check_reagents check_reagents->contact_support

Caption: A step-by-step workflow for troubleshooting this compound precipitation.

Experimental Protocols

Here we provide detailed protocols for the preparation of stable this compound solutions and for the use of solubility-enhancing excipients.

Protocol 1: Preparation of a Standard Aqueous Solution of this compound

This protocol is for the preparation of a simple aqueous solution of this compound for in vitro experiments where a neutral pH is acceptable.

  • Select an appropriate buffer: A common choice is 1X Phosphate-Buffered Saline (PBS) at pH 7.4.

  • Weigh the required amount of this compound: Use a calibrated analytical balance.

  • Initial Dissolution: Add a small amount of the buffer to the this compound powder to create a paste. This aids in wetting the powder.

  • Gradual Dilution: Slowly add the remaining buffer in increments while stirring or vortexing until the desired final concentration is reached.

  • pH Verification and Adjustment: Measure the pH of the final solution. If the pH has dropped, adjust it to 7.4 with a small volume of 0.1 M NaOH.

  • Filtration: For sterile applications, filter the solution through a 0.22 µm syringe filter.

  • Storage: Store the solution as recommended by the manufacturer, typically at -20°C or -80°C for long-term storage.[8]

Protocol 2: Formulation with Solubility Enhancers for Low pH Applications

This protocol provides options for preparing this compound solutions for use in acidic environments. The choice of excipient will depend on the specific requirements of your experiment.

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules in their central cavity, thereby increasing their aqueous solubility.[6][9] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used.

  • Prepare the Cyclodextrin Solution: Dissolve the desired amount of HP-β-CD or SBE-β-CD in your aqueous buffer. A common starting concentration is 10-20% (w/v).

  • Dissolve this compound: Add the this compound to the cyclodextrin solution and stir until fully dissolved.

  • pH Adjustment (if necessary): Adjust the pH to your desired experimental value. The cyclodextrin will help to keep the Furegrelate in solution even at a lower pH.

  • Filtration and Storage: Filter and store the solution as described in Protocol 1.

Surfactants can form micelles that encapsulate poorly soluble drugs, increasing their apparent solubility. Non-ionic surfactants like Polysorbate 80 (Tween 80) or Poloxamers are often used.

  • Prepare the Surfactant Solution: Add the surfactant to your aqueous buffer. Start with a low concentration (e.g., 0.1-1% v/v for Tween 80) and optimize as needed.

  • Dissolve this compound: Add the this compound to the surfactant-containing buffer and stir until dissolved.

  • pH Adjustment and Storage: Adjust the pH as required for your experiment, then filter and store the solution.

Protocol 3: Rescuing a Precipitated this compound Solution

This protocol can be used to attempt to redissolve a solution in which precipitation has occurred.

  • Initial Assessment: Visually confirm the presence of a precipitate.

  • pH Measurement: Carefully measure the pH of the solution. It is likely to be acidic.

  • pH Adjustment: While stirring, add 0.1 M NaOH dropwise to the solution. Monitor the pH continuously.

  • Observation: As the pH increases above 7.0, the precipitate should begin to redissolve.

  • Gentle Heating and Sonication (Optional): If the precipitate is slow to dissolve, gentle warming (to 37°C) in a water bath or brief sonication can be applied.

  • Final pH Check and Filtration: Once the solution is clear, re-check the pH and adjust if necessary. Filter the solution to remove any remaining micro-precipitates.

Data Presentation: Solubility Enhancers

The following table summarizes common excipients used to enhance the solubility of poorly soluble drugs, which can be applied to this compound.

Excipient ClassExamplesMechanism of ActionTypical Starting Concentration
Cyclodextrins HP-β-CD, SBE-β-CDForms inclusion complexes, encapsulating the hydrophobic drug molecule.[9]5-20% (w/v)
Surfactants Polysorbate 80 (Tween 80), Poloxamer 188, Sodium Lauryl Sulfate (SLS)Forms micelles that solubilize the drug in their hydrophobic core.0.1-2% (v/v or w/v)
Polymers Polyvinylpyrrolidone (PVP), Polyethylene Glycol (PEG), Hydroxypropyl Methylcellulose (HPMC)Can inhibit crystal growth and precipitation, and enhance wetting.[7]1-5% (w/v)
Co-solvents Dimethyl Sulfoxide (DMSO), Ethanol, Propylene GlycolIncreases the polarity of the solvent system to better solubilize the drug.5-20% (v/v)

Visualizing the Mechanism of Precipitation

The following diagram illustrates the pH-dependent equilibrium of Furegrelate and the mechanism of precipitation.

Furegrelate_Equilibrium cluster_soluble High pH (>= 7.0) Soluble State cluster_insoluble Low pH (< pKa) Insoluble State furegrelate_na This compound (Salt) R-COO⁻ Na⁺ furegrelate_acid Furegrelate (Free Acid) R-COOH furegrelate_na:f1->furegrelate_acid:f1 + H⁺ (Acidification) furegrelate_acid:f1->furegrelate_na:f1 - H⁺ (Basification) precipitate Precipitate furegrelate_acid->precipitate Precipitates out of solution

References

Furegrelate Sodium Technical Support Center: Navigating Off-Target Effects in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support center on the off-target effects of Furegrelate sodium in cell-based assays.

Welcome to the technical support resource for researchers utilizing this compound. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding potential off-target effects in your cell-based experiments. Our goal is to equip you with the knowledge to distinguish between on-target and off-target phenomena, ensuring the integrity and accuracy of your results.

Furegrelate is a potent and selective inhibitor of Thromboxane A2 Synthase (TXA2S), the terminal enzyme in the synthesis of Thromboxane A2 (TxA2), a powerful mediator of platelet aggregation and vasoconstriction[1][2]. While highly valuable for studying this pathway, like any small molecule inhibitor, its use in complex biological systems such as cell culture requires careful consideration of potential confounding effects. This guide follows a problem-oriented, question-and-answer format to directly address the challenges you may encounter.

The Core Mechanism & A Key Consideration: Prostaglandin Shunting

Furegrelate competitively inhibits TXA2S, preventing the conversion of its substrate, Prostaglandin H2 (PGH2), into TxA2[2]. TxA2 then typically signals through the Thromboxane Receptor (TP), a G-protein coupled receptor, to elicit downstream effects like calcium mobilization and smooth muscle contraction[2][3].

However, the inhibition of TXA2S leads to an accumulation of the PGH2 substrate. This PGH2 is not inert; it can be redirected or "shunted" to other enzymatic pathways, leading to an increase in other prostanoids like Prostacyclin (PGI2) or Prostaglandin D2 (PGD2)[4]. These molecules have their own distinct biological activities, often opposing those of TxA2[3][4]. This "prostaglandin shunting" is a critical concept to grasp, as it is an indirect consequence of on-target enzyme inhibition that can produce seemingly "off-target" cellular phenotypes.

Furegrelate_Pathway cluster_main Primary On-Target Pathway cluster_shunt Indirect 'Shunting' Pathway AA Arachidonic Acid COX COX-1 / COX-2 AA->COX PGH2 Prostaglandin H2 (PGH2) COX->PGH2 TXA2S Thromboxane A2 Synthase (TXA2S) PGH2->TXA2S Blocked PGI2S Prostacyclin Synthase PGH2->PGI2S Shunting Pathway (Enhanced) TXA2 Thromboxane A2 (TxA2) TXA2S->TXA2 Furegrelate This compound Furegrelate->TXA2S TP_Receptor TP Receptor TXA2->TP_Receptor Cellular_Response Platelet Aggregation, Vasoconstriction TP_Receptor->Cellular_Response PGI2 Prostacyclin (PGI2) PGI2S->PGI2 IP_Receptor IP Receptor PGI2->IP_Receptor Opposing_Response Vasodilation, Anti-aggregation IP_Receptor->Opposing_Response Deconvolution_Workflow start Start: Observe Phenotype with Furegrelate check_expression 1. Confirm TXA2S Expression (WB, qPCR) start->check_expression no_expression Conclusion: Effect is Off-Target check_expression->no_expression Not Expressed check_expression->expression_present Expressed confirm_inhibition 2. Confirm On-Target Inhibition (Measure TxB2 via ELISA) no_inhibition Troubleshoot Assay: Compound stability? Dose? confirm_inhibition->no_inhibition TxB2 not reduced confirm_inhibition->inhibition_confirmed TxB2 reduced rescue_exp 3. Perform Rescue Experiment (Add TxA2 analog U-46619) phenotype_rescued Conclusion: Effect is On-Target rescue_exp->phenotype_rescued Phenotype Reversed rescue_exp->phenotype_not_rescued Phenotype Persists genetic_ko 4. Definitive Test: CRISPR KO of TXA2S effect_lost Conclusion: Effect is On-Target genetic_ko->effect_lost Effect Abolished in KO cells effect_persists Conclusion: Effect is Off-Target genetic_ko->effect_persists Effect Persists in KO cells

References

How to minimize variability in platelet aggregation assays with Furegrelate sodium

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Furegrelate Sodium Platelet Aggregation Assay Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on minimizing variability and ensuring accurate, reproducible results when using this compound in platelet aggregation studies. As Senior Application Scientists, we have compiled our expertise and field-proven insights to help you navigate the complexities of these assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work in platelet aggregation assays?

This compound, also known as U-63557A, is a potent and selective inhibitor of thromboxane A2 (TXA2) synthase.[1][2] In the context of platelet aggregation, arachidonic acid released from the platelet membrane is converted to prostaglandin H2 (PGH2) by cyclooxygenase (COX) enzymes. PGH2 is then metabolized by TXA2 synthase to form TXA2, a powerful platelet agonist that promotes aggregation and vasoconstriction.[1][3] By competitively inhibiting TXA2 synthase, this compound blocks the production of TXA2, thereby reducing platelet aggregation.[1][2] This allows for the investigation of other platelet activation pathways or the study of diseases characterized by excessive TXA2 production.

Here is a diagram illustrating the mechanism of action:

Furegrelate_Mechanism Arachidonic_Acid Arachidonic Acid COX COX-1 Arachidonic_Acid->COX PGH2 Prostaglandin H2 (PGH2) COX->PGH2 TXA2_Synthase Thromboxane A2 Synthase PGH2->TXA2_Synthase TXA2 Thromboxane A2 (TXA2) TXA2_Synthase->TXA2 Platelet_Aggregation Platelet Aggregation TXA2->Platelet_Aggregation Furegrelate This compound Furegrelate->TXA2_Synthase

Caption: Mechanism of this compound action.

Q2: Why am I seeing high variability in my platelet aggregation results with this compound?

High variability in platelet aggregation assays is a common challenge and can stem from multiple sources.[4][5][6] These can be broadly categorized into three areas:

  • Pre-analytical Variables: This is often the most significant source of variability and includes factors related to the blood donor, blood collection technique, and sample processing.[7][8]

  • Analytical Variables: These relate to the experimental procedure itself, such as reagent preparation, pipetting accuracy, incubation times, and instrument settings.[9]

  • Post-analytical Variables: This involves data analysis and interpretation.

This guide will provide detailed troubleshooting for each of these areas.

Troubleshooting Guide: Minimizing Variability

Part 1: Pre-Analytical Variables

These factors occur before the sample is analyzed and are critical to control for reliable data.

Issue: Inconsistent results between different donors or even the same donor on different days.

Cause: Platelet function is highly influenced by physiological and external factors.[4]

Solution:

  • Donor Screening:

    • Ensure donors are healthy and have not consumed any medications known to affect platelet function (e.g., aspirin, NSAIDs) for at least 10-14 days prior to donation.

    • Donors should abstain from caffeine, alcohol, and smoking for at least 12 hours before blood collection. A light breakfast is generally acceptable.[10]

    • A standardized questionnaire can be implemented to screen donors for these factors.

  • Standardized Blood Collection:

    • Use a consistent and experienced phlebotomist to minimize trauma to the vein, which can activate platelets.

    • Employ a 19-21 gauge needle to ensure a smooth, rapid blood flow.[9]

    • Discard the first 2-3 mL of blood to avoid contamination with tissue factor from the puncture site.[9]

    • Use the correct anticoagulant, typically 3.2% sodium citrate, and ensure the collection tube is filled to the proper volume to maintain the correct blood-to-anticoagulant ratio (9:1).[11][12]

Issue: Low platelet count or spontaneous aggregation in the platelet-rich plasma (PRP).

Cause: Improper sample handling and processing can lead to platelet activation or loss.[13]

Solution:

  • Gentle Sample Mixing: Immediately after blood collection, gently invert the citrate tube 3-5 times to ensure proper mixing with the anticoagulant. Do not shake vigorously.[13]

  • Controlled Centrifugation for PRP Preparation:

    • Process the blood sample as soon as possible, ideally within 4 hours of collection.[10][11]

    • Centrifuge the whole blood at a low speed (e.g., 150-200 x g) for 15-20 minutes at room temperature to obtain PRP.[9][11]

    • Avoid using a refrigerated centrifuge, as cooling can activate platelets.[4][11]

    • Carefully aspirate the PRP without disturbing the buffy coat layer.

  • Platelet Count Normalization:

    • Always measure the platelet count in your PRP and adjust it to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using platelet-poor plasma (PPP).[9] PPP is obtained by centrifuging the remaining blood at a high speed (e.g., 1500-2000 x g) for 15-20 minutes.[9]

    • This normalization step is crucial for comparing results across different samples.[10]

Part 2: Analytical Variables

These variables are related to the execution of the assay itself.

Issue: Poor reproducibility of this compound's inhibitory effect.

Cause: Inaccurate preparation and handling of this compound and other reagents.

Solution:

  • This compound Preparation:

    • Prepare a fresh stock solution of this compound for each experiment. It is recommended to dissolve it in an appropriate solvent, such as saline or a buffered solution, as specified by the manufacturer.

    • Perform serial dilutions to obtain the desired working concentrations. Use calibrated pipettes and high-quality polypropylene tubes.

    • Pre-warm the this compound solution to 37°C before adding it to the PRP.[9]

  • Agonist Preparation:

    • Prepare fresh agonist solutions (e.g., arachidonic acid, ADP, collagen) at the correct concentrations.[5]

    • Ensure the final concentration of the agonist in the cuvette is appropriate to induce a submaximal aggregation response, which is more sensitive for detecting inhibition.[9]

Issue: Drifting baseline or artifactual aggregation before adding the agonist.

Cause: Improper cuvette and stir bar handling, or temperature fluctuations.

Solution:

  • Cuvette and Stir Bar Management:

    • Use clean, high-quality cuvettes and appropriately sized stir bars.

    • Ensure the stir bar is placed in the cuvette before adding the PRP.

    • The stirring speed should be consistent and calibrated according to the instrument manufacturer's recommendations (typically 900-1200 rpm).[14]

  • Temperature Control:

    • Pre-incubate the PRP at 37°C for a sufficient time (e.g., 5-10 minutes) to allow it to equilibrate before adding this compound or the agonist.[9][11]

    • Ensure the aggregometer's heating block is functioning correctly and maintaining a stable 37°C.[11]

Here is a workflow diagram for a typical platelet aggregation assay with this compound:

Aggregation_Workflow cluster_PreAnalytical Pre-Analytical cluster_Analytical Analytical Blood_Collection 1. Standardized Blood Collection PRP_Preparation 2. PRP Preparation (Low-Speed Centrifugation) Blood_Collection->PRP_Preparation Platelet_Count 3. Platelet Count & Normalization PRP_Preparation->Platelet_Count PRP_Incubation 4. Pre-incubate PRP at 37°C Platelet_Count->PRP_Incubation Add_Furegrelate 5. Add this compound (or vehicle control) PRP_Incubation->Add_Furegrelate Incubate_Furegrelate 6. Incubate with Furegrelate (e.g., 1-5 min) Add_Furegrelate->Incubate_Furegrelate Add_Agonist 7. Add Agonist (e.g., Arachidonic Acid) Incubate_Furegrelate->Add_Agonist Record_Aggregation 8. Record Aggregation (Light Transmission) Add_Agonist->Record_Aggregation

Caption: Platelet aggregation assay workflow.

Part 3: Data Interpretation

Issue: Difficulty in quantifying the inhibitory effect of this compound.

Cause: Inconsistent data analysis parameters.

Solution:

  • Standardized Analysis:

    • Define the baseline (0% aggregation) with PRP and the maximum (100% aggregation) with PPP.[11][15]

    • Consistently measure the maximum aggregation (%max) and the slope of the aggregation curve.[16]

    • When constructing a dose-response curve for this compound, use a consistent time point for measuring inhibition (e.g., 5 minutes after agonist addition).

    • Calculate the IC50 (half-maximal inhibitory concentration) to quantify the potency of this compound.[1]

Summary of Key Parameters for Reproducibility

ParameterRecommended SpecificationRationale for Minimizing Variability
Blood Collection 19-21 gauge needle, 3.2% sodium citrate, 9:1 blood-to-anticoagulant ratio.[9][11]Minimizes platelet activation and ensures proper anticoagulation.
PRP Preparation 150-200 x g for 15-20 min at room temperature.[9][11]Gentle handling to prevent premature platelet activation.
Platelet Count Normalize to a consistent concentration (e.g., 2.5 x 10⁸ platelets/mL).[9]Ensures a consistent number of platelets for aggregation.
Incubation Temp. 37°C.[11]Maintains optimal platelet function.
Stirring Speed 900-1200 rpm (instrument dependent).[14]Ensures platelets remain in suspension and facilitates cell-cell contact.
Agonist Conc. Submaximal concentration.[9]Increases the sensitivity of the assay to detect inhibition.

References

Furegrelate sodium stability issues in long-term storage

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Furegrelate Sodium

A Guide to Understanding and Preventing Stability Issues in Long-Term Storage

Introduction to this compound and Its Stability

Furegrelate, available as this compound salt, is a potent and selective inhibitor of thromboxane A2 synthase.[1][2] Its function is to block the conversion of prostaglandin H2 to thromboxane A2, a key mediator in vasoconstriction and platelet aggregation.[1][3] This makes it a valuable tool for researchers investigating thrombosis, pulmonary hypertension, and other pathophysiological states.[2][4]

However, the reliability and reproducibility of experimental results are intrinsically linked to the chemical integrity of the compound. This compound, as a complex organic molecule, is susceptible to degradation if not handled and stored correctly. This guide serves as a technical resource for identifying, troubleshooting, and preventing stability-related issues during your research.

Core Stability Challenges: Understanding Degradation

The stability of a pharmaceutical compound is its ability to retain its chemical, physical, and therapeutic properties throughout its shelf life.[5] Several environmental factors can compromise the stability of this compound.

  • Temperature: Elevated temperatures increase the rate of chemical reactions, including degradation processes like hydrolysis and oxidation.[6][7]

  • Moisture (Humidity): this compound is a lyophilized powder and can be hygroscopic, meaning it readily absorbs moisture from the atmosphere.[8][9] This absorbed water can act as a reactant, leading to hydrolytic degradation.[6]

  • Light: Exposure to light, particularly UV radiation, can provide the energy needed to initiate photochemical degradation reactions (photolysis).[6][10]

  • Oxygen: The presence of atmospheric oxygen can lead to oxidative degradation, a common pathway for many organic molecules.[6] The safety data sheet for this compound specifically warns against strong oxidizing agents.[11]

  • pH: In solution, the stability of this compound can be highly pH-dependent. Extreme pH values can catalyze hydrolysis of susceptible functional groups within the molecule.[12]

Potential Degradation Pathways

Based on the chemical structure of this compound (a benzofuran carboxylate with a pyridine moiety), two primary degradation pathways are of concern: hydrolysis and oxidation. While specific degradation products have not been extensively published, understanding these general pathways is key to prevention.

G cluster_0 This compound (Intact) cluster_1 Degradation Products FS This compound C15H10NNaO3 DP1 Hydrolysis Products (e.g., ring opening) FS->DP1 Moisture (H₂O) Extreme pH DP2 Oxidation Products (e.g., N-oxides) FS->DP2 Oxygen (O₂) Light / UV

Caption: Potential degradation pathways for this compound.

Troubleshooting Guide: Experimental Issues & Solutions

This section addresses specific problems you might encounter that could be linked to compound instability.

Q1: My experimental results are inconsistent or show a loss of compound activity compared to previous batches. Could this be a stability issue?

A1: Yes, inconsistent results or a progressive loss of efficacy are classic signs of compound degradation. When this compound degrades, its concentration decreases, and the resulting impurities may even have inhibitory or confounding effects on your assay.

  • Immediate Action:

    • Quarantine the Lot: Stop using the suspected vial or batch of this compound immediately to prevent wasting time and resources. Label it clearly for investigation.

    • Review Storage History: Scrutinize the storage records for the suspected lot. Were there any deviations from the recommended -20°C?[2][4] Was the vial left at room temperature for an extended period? How many times has it been opened?

    • Prepare Fresh Stock: If possible, dissolve a fresh, unopened vial of this compound from a different or newer lot. Re-run a key experiment and compare the results. If the fresh stock restores the expected activity, it strongly suggests the previous stock was degraded.

    • Analytical Verification: For a definitive answer, you must analytically assess the purity of your sample. Refer to the Protocol for Stability-Indicating HPLC Analysis in Section 5. This method will separate and quantify intact this compound from its degradation products.

Q2: I've noticed the physical appearance of my solid this compound has changed. It used to be a fine white powder, but now it looks clumpy, discolored, or has a glassy appearance. What does this mean?

A2: A change in the physical appearance of a lyophilized powder is a significant red flag.

  • Causality:

    • Clumping/Gummy Texture: This is often a result of moisture absorption.[8] The compound has likely been exposed to ambient humidity, perhaps from being opened frequently in a humid environment or having a faulty container seal.

    • Discoloration (e.g., yellowing): This can be a sign of oxidative or photolytic degradation.[6] Even minor impurities can be highly colored.

  • Troubleshooting Steps:

    • Do Not Use: Discard the vial. The chemical integrity is highly compromised, and any experimental results would be unreliable.

    • Evaluate Handling Procedures: Review your lab's standard operating procedure for handling hygroscopic compounds.

      • Are users allowing the vial to warm completely to room temperature in a desiccator before opening? This is critical to prevent condensation of atmospheric moisture onto the cold powder.

      • Is the vial being tightly resealed immediately after use?

      • Is the vial stored in a freezer with minimal temperature fluctuations (i.e., not a frost-free freezer which has temperature cycles)?

    • Improve Storage: Store vials inside a secondary container with a desiccant to provide an extra layer of protection against moisture.

Q3: My this compound stock solution, which was clear upon preparation, now appears cloudy or has visible particulates. What should I do?

A3: Cloudiness or precipitation in a stock solution indicates either poor solubility or degradation.

  • Potential Causes & Solutions:

    • Precipitation from Supersaturation: You may have created a supersaturated solution that has since crashed out. This can happen if the solution was warmed to dissolve the compound and then cooled.

      • Solution: Try gently warming the solution (e.g., to 37°C) and vortexing to see if the precipitate redissolves. If it does, consider preparing a lower concentration stock solution for future use. Note that heating can accelerate degradation, so this should be done cautiously.[7]

    • Degradation Product Formation: The particulates could be insoluble degradation products.

      • Solution: Do not use the solution. Filtration is not recommended as you would be removing an unknown quantity of degraded material, and the concentration of your active compound would be unknown. The solution should be discarded.

    • Solvent Evaporation: Over time, especially if the vial is not perfectly sealed, the solvent can evaporate, increasing the compound's concentration beyond its solubility limit.

      • Solution: Discard the solution. For prevention, use vials with high-quality seals (e.g., screw caps with O-rings) and consider wrapping the cap with parafilm for extra security.

Frequently Asked Questions (FAQs)

  • What are the absolute best long-term storage conditions for solid this compound?

    • Store at -20°C or colder, in a tightly sealed container, protected from light.[2][4] The original manufacturer's vial is ideal. For added protection, place the vial in a sealed bag with a desiccant pouch.

  • How should I prepare my stock solutions?

    • This compound has limited aqueous solubility.[3] A common practice is to first prepare a high-concentration stock solution in a solvent like DMSO.[4]

    • Procedure: Briefly warm the vial to room temperature before opening. Prepare the stock solution, aliquot it into single-use volumes in tightly sealed tubes, and store these aliquots at -80°C.[2] This minimizes freeze-thaw cycles which can degrade the compound.[9]

  • How long are stock solutions stable?

    • In DMSO, when stored properly at -80°C, solutions can be stable for up to 6 months.[2] For aqueous working solutions, it is strongly recommended to prepare them fresh on the day of the experiment from a frozen stock. Do not store aqueous solutions for extended periods.

  • Can I store this compound in a frost-free freezer?

    • It is not recommended. Frost-free freezers undergo periodic temperature cycles to remove ice, which can repeatedly warm your sample.[9] These temperature fluctuations can accelerate degradation over time. A manual-defrost freezer provides a more stable temperature environment.

ParameterRecommended ConditionRationale & Potential Issues if Deviated
Temperature (Solid) -20°C or colder[2][4]Higher temperatures increase the rate of all chemical degradation pathways.[7]
Temperature (Solution) -80°C (for aliquots)[2]Minimizes molecular motion and chemical reactions in the solvent. Freeze-thaw cycles should be avoided.[9]
Humidity Store in a tightly sealed container, with desiccant if possible.The compound is hygroscopic; moisture absorption can lead to hydrolysis and physical changes.[6][8]
Light Store in an opaque container or in the dark.Light exposure can cause photolytic degradation.[6]
Atmosphere Tightly sealed container.Minimizes exposure to atmospheric oxygen, reducing the risk of oxidation.[6]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Analysis

This protocol provides a general framework for an HPLC method capable of separating this compound from potential degradation products. This method may require optimization for your specific equipment and degradation products.

Objective: To quantify the purity of a this compound sample and detect the presence of degradation products.

Workflow Diagram:

G cluster_prep Preparation cluster_analysis Analysis prep Sample Preparation hplc HPLC System Setup prep->hplc inject_ref Inject Reference Standard hplc->inject_ref inject_test Inject Test Sample (Suspected) inject_ref->inject_test data Data Acquisition inject_test->data analysis Chromatogram Analysis data->analysis report Generate Report analysis->report analysis->report Compare Peaks: - Retention Time - Peak Area (% Purity) - Presence of New Peaks

Caption: Workflow for HPLC-based stability assessment.

Methodology:

  • Materials:

    • This compound reference standard (new, unopened vial)

    • This compound test sample (suspected degraded sample)

    • HPLC-grade Acetonitrile (ACN)

    • HPLC-grade water

    • Formic acid or Ammonium acetate (for mobile phase buffering)

    • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Note: Buffer choice and pH are critical and may need optimization.

  • Sample Preparation:

    • Reference Standard: Accurately weigh and dissolve the reference standard in a suitable solvent (e.g., 50:50 ACN:Water) to a final concentration of ~0.5 mg/mL.

    • Test Sample: Prepare the test sample in the same manner and at the same concentration as the reference standard.

  • HPLC Conditions (Example):

    • Column: C18 Reverse-Phase

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection: UV at 280 nm (or optimal wavelength for Furegrelate)

    • Gradient:

      • 0-2 min: 10% B

      • 2-15 min: 10% to 90% B (linear gradient)

      • 15-18 min: 90% B

      • 18-20 min: 90% to 10% B

      • 20-25 min: 10% B (re-equilibration)

  • Analysis:

    • Inject the reference standard. Identify the retention time and peak area of the main Furegrelate peak.

    • Inject the test sample.

    • Compare the chromatograms:

      • Does the main peak in the test sample have the same retention time as the reference?

      • Are there additional peaks (impurities/degradants) present in the test sample that are absent or smaller in the reference?

      • Calculate the purity of the test sample by dividing the area of the main peak by the total area of all peaks and multiplying by 100. A significant decrease in purity (>2-3%) compared to the reference or specification sheet indicates degradation.

References

Technical Support Center: Investigating and Overcoming Resistance to Thromboxane Synthase Inhibitors in Cancer Cells

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

The role of eicosanoids, particularly Thromboxane A2 (TXA2), in cancer progression is an area of growing interest.[1] Elevated expression of Thromboxane A2 Synthase (TXA2S) and the TXA2 receptor (TP) is observed in various cancers and often correlates with poor prognosis.[1] Furegrelate sodium, a selective inhibitor of TXA2S, has demonstrated potential in preclinical models to induce apoptosis in cancer cells and sensitize them to chemotherapy and radiation.[2][3] As with any targeted therapy, the potential for cancer cells to develop resistance is a critical consideration. While specific clinical resistance to Furegrelate in cancer is not yet widely documented, understanding the potential mechanisms and developing a systematic approach to investigate and overcome them is paramount for researchers.

This guide provides a comprehensive framework for troubleshooting and investigating resistance to Furegrelate and other TXA2S inhibitors in a research setting. It is designed for cancer biologists, pharmacologists, and drug development professionals.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Landscape of Resistance

Q1: What is the primary mechanism of action for this compound in cancer?

A1: this compound is a selective inhibitor of Thromboxane A2 synthase (TXA2S).[4][5] This enzyme is responsible for converting prostaglandin H2 (PGH2) into Thromboxane A2 (TXA2).[2][6] In cancer, the TXA2 signaling pathway has been implicated in promoting cell proliferation, migration, invasion, angiogenesis, and resistance to apoptosis.[1][2] By inhibiting TXA2S, Furegrelate reduces the levels of pro-tumorigenic TXA2, thereby hindering these processes.[2] Studies have shown that Furegrelate can induce apoptosis in glioma and bladder cancer cells and enhance the efficacy of chemotherapeutic agents like cisplatin and paclitaxel.[2][3]

Q2: Why would cancer cells develop resistance to a TXA2S inhibitor like Furegrelate?

A2: While direct clinical data on Furegrelate resistance in cancer is limited, we can hypothesize mechanisms based on established principles of drug resistance in oncology. These can be broadly categorized as:

  • Target-based alterations:

    • Upregulation of TXA2S: The cancer cells may increase the expression of the target enzyme, TXA2S, to a level that overwhelms the inhibitory effect of Furegrelate.

    • Mutations in the TXA2S gene (TBXAS1): Although reportedly rare for this pathway, mutations could arise that alter the drug-binding site, reducing Furegrelate's affinity for the enzyme.[1]

  • Bypass pathway activation:

    • Cancer cells are adept at rewiring their signaling networks. They may activate alternative pro-survival and pro-proliferative pathways to compensate for the inhibition of TXA2 signaling. This could involve pathways like EGFR, PI3K/Akt, or MAPK/ERK, which are known to be activated downstream of the TXA2 receptor.[2]

  • Drug efflux and metabolism:

    • Increased expression of drug efflux pumps, such as those from the ATP-binding cassette (ABC) transporter family, could actively remove Furegrelate from the cell, lowering its intracellular concentration.[7]

    • Alterations in cellular metabolism could lead to the inactivation of Furegrelate.

  • Microenvironment-mediated resistance:

    • The tumor microenvironment can play a role in chemoresistance. For instance, mesenchymal stem cells (MSCs) in the tumor microenvironment can be stimulated by platinum-based chemotherapy to produce fatty acids that confer chemoresistance, a process that has been shown to be inhibited by Furegrelate.[8]

Q3: My cancer cell line, which was initially sensitive to Furegrelate, is now showing reduced responsiveness. What are the first steps to confirm resistance?

A3: The first step is to rigorously confirm the resistant phenotype. This involves a series of controlled experiments:

  • Dose-Response Curve Shift: The most direct evidence of resistance is a rightward shift in the dose-response curve. You should observe a significant increase in the IC50 (half-maximal inhibitory concentration) value for Furegrelate in the suspected resistant cell line compared to the parental, sensitive cell line.

  • Validate with a Second TXA2S Inhibitor: To rule out compound-specific resistance (e.g., due to a specific mutation that only affects Furegrelate binding), test the resistant cells with another TXA2S inhibitor, such as Ozagrel.[3][8] If the cells are resistant to both, it suggests a mechanism that is not specific to the chemical structure of Furegrelate.

  • Confirm Target Inhibition: It's crucial to verify that Furegrelate is still capable of inhibiting TXA2S in the resistant cells. This can be done by measuring the downstream product of TXA2S. Since TXA2 is highly unstable, its stable, inactive metabolite, Thromboxane B2 (TXB2), is typically measured using an ELISA or mass spectrometry.[9] If Furegrelate still reduces TXB2 levels in resistant cells, it suggests the resistance mechanism is downstream of the target enzyme.

  • Phenotypic Assays: Re-evaluate the phenotypic effects of Furegrelate on the resistant cells. Compare the effects on proliferation (e.g., using a BrdU or Ki-67 assay), migration (e.g., wound healing or transwell assay), and apoptosis (e.g., Annexin V/PI staining or caspase-3 activity assay) between the parental and resistant lines.

Here is a table summarizing the expected outcomes when confirming resistance:

Assay Parental (Sensitive) Cells + Furegrelate Suspected Resistant Cells + Furegrelate Interpretation of Resistance
IC50 (Proliferation) Low (e.g., 10 µM)High (e.g., >50 µM)Decreased sensitivity to growth inhibition.
TXB2 Production Significantly ReducedSignificantly ReducedResistance mechanism is likely downstream of TXA2S.
TXB2 Production Significantly ReducedMinimally Reduced or UnchangedResistance mechanism may involve target alteration or drug efflux.
Apoptosis (Caspase-3) Increased ActivityNo significant increaseCells are evading Furegrelate-induced cell death.
Migration/Invasion InhibitedUninhibited or partially inhibitedCells have overcome the anti-metastatic effects.

Part 2: Troubleshooting Guides - Investigating the "Why"

This section provides structured workflows to dissect the potential mechanisms of resistance.

Troubleshooting Workflow 1: Is the Target the Problem?

This workflow addresses the possibility of alterations in the drug's direct target, TXA2S.

Step 1: Quantify TXA2S Expression

  • Rationale: Overexpression of the target enzyme can titrate out the inhibitor, requiring higher concentrations for the same effect.

  • Methodology:

    • Quantitative PCR (qPCR): Measure the mRNA levels of the TBXAS1 gene.

    • Western Blot: Quantify the protein levels of TXA2S.

  • Expected Outcome & Interpretation:

    • Increased TXA2S mRNA and protein in resistant cells: This strongly suggests that target overexpression is a contributing factor to resistance.

Step 2: Sequence the TBXAS1 Gene

  • Rationale: A mutation in the gene encoding TXA2S could alter the protein's structure, preventing Furegrelate from binding effectively.

  • Methodology:

    • Isolate genomic DNA from both parental and resistant cell lines.

    • Amplify the coding regions of the TBXAS1 gene using PCR.

    • Sequence the PCR products and compare them to the reference sequence to identify any mutations.

  • Expected Outcome & Interpretation:

    • Non-synonymous mutation found in resistant cells: This could be the cause of resistance. Further functional assays would be needed to confirm that the mutation impairs Furegrelate binding without significantly compromising the enzyme's catalytic activity.

Below is a diagram illustrating this troubleshooting workflow:

start Start: Suspected Target-Based Resistance qpcr_wb qPCR & Western Blot for TXA2S Expression start->qpcr_wb result1 Increased TXA2S Expression? qpcr_wb->result1 seq Sequence TBXAS1 Gene result2 Mutation Found? seq->result2 result1->seq No conclusion1 Conclusion: Target overexpression is a likely mechanism. result1->conclusion1 Yes conclusion2 Conclusion: Target mutation is a likely mechanism. result2->conclusion2 Yes next_workflow Proceed to Bypass Pathway Analysis result2->next_workflow No

Caption: Workflow for investigating target-based resistance.

Troubleshooting Workflow 2: Are Bypass Pathways Activated?

If the target itself is not altered, the cancer cells may have activated alternative signaling pathways to maintain their malignant phenotype.

Step 1: Phospho-Protein Array

  • Rationale: A broad, unbiased screen of key signaling nodes can quickly identify activated pathways in the resistant cells. The TXA2 receptor is known to activate pathways such as ERK, p38 MAPK, and PI3K/Akt.[2]

  • Methodology:

    • Use a commercially available phospho-protein array that covers major cancer-related signaling pathways (e.g., PI3K/Akt, MAPK, STAT).

    • Compare the phosphorylation status of proteins in lysates from parental and resistant cells, both with and without Furegrelate treatment.

  • Expected Outcome & Interpretation:

    • Hyper-phosphorylation of specific proteins (e.g., p-Akt, p-ERK) in resistant cells, even in the presence of Furegrelate: This points to the specific bypass pathway that has been activated.

Step 2: Validate and Inhibit the Bypass Pathway

  • Rationale: Once a candidate bypass pathway is identified, it must be validated as the driver of resistance.

  • Methodology:

    • Western Blot: Confirm the increased phosphorylation of the key protein(s) identified in the array.

    • Combination Therapy: Treat the resistant cells with a combination of Furegrelate and a specific inhibitor of the identified bypass pathway (e.g., an Akt inhibitor or a MEK inhibitor for the ERK pathway).

  • Expected Outcome & Interpretation:

    • Re-sensitization to Furegrelate upon co-treatment with the bypass pathway inhibitor: This confirms that the activated pathway is responsible for the resistance and suggests a potential combination therapy strategy.

The following diagram outlines the signaling cascade and potential bypass mechanisms:

cluster_0 Normal Signaling cluster_1 Resistance Mechanism PGH2 PGH2 TXA2S TXA2S PGH2->TXA2S TXA2 Thromboxane A2 TXA2S->TXA2 Furegrelate Furegrelate Furegrelate->TXA2S TP_Receptor TP Receptor TXA2->TP_Receptor Downstream ERK, PI3K/Akt, etc. TP_Receptor->Downstream Phenotype Proliferation, Invasion Downstream->Phenotype Bypass Bypass Pathway Activation (e.g., Growth Factor Receptor) Bypass_Downstream ERK, PI3K/Akt, etc. Bypass->Bypass_Downstream Resistant_Phenotype Resistant Proliferation, Invasion Bypass_Downstream->Resistant_Phenotype

Caption: TXA2 signaling and a potential bypass pathway.

Part 3: Experimental Protocols

Protocol 1: Generation of a Furegrelate-Resistant Cell Line
  • Cell Culture: Begin with a cancer cell line known to be sensitive to Furegrelate.

  • Initial IC50 Determination: Perform a dose-response assay to determine the initial IC50 of Furegrelate for the parental cell line.

  • Dose Escalation:

    • Continuously culture the cells in media containing Furegrelate at a concentration equal to their IC50.

    • Monitor cell growth. When the cells resume a normal growth rate, double the concentration of Furegrelate.

    • Repeat this dose escalation process incrementally. This process can take several months.

  • Isolation of Resistant Clones: Once the culture can tolerate a significantly higher concentration of Furegrelate (e.g., 5-10 times the original IC50), isolate single-cell clones using limiting dilution or cell sorting.

  • Characterization: Expand the clones and confirm their resistant phenotype by re-determining the IC50 and comparing it to the parental line.

Protocol 2: Thromboxane B2 (TXB2) Quantification ELISA
  • Cell Seeding: Plate an equal number of parental and resistant cells.

  • Treatment: Treat the cells with a range of Furegrelate concentrations for a predetermined time (e.g., 24 hours). Include a vehicle control.

  • Supernatant Collection: Collect the cell culture supernatant.

  • ELISA: Perform a competitive ELISA for TXB2 according to the manufacturer's instructions.

  • Data Analysis: Normalize the TXB2 concentrations to the cell number or total protein content. Plot the TXB2 levels against the Furegrelate concentration to assess the extent of TXA2S inhibition.

References

Best practices for handling and storing Furegrelate sodium powder

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Furegrelate Sodium

Best Practices for Handling, Storage, and Experimental Use

As a Senior Application Scientist, this guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for this compound powder. The integrity of your compound is paramount for reproducible and reliable experimental outcomes. This center is designed to proactively address common challenges and questions, ensuring the stability and efficacy of this compound from the moment it arrives in your lab to its final application.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the day-to-day handling and storage of this compound.

Q1: What are the absolute core storage requirements for this compound powder upon receipt?

This compound powder must be stored at -20°C in a tightly sealed container, protected from moisture and light .[1][2] The compound's stability is critically dependent on these three factors: temperature, moisture, and light. Deviation from these conditions can compromise the structural integrity and biological activity of the compound.[3][4]

Q2: You emphasize "protection from moisture." Why is this so critical for this compound?

The emphasis is due to the compound's hygroscopic nature .[2] Hygroscopic powders actively absorb moisture from the atmosphere.[5] This absorbed water can act as a medium for chemical degradation, potentially leading to hydrolysis or conformational changes in the molecule. Over time, this can result in decreased potency, altered solubility, and the formation of impurities.[5][6] For this reason, it is imperative to store the powder in a desiccated environment or within a tightly sealed container that minimizes air exchange. When handling, minimize the time the container is open to the ambient environment.

Q3: Is this compound sensitive to light?

Yes, evidence suggests that this compound is light-sensitive. Light, particularly UV and high-energy visible light, can provide the activation energy needed to initiate photochemical degradation.[7][8] This can lead to the formation of degradation products and a subsequent loss of compound activity.

Causality: The energy from photons can be absorbed by the molecule, promoting electrons to higher energy states and making the molecule susceptible to reactions it would not otherwise undergo.

To mitigate this, always store the solid powder and any prepared solutions in amber-colored vials or containers wrapped in aluminum foil to block light exposure.[9][10] When working with the compound, do so under subdued laboratory lighting and avoid direct sunlight.

Q4: What Personal Protective Equipment (PPE) is necessary when handling this compound powder?

As a standard practice for handling any chemical powder, appropriate PPE is essential to ensure user safety and prevent contamination.[11][12] You should wear:

  • Safety Goggles or Glasses: To protect from accidental eye contact.[11][13]

  • Gloves: To prevent skin contact.[11][13]

  • Lab Coat: To protect clothing and skin.[11]

Handling should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of fine particulates.[11][13] While this compound is not classified as hazardous under GHS, these precautions are fundamental to good laboratory practice.[14]

Q5: What is the best general-purpose solvent for preparing a stock solution, and how should it be stored?

Dimethyl sulfoxide (DMSO) is a common and effective solvent for creating high-concentration stock solutions of this compound.[1][2] For long-term viability, stock solutions should be aliquoted into single-use volumes and stored at -80°C (for up to 6 months) or -20°C (for up to 1 month) .[2] Aliquoting is crucial as it prevents the degradation that can be caused by repeated freeze-thaw cycles.[15]

Part 2: Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during experimentation.

ProblemPossible Cause(s)Recommended Troubleshooting Steps
Visible Change in Powder (e.g., clumpy, discolored, sticky)Moisture Absorption: The compound is hygroscopic and has likely been exposed to ambient humidity.[5]Degradation: The physical change may indicate chemical degradation due to improper storage (temperature, light).[4][16]1. Do Not Use: The integrity of the compound is compromised. Using it will lead to unreliable results.2. Quarantine the Vial: Separate it from other stock to prevent accidental use.3. Review Storage & Handling: Conduct an audit of your lab's storage conditions (freezer logs, desiccation practices) and handling procedures to identify the point of failure.4. Contact Supplier: Inform the supplier of the issue, providing the lot number and a description of the change.
Incomplete Dissolution (e.g., precipitate remains, solution is cloudy)Incorrect Solvent/Concentration: The desired concentration may exceed the solubility limit in the chosen solvent.Hygroscopic Solvent: DMSO is highly hygroscopic. Using a previously opened bottle of DMSO that has absorbed water can significantly decrease its solvating power for this compound.[2]Insufficient Energy: The dissolution kinetics may be slow at room temperature.1. Verify Solubility: Cross-reference your desired concentration with the solubility data in Table 2.2. Use Fresh Anhydrous DMSO: Always use a fresh, sealed bottle or a properly stored aliquot of anhydrous DMSO for preparing stock solutions.[2]3. Apply Gentle Heating & Sonication: As recommended by suppliers, gentle warming (up to 60°C) and ultrasonication can significantly aid dissolution.[1][2] Monitor closely to avoid thermal degradation.4. Filter the Solution: If a small amount of particulate remains, you may filter the solution through a 0.22 µm syringe filter to remove insoluble matter before storage.
Inconsistent Experimental Results / Loss of Activity Stock Solution Degradation: The stock solution may have degraded due to improper storage temperature, extended storage time, or light exposure.[2][9]Repeated Freeze-Thaw Cycles: Each cycle can introduce moisture and stress the compound, leading to gradual degradation.[15]Powder Degradation: The source powder itself may have degraded prior to solution preparation.1. Prepare a Fresh Stock Solution: Always use a freshly prepared stock solution from the solid powder for critical experiments.2. Implement Aliquoting: Discard any stock solution that has undergone more than 2-3 freeze-thaw cycles. Your standard protocol should involve creating single-use aliquots immediately after initial preparation.3. Protect from Light: Ensure all experimental steps involving the compound (e.g., plate preparation, incubation) are performed with minimal light exposure.[7]4. Run a Positive Control: Use a new vial of this compound to prepare a fresh stock and validate your assay to rule out other experimental variables.

Part 3: Data & Protocols

Quantitative Data Summary

Table 1: Physicochemical Properties of this compound

Property Value Source(s)
Molecular Formula C₁₅H₁₀NNaO₃ [1][11]
Molecular Weight 275.23 g/mol [1][2]
Appearance White to light yellow crystalline solid [2][11]

| Purity | ≥99% (Typical) |[17][18] |

Table 2: Solubility Data for this compound

Solvent Concentration Notes Source(s)
DMSO ≥ 13 mg/mL (47.23 mM) Requires sonication and warming to 60°C. Use fresh, anhydrous DMSO. [1][2]
Water ≤ 15 mg/mL [19]
Ethanol ~14.5 mg/mL [17]

| PBS (pH 7.2) | ~16.5 mg/mL | |[17] |

Table 3: Recommended Storage Conditions

Format Temperature Duration Key Considerations Source(s)
Solid Powder -20°C Long-term Must be in a tightly sealed, light-proof container. A desiccator is recommended. [1][2]
Solution in Solvent -80°C ≤ 6 months Aliquot into single-use volumes to avoid freeze-thaw cycles. [2]

| Solution in Solvent | -20°C | ≤ 1 month | Aliquot into single-use volumes. Shorter-term storage only. |[2] |

Experimental Protocol

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Objective: To prepare a 10 mM stock solution in anhydrous DMSO for use in in vitro experiments, ensuring complete dissolution and stability.

Materials:

  • This compound powder (MW: 275.23)

  • Anhydrous DMSO (new, sealed bottle)

  • Calibrated analytical balance

  • Amber or foil-wrapped microcentrifuge tubes or vials

  • Sterile pipette tips

  • Vortex mixer

  • Water bath or heat block set to 60°C

  • Ultrasonic bath

Procedure:

  • Pre-Equilibration: Before opening, allow the this compound container to equilibrate to room temperature for at least 20-30 minutes. This critical step prevents condensation of atmospheric moisture onto the cold powder.

  • Weighing: In a chemical fume hood or on a balance with appropriate ventilation, carefully weigh out the desired amount of powder. For 1 mL of a 10 mM solution, you will need 2.75 mg of this compound.

    • Calculation: 1 mL x (1 L / 1000 mL) x (10 mmol / L) x (275.23 g / mol) x (1000 mg / g) = 2.75 mg

  • Solvent Addition: Add the calculated mass to a sterile, amber vial. Using a calibrated pipette, add the appropriate volume of anhydrous DMSO.

  • Dissolution: a. Tightly cap the vial and vortex thoroughly for 1-2 minutes. b. If particulates remain, place the vial in an ultrasonic bath for 10-15 minutes. c. If dissolution is still incomplete, place the vial in a 60°C water bath or heat block for 5-10 minutes, vortexing intermittently.[1][2] The solution should become clear. Do not overheat.

  • Storage: a. Once the solution is clear and has returned to room temperature, create single-use aliquots (e.g., 10-20 µL) in amber microcentrifuge tubes. b. Store the aliquots at -80°C for long-term storage (up to 6 months).[2]

Part 4: Visualization Workflows

Diagram 1: this compound - Initial Receipt and Storage Workflow

This diagram outlines the critical steps from receiving the compound to its proper storage.

cluster_0 Receiving & Inspection cluster_1 Preparation for Storage cluster_2 Long-Term Storage Receive Receive Shipment Inspect Inspect Container Seal and Integrity Receive->Inspect Contact Seal Broken? Contact Supplier Inspect->Contact No Equilibrate Equilibrate to Room Temp ( unopened ) Inspect->Equilibrate Seal OK Log Log Lot #, Date, and User Info Equilibrate->Log Store Store at -20°C in Tightly Sealed Light-Proof Container Log->Store Desiccate < Optional but Recommended > Place container inside a larger desiccator Store->Desiccate

Caption: Workflow for receiving and storing this compound.

Diagram 2: Troubleshooting Solubility Issues

This decision tree helps diagnose and solve common dissolution problems.

Start Powder Not Dissolving CheckSolvent Is DMSO fresh and anhydrous? Start->CheckSolvent UseNew Use a new, sealed bottle of anhydrous DMSO CheckSolvent->UseNew No CheckConc Is concentration below solubility limit (~47 mM)? CheckSolvent->CheckConc Yes UseNew->CheckSolvent AdjustConc Adjust concentration or use co-solvent CheckConc->AdjustConc No ApplyEnergy Apply Sonication and Gentle Heat (60°C) CheckConc->ApplyEnergy Yes Success Dissolution Successful ApplyEnergy->Success Yes Fail Still Insoluble Consult Technical Support ApplyEnergy->Fail No

Caption: Decision tree for troubleshooting solubility issues.

Part 5: References

  • This compound - Product Data Sheet. MedChemExpress. --INVALID-LINK--

  • Proper Storage for Temperature-Sensitive Drug Products. West Pharmaceutical Services. --INVALID-LINK--

  • Pharmaceutical Cold Storage: Best Practices & Compliance Guide. AMZ Prep. --INVALID-LINK--

  • Good Cold Chain Management for Temperature-Sensitive Pharmaceutical Products. Lebanese Ministry of Public Health. --INVALID-LINK--

  • Furegrelate (sodium salt) - Thromboxane Synthase Inhibitor. APExBIO. --INVALID-LINK--

  • Furegrelate - Wikipedia. Wikipedia. --INVALID-LINK--

  • This compound salt - SAFETY DATA SHEET. Thermo Fisher Scientific. --INVALID-LINK--

  • This compound (U-63557A) | Thromboxane Synthase Inhibitor. MedChemExpress. --INVALID-LINK--

  • Temperature-Sensitive Drugs List + Storage Guidelines. Varcode. --INVALID-LINK--

  • Responsible Medicine Temperature Storage. Temptime. --INVALID-LINK--

  • This compound | CAS#85666-17-7 | inhibitor. MedKoo Biosciences. --INVALID-LINK--

  • Technical Support Center: Prevention of Photosensitive Compound Degradation During Storage. Benchchem. --INVALID-LINK--

  • Problems Storing Light Sensitive Reagents? We have a Solution. Camlab. --INVALID-LINK--

  • Safety Data Sheet - Furegrelate (sodium salt). Cayman Chemical. --INVALID-LINK--

  • Furegrelate (sodium salt) Product Information. Cayman Chemical. --INVALID-LINK--

  • How to Store Reagents. University of Rochester, Department of Chemistry. --INVALID-LINK--

  • Protection of Light Sensitive Products. Pharmaguideline. --INVALID-LINK--

  • How To Protect Light Sensitive Products. LFA Tablet Presses. --INVALID-LINK--

  • Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh, Wipf Group. --INVALID-LINK--

  • Weighing Hazardous Powders in the Laboratory. Princeton University, Environmental Health & Safety. --INVALID-LINK--

  • Furegrelate (sodium salt) Technical Information. Cayman Chemical. --INVALID-LINK--

  • Furegrelate (sodium salt) - Product Overview. Bertin Bioreagent. --INVALID-LINK--

  • How does one mix and pack a corrosive, highly hygroscopic powder... Quora. --INVALID-LINK--

  • SAFETY DATA SHEET - Furegrelate. Fisher Scientific. --INVALID-LINK--

  • SAFETY DATA SHEET. Sigma-Aldrich. --INVALID-LINK--

  • Thromboxane synthase activity and platelet function after furegrelate administration in man. Clinical Pharmacology & Therapeutics. --INVALID-LINK--

  • Efflorescent, Hygroscopic, and Deliquescent powders. Pharmacy Infoline. --INVALID-LINK--

  • How to make a Desiccator Bag for Drying Chemicals. YouTube. --INVALID-LINK--

  • Physical chemical stability of warfarin sodium. PubMed. --INVALID-LINK--

  • Impact of Forced Degradation Studies on the Formulation and Stability of Topiroxostat... ResearchGate. --INVALID-LINK--

  • Thermal degradation and stability of sodium hyaluronate in solid state. PubMed. --INVALID-LINK--

  • Stability of poly(D,L-lactide-co-glycolide) and leuprolide acetate in in-situ forming drug delivery systems. PubMed. --INVALID-LINK--

References

Validation & Comparative

A Comparative Efficacy Analysis of Furegrelate Sodium and Other Thromboxane Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pivotal Role of Thromboxane A2 in Thrombosis and Vascular Homeostasis

Thromboxane A2 (TXA2) is a potent, yet transient, lipid mediator synthesized from arachidonic acid.[1] It plays a crucial role in hemostasis and the pathophysiology of thrombotic diseases.[2] Produced primarily by activated platelets, TXA2 is a powerful vasoconstrictor and a robust promoter of platelet aggregation, making it a key target for antiplatelet therapies.[1][3] The clinical significance of inhibiting the TXA2 pathway is well-established, with various pharmacological strategies developed to mitigate its prothrombotic effects. This guide provides an in-depth, objective comparison of Furegrelate sodium, a selective thromboxane synthase inhibitor, with other prominent agents that modulate the thromboxane pathway, including Ozagrel, Terutroban, and the widely-used Aspirin.[1][4][5][6] We will delve into their distinct mechanisms of action, present comparative efficacy data from preclinical and clinical studies, and provide detailed experimental protocols for their evaluation.

Mechanisms of Action: A Tale of Two Strategies

The therapeutic agents discussed in this guide employ two primary strategies to counteract the effects of TXA2: inhibition of its synthesis or blockade of its receptor.

  • Thromboxane Synthase Inhibitors (Furegrelate and Ozagrel): These compounds, including this compound and Ozagrel, act by selectively inhibiting the enzyme thromboxane A2 synthase.[4][7] This enzyme is responsible for the conversion of prostaglandin H2 (PGH2) to TXA2.[1] A potential advantage of this targeted inhibition is the shunting of PGH2 towards the synthesis of other prostaglandins, such as prostacyclin (PGI2), which is a vasodilator and an inhibitor of platelet aggregation.[8]

  • Thromboxane Receptor Antagonist (Terutroban): Terutroban functions as a selective antagonist of the thromboxane A2 receptor, also known as the TP receptor. By competitively blocking this receptor, it prevents TXA2 and its precursor, PGH2, from initiating the downstream signaling cascade that leads to platelet activation and vasoconstriction.[9]

  • Cyclooxygenase (COX) Inhibitor (Aspirin): Aspirin exerts its antiplatelet effect through the irreversible acetylation of the cyclooxygenase-1 (COX-1) enzyme in platelets.[5] This action blocks the conversion of arachidonic acid to PGH2, thereby inhibiting the production of all downstream prostanoids, including TXA2.[5][10]

Below is a diagram illustrating the points of intervention for each of these inhibitors within the thromboxane A2 synthesis and signaling pathway.

Thromboxane_Pathway Arachidonic_Acid Arachidonic Acid COX1 Cyclooxygenase-1 (COX-1) Arachidonic_Acid->COX1 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 TXA2_Synthase Thromboxane A2 Synthase PGH2->TXA2_Synthase TXA2 Thromboxane A2 (TXA2) TXA2_Synthase->TXA2 TP_Receptor TP Receptor TXA2->TP_Receptor Platelet_Activation Platelet Activation & Vasoconstriction TP_Receptor->Platelet_Activation Aspirin Aspirin Aspirin->COX1 Inhibits Furegrelate_Ozagrel Furegrelate, Ozagrel Furegrelate_Ozagrel->TXA2_Synthase Inhibits Terutroban Terutroban Terutroban->TP_Receptor Blocks

Caption: Thromboxane A2 synthesis and signaling pathway with points of inhibition.

Quantitative Comparison of Inhibitor Potency

The efficacy of these inhibitors can be quantitatively compared using metrics such as the half-maximal inhibitory concentration (IC50) from in vitro assays and the half-maximal effective dose (ID50) from in vivo studies. The following tables summarize available data, though direct comparisons should be made with caution due to variations in experimental conditions.

Table 1: In Vitro Inhibitory Potency (IC50)

CompoundTargetIC50 ValueTest SystemReference(s)
This compoundThromboxane A2 Synthase15 nMHuman platelet microsomes[11]
OzagrelThromboxane A2 Synthase4 nM - 11 nMRabbit platelets[12][13]
TerutrobanThromboxane (TP) Receptor16.4 nMHuman thromboxane A2 receptor (HEK293 cells)[4]
AspirinCyclooxygenase-1 (COX-1)~3.5 µM (~3500 nM)Purified human COX-1[14]

Table 2: In Vivo Efficacy (ID50) in Rat Models

CompoundEndpointID50 Value (oral)Reference(s)
OzagrelInhibition of TXA2 generation0.3 mg/kg[15]
OzagrelInhibition of Arachidonic Acid-Induced Platelet Aggregation (ex vivo)0.92 mg/kg[15]
Isbogrel (CV-4151)Inhibition of TXA2 generation0.04 mg/kg[15]
Isbogrel (CV-4151)Inhibition of Arachidonic Acid-Induced Platelet Aggregation (ex vivo)0.06 mg/kg[15]
AspirinInhibition of TXA2 generation6.4 mg/kg[15]

Experimental Protocols for Efficacy Evaluation

To ensure the validity and reproducibility of findings, standardized and well-documented experimental protocols are essential. The following sections provide detailed methodologies for key assays used to evaluate and compare the efficacy of thromboxane inhibitors.

In Vivo Model: Ferric Chloride-Induced Carotid Artery Thrombosis in Mice

This widely used model assesses the in vivo antithrombotic efficacy of a compound by inducing endothelial injury and subsequent thrombus formation.[5][16]

in_vivo_workflow start Start: Animal Acclimatization drug_admin Drug Administration (e.g., Furegrelate, Ozagrel, Aspirin, Vehicle) start->drug_admin anesthesia Anesthesia drug_admin->anesthesia surgery Surgical Exposure of Carotid Artery anesthesia->surgery baseline_flow Baseline Blood Flow Measurement surgery->baseline_flow injury Induce Injury: Apply FeCl3-soaked filter paper baseline_flow->injury monitor_thrombus Monitor Thrombus Formation & Blood Flow until Occlusion injury->monitor_thrombus data_analysis Data Analysis: Time to Occlusion monitor_thrombus->data_analysis end End data_analysis->end ex_vivo_workflow start Start: Blood Collection prp_prep Prepare Platelet-Rich Plasma (PRP) start->prp_prep incubation Incubate PRP with Inhibitor or Vehicle prp_prep->incubation agonist Add Agonist (e.g., Arachidonic Acid) incubation->agonist aggregation Measure Platelet Aggregation (LTA) agonist->aggregation supernatant Collect Supernatant for TXB2 Measurement aggregation->supernatant elisa Quantify TXB2 by ELISA supernatant->elisa analysis Data Analysis: % Aggregation & TXB2 Concentration elisa->analysis end End analysis->end

References

Dazoxiben versus Furegrelate Sodium: A Comparative Guide to Thromboxane Synthase Inhibition Potency

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of antiplatelet and antithrombotic research, the targeted inhibition of thromboxane A2 (TXA2) synthesis remains a cornerstone of therapeutic strategy. TXA2, a lipid mediator derived from arachidonic acid, is a powerful promoter of platelet aggregation and a potent vasoconstrictor, making its upstream enzyme, thromboxane synthase, a critical drug target. This guide provides an in-depth, objective comparison of two notable thromboxane synthase inhibitors: Dazoxiben and Furegrelate sodium. We will dissect their mechanisms, present comparative experimental data on their potency, and provide validated protocols for their evaluation.

The Central Role of Thromboxane Synthase in Hemostasis

The journey from inflammation or injury to platelet activation is a complex cascade. A key pathway involves the enzymatic conversion of arachidonic acid, first by cyclooxygenase (COX) enzymes to form the unstable endoperoxide prostaglandin H2 (PGH2). Thromboxane synthase then acts upon PGH2, converting it into the highly reactive TXA2. By binding to thromboxane-prostanoid (TP) receptors on platelets and vascular smooth muscle cells, TXA2 initiates signaling cascades that lead to platelet activation, aggregation, and vasoconstriction.

Selective inhibition of thromboxane synthase offers a nuanced therapeutic approach. Unlike non-selective COX inhibitors (e.g., aspirin), which block the formation of all prostaglandins, a specific thromboxane synthase inhibitor allows the accumulated PGH2 substrate to be redirected, or "shunted," toward the synthesis of other valuable prostaglandins, such as prostacyclin (PGI2), a potent vasodilator and inhibitor of platelet aggregation.[1][2][3] This mechanism is illustrated below.

G cluster_products Prostaglandin Shunting AA Arachidonic Acid COX Cyclooxygenase (COX) AA->COX PGH2 Prostaglandin H2 (PGH2) COX->PGH2 PGI2_Synthase Prostacyclin Synthase PGH2->PGI2_Synthase Other_Synthases Other Synthases PGH2->Other_Synthases TXA2_Synthase Thromboxane Synthase PGH2->TXA2_Synthase PGI2 Prostacyclin (PGI2) (Vasodilator, Anti-aggregatory) PGI2_Synthase->PGI2 Other_PGs Other Prostaglandins (PGE2, PGD2) Other_Synthases->Other_PGs TXA2 Thromboxane A2 (TXA2) (Vasoconstrictor, Pro-aggregatory) TXA2_Synthase->TXA2 Inhibitors Dazoxiben & Furegrelate Inhibitors->TXA2_Synthase Inhibition

Figure 1: The arachidonic acid cascade, highlighting the point of inhibition for Dazoxiben and Furegrelate and the subsequent shunting of PGH2.

Comparative Potency: An In-Depth Analysis

The potency of an inhibitor is most commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the target enzyme's activity. A lower IC50 value signifies higher potency.

Based on a review of available in vitro data, This compound is a substantially more potent inhibitor of thromboxane synthase than Dazoxiben.

Furegrelate exhibits an IC50 in the low nanomolar range. Specifically, it has been shown to inhibit human platelet microsomal thromboxane A2 synthase with an IC50 of 15 nM .[4][5][6] This high potency is a key characteristic of the compound.

In contrast, Dazoxiben's inhibitory activity is observed at higher concentrations. Studies have reported an IC50 of 0.3 µM (300 nM) for the inhibition of thromboxane B2 (TXB2, the stable metabolite of TXA2) production in clotting human whole blood.[7][8] Another study in thrombin-stimulated washed human platelet suspensions found an IC50 of 0.7 µM (700 nM) .[9]

InhibitorIC50 ValueExperimental SystemReference
This compound 15 nMHuman Platelet Microsomal TXA2 Synthase[4][5][6]
Dazoxiben 300 nM (0.3 µM)Clotting Human Whole Blood (TXB2 Production)[7][8]
Dazoxiben 700 nM (0.7 µM)Thrombin-Stimulated Washed Human Platelets[9]

Table 1: Summary of In Vitro Potency (IC50) Data. It is crucial to acknowledge that direct comparisons of IC50 values should be made with caution, as variations in experimental conditions (e.g., purified enzyme vs. whole blood) can influence the results.[10] However, the order-of-magnitude difference consistently places Furegrelate as the more potent molecule at the enzymatic level.

In Vitro and In Vivo Efficacy

This compound: Furegrelate's high potency translates to effective inhibition in both in vitro and in vivo models. It is a selective inhibitor with minimal off-target effects on other enzymes like cyclooxygenase.[11] In human studies, oral administration of Furegrelate resulted in a dose-dependent inhibition of thromboxane synthesis for 8-12 hours.[12] While it significantly inhibits platelet aggregation, this effect can be variable.[12][13] Its efficacy has also been demonstrated in animal models of disease, where it was shown to blunt the development of hypoxia-induced pulmonary arterial hypertension.[6][14]

Dazoxiben: Dazoxiben is an orally active and selective inhibitor of thromboxane synthase.[7][15] Its administration effectively reduces TXB2 production and redirects prostaglandin metabolism, leading to an increase in PGI2 (measured as its metabolite, 6-keto-PGF1α), PGE2, and PGF2α.[7][8][16] However, its impact on platelet aggregation can be inconsistent across individuals, a phenomenon attributed to the complex interplay of the newly formed prostaglandins, some of which may counteract the anti-aggregatory effect.[17][18][19] Despite this variability, Dazoxiben has shown clinical improvement in patients with Raynaud's syndrome, a condition involving abnormal vasoconstriction.[20][21]

Experimental Protocol: In Vitro Thromboxane Synthase Inhibition Assay

To provide a practical framework for researchers, we outline a standard protocol for determining the in vitro inhibitory potency of compounds like Dazoxiben and Furegrelate on thromboxane synthase in human platelets. This protocol is a self-validating system, as the inclusion of positive and vehicle controls ensures the integrity of the experimental results.

G start Start: Collect Whole Blood (3.2% Sodium Citrate) centrifuge1 Low-Speed Centrifugation (e.g., 200 x g, 15 min) start->centrifuge1 prp Collect Supernatant: Platelet-Rich Plasma (PRP) centrifuge1->prp pre_incubate Pre-incubate PRP with Inhibitor (Dazoxiben, Furegrelate, or Vehicle) prp->pre_incubate add_agonist Add Agonist to Induce TXA2 Synthesis (e.g., Arachidonic Acid) pre_incubate->add_agonist incubate Incubate (e.g., 37°C, 5 min) add_agonist->incubate stop_reaction Stop Reaction (e.g., Indomethacin or Cold) incubate->stop_reaction centrifuge2 High-Speed Centrifugation to Pellet Platelets stop_reaction->centrifuge2 supernatant Collect Supernatant for Analysis centrifuge2->supernatant elisa Quantify TXB2 Levels (ELISA Assay) supernatant->elisa analyze Data Analysis: Calculate % Inhibition & IC50 elisa->analyze

Figure 2: Experimental workflow for determining the IC50 of thromboxane synthase inhibitors using platelet-rich plasma.

Step-by-Step Methodology:

  • Blood Collection and Platelet-Rich Plasma (PRP) Preparation:

    • Collect whole blood from healthy, consenting volunteers (who have not taken antiplatelet medication for at least two weeks) into tubes containing 3.2% sodium citrate as an anticoagulant.[22]

    • Prepare PRP by centrifuging the whole blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature.

    • Carefully collect the upper, straw-colored PRP layer.

  • Inhibition Assay:

    • Aliquot PRP into microcentrifuge tubes.

    • Add varying concentrations of the test inhibitor (Dazoxiben or Furegrelate) or a vehicle control (e.g., DMSO, saline) to the PRP. Pre-incubate for a specified time (e.g., 10 minutes) at 37°C.

    • Initiate thromboxane synthesis by adding an agonist, such as arachidonic acid (a common choice) or collagen.

    • Incubate the mixture for a defined period (e.g., 5 minutes) at 37°C to allow for enzymatic conversion.

  • Reaction Termination and Sample Preparation:

    • Stop the enzymatic reaction by adding a potent, non-selective COX inhibitor like indomethacin or by placing the samples on ice.

    • Centrifuge the samples at high speed (e.g., 12,000 x g) for 5 minutes to pellet the platelets.

    • Collect the supernatant, which contains the stable TXA2 metabolite, TXB2.

  • Quantification and Data Analysis:

    • Measure the concentration of TXB2 in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and use non-linear regression analysis to determine the IC50 value.

Conclusion

The direct comparative data unequivocally identifies This compound as a more potent inhibitor of thromboxane synthase than Dazoxiben . With an IC50 in the low nanomolar range (15 nM), Furegrelate's potency is approximately 20 to 45 times greater than that of Dazoxiben (300-700 nM) in comparable in vitro systems.[4][5][7][9]

This significant difference in enzymatic inhibition is a critical factor for drug development professionals. Higher potency can translate to lower required therapeutic doses, potentially reducing off-target effects and improving the safety profile of a drug. While both compounds effectively inhibit the target enzyme and demonstrate the characteristic "prostaglandin shunting" mechanism, the superior potency of Furegrelate marks it as a more efficient molecule at the primary point of interaction. The ultimate clinical utility of any inhibitor, however, depends on a comprehensive evaluation of its pharmacokinetics, pharmacodynamics, and performance in relevant disease models.

References

A Comparative Guide to Furegrelate Sodium and COX Inhibitors: Targeting Different Nodes of the Prostaglandin Pathway

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals.

In the intricate world of inflammatory and thrombotic signaling, the arachidonic acid cascade stands as a central hub, producing a diverse array of bioactive lipids known as prostanoids. These molecules, which include prostaglandins and thromboxanes, are pivotal in regulating physiological processes ranging from gastric protection and renal blood flow to platelet aggregation and inflammation. Consequently, pharmacological modulation of this pathway has been a cornerstone of therapeutic development for decades.

This guide provides a detailed comparison of two distinct classes of inhibitors that target this pathway at different enzymatic steps: Furegrelate sodium , a selective thromboxane A2 synthase inhibitor, and the broad class of Cyclooxygenase (COX) inhibitors . Understanding their differential effects on the prostaglandin pathway is critical for selecting the appropriate tool for both research applications and strategic drug development.

I. The Arachidonic Acid Cascade: A Fork in the Road

The synthesis of prostanoids begins with the liberation of arachidonic acid from membrane phospholipids. The cyclooxygenase (COX) enzymes, existing as two primary isoforms, COX-1 and COX-2, catalyze the conversion of arachidonic acid into the unstable intermediate, Prostaglandin H2 (PGH2).[1][2]

  • COX-1 is constitutively expressed in most tissues and is responsible for producing prostanoids involved in homeostatic functions like maintaining the gastric mucosa and mediating platelet aggregation.[2]

  • COX-2 is typically inducible and is upregulated by inflammatory stimuli, leading to the production of prostaglandins that mediate inflammation, pain, and fever.[2][3]

From PGH2, the pathway diverges. A set of downstream isomerase and synthase enzymes convert PGH2 into specific, biologically active prostanoids. Key among these are:

  • Thromboxane A2 (TXA2): Synthesized by thromboxane A2 synthase, TXA2 is a potent vasoconstrictor and promoter of platelet aggregation.[4][5]

  • Prostacyclin (PGI2): Synthesized by prostacyclin synthase, PGI2 is a vasodilator and a powerful inhibitor of platelet aggregation, effectively counterbalancing the actions of TXA2.[6][7]

  • Prostaglandin E2 (PGE2): Implicated in a wide range of functions, including inflammation, pain, fever, and gastric protection.[8][9]

II. Divergent Mechanisms: Pinpoint Precision vs. Broad Suppression

This compound and COX inhibitors intervene in this cascade at fundamentally different points, leading to vastly different biochemical and physiological outcomes.

A. This compound: Selective Thromboxane A2 Synthase Inhibition

This compound is a pyridine-derivative compound that acts as a potent and selective inhibitor of thromboxane A2 synthase.[5][10] Its mechanism is one of direct, competitive inhibition, where it binds to the active site of the enzyme, preventing the conversion of PGH2 into TXA2.[5]

A crucial and defining consequence of this specific inhibition is the "prostaglandin shunting" effect. By blocking one downstream path, the accumulated PGH2 substrate is redirected and metabolized by other synthases.[5] This leads to a significant reduction in TXA2 production while simultaneously increasing the synthesis of other prostanoids, most notably the beneficial prostacyclin (PGI2) and others like PGE2 and PGD2.[5][11] This redirection of the pathway is a key differentiator from COX inhibitors.

G cluster_downstream Downstream Synthases AA Arachidonic Acid COX COX-1 / COX-2 AA->COX PGH2 Prostaglandin H2 (PGH2) COX->PGH2 TXS Thromboxane A2 Synthase PGH2->TXS PGIS Prostacyclin Synthase PGH2->PGIS Shunting (Increased) PGES PGE2 Synthase PGH2->PGES Shunting (Increased) TXA2 Thromboxane A2 (TXA2) (Vasoconstriction, Platelet Aggregation) TXS->TXA2 PGI2 Prostacyclin (PGI2) (Vasodilation, Inhibit Aggregation) PGIS->PGI2 PGE2 Prostaglandin E2 (PGE2) (Inflammation, Pain) PGES->PGE2 Furegrelate This compound Furegrelate->TXS Inhibits

Caption: this compound's mechanism of action.
B. COX Inhibitors: Upstream Blockade

In contrast, COX inhibitors act upstream by blocking the COX-1 and/or COX-2 enzymes.[3][12] This prevents the initial conversion of arachidonic acid to PGH2, thereby leading to a broad, non-discriminatory suppression of all downstream prostanoids, including TXA2, PGI2, and PGE2.[13]

  • Non-selective COX inhibitors (e.g., aspirin, ibuprofen) inhibit both COX-1 and COX-2.[12] While this provides effective anti-inflammatory and analgesic effects, the inhibition of COX-1's homeostatic functions can lead to gastrointestinal side effects.[3][12]

  • COX-2 selective inhibitors (e.g., celecoxib) were developed to specifically target the inflammation-associated COX-2 enzyme, thereby reducing the risk of gastrointestinal issues.[3] However, this selectivity can create a prothrombotic imbalance by inhibiting the production of anti-thrombotic PGI2 without proportionally affecting the production of pro-thrombotic, COX-1-derived TXA2.[14][15]

G cluster_downstream Downstream Synthases AA Arachidonic Acid COX COX-1 / COX-2 AA->COX PGH2 Prostaglandin H2 (PGH2) COX->PGH2 TXS Thromboxane A2 Synthase PGH2->TXS PGIS Prostacyclin Synthase PGH2->PGIS PGES PGE2 Synthase PGH2->PGES TXA2 Thromboxane A2 (TXA2) (Decreased) TXS->TXA2 PGI2 Prostacyclin (PGI2) (Decreased) PGIS->PGI2 PGE2 Prostaglandin E2 (PGE2) (Decreased) PGES->PGE2 COX_Inhibitor COX Inhibitor (e.g., Aspirin, Celecoxib) COX_Inhibitor->COX Inhibits

Caption: COX inhibitors' mechanism of action.

III. Comparative Data: A Summary of Biochemical Outcomes

The distinct mechanisms of action result in markedly different prostanoid profiles. The following table summarizes the expected outcomes based on available literature.

Prostanoid This compound Non-Selective COX Inhibitor (e.g., Aspirin) COX-2 Selective Inhibitor (e.g., Celecoxib)
Thromboxane A2 (TXA2) ↓↓↓ (Strongly Decreased)[16]↓↓ (Decreased)[17] (Modestly Decreased)[14]
Prostacyclin (PGI2) ↑↑ (Increased via shunting)[5][11]↓↓ (Decreased)[17]↓↓↓ (Strongly Decreased)[14]
Prostaglandin E2 (PGE2) (Increased via shunting)[5]↓↓ (Decreased)↓↓ (Decreased)
Overall Effect Shifts balance towards anti-thrombotic, vasodilatory PGI2.General suppression of all prostanoids.Shifts balance towards pro-thrombotic TXA2.[14]

Note: The magnitude of effect can vary based on dosage, experimental model, and specific compound.

IV. Experimental Protocols for Comparative Assessment

To empirically validate these differential effects, researchers can employ a variety of in vitro and in vivo assays. Below are protocols for two fundamental experimental workflows.

Protocol 1: In Vitro Platelet Aggregation Assay

This assay directly measures the functional consequence of altered TXA2 levels on platelet function. It is a cornerstone for assessing anti-platelet drug efficacy.

Objective: To compare the inhibitory effect of this compound and a COX inhibitor on arachidonic acid-induced platelet aggregation.

Methodology: Light Transmission Aggregometry (LTA) is a widely used method.[18] It measures the increase in light transmission through a platelet-rich plasma (PRP) sample as platelets aggregate into larger clumps.[19]

Step-by-Step Protocol:

  • PRP Preparation: Collect fresh human whole blood into 3.2% sodium citrate tubes. Centrifuge at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain PRP.[5][20] Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a higher speed (e.g., 2000 x g) for 20 minutes.

  • Instrument Calibration: Calibrate the aggregometer by setting 0% aggregation with the turbid PRP and 100% aggregation with the clear PPP.[18]

  • Incubation: Aliquot 450 µL of PRP into siliconized glass cuvettes with a stir bar.[19] Add 50 µL of the test compound (this compound, a COX inhibitor, or vehicle control) at the desired final concentration. Incubate for 5-15 minutes at 37°C.[5]

  • Induction of Aggregation: Initiate aggregation by adding an agonist. For this comparison, arachidonic acid (e.g., 0.5-1.0 mg/mL final concentration) is the ideal choice as it requires conversion to TXA2 to induce aggregation, directly testing the efficacy of both inhibitor types.[20][21]

  • Data Acquisition: Record the change in light transmittance for 5-10 minutes. The maximum percentage of aggregation is the primary endpoint.

Causality and Controls:

  • Rationale: Using arachidonic acid as the agonist ensures the entire COX-thromboxane pathway is being assessed. Furegrelate's effect will be downstream, while the COX inhibitor's effect will be upstream.

  • Controls: A vehicle control (e.g., DMSO or saline) is essential to establish baseline aggregation. A known inhibitor like aspirin can serve as a positive control.

G cluster_prep Sample Preparation cluster_assay Aggregation Assay Blood Whole Blood (Sodium Citrate) Centrifuge1 Low-Speed Centrifuge (200 x g, 15 min) Blood->Centrifuge1 PRP Platelet-Rich Plasma (PRP) Centrifuge1->PRP Incubate 1. Incubate PRP at 37°C with Inhibitor or Vehicle PRP->Incubate Transfer to Cuvette Agonist 2. Add Arachidonic Acid to Induce Aggregation Incubate->Agonist Record 3. Record Light Transmission in Aggregometer Agonist->Record Result Result: % Platelet Aggregation Record->Result Analyze Data

Caption: Workflow for a platelet aggregation assay.
Protocol 2: Prostanoid Measurement by ELISA

To directly quantify the biochemical changes, an Enzyme-Linked Immunosorbent Assay (ELISA) is a common and accessible method. This requires measuring the stable, inactive metabolites of TXA2 and PGI2, which are Thromboxane B2 (TXB2) and 6-keto-Prostaglandin F1α (6-keto-PGF1α), respectively.

Objective: To measure the levels of TXB2 and 6-keto-PGF1α in cell culture supernatants following treatment with this compound or a COX inhibitor.

Step-by-Step Protocol:

  • Cell Culture Model: Use a relevant cell type, such as human umbilical vein endothelial cells (HUVECs) for PGI2 production or washed platelets for TXA2 production.

  • Treatment: Plate cells and allow them to adhere. Treat the cells with furegrelate, a COX inhibitor, or vehicle control for a specified period.

  • Stimulation: Add a stimulus to induce prostanoid production (e.g., arachidonic acid or a calcium ionophore like A23187).

  • Sample Collection: Collect the cell culture supernatant. If not assayed immediately, add a COX inhibitor (like indomethacin) to stop further enzymatic activity and store at -80°C.

  • ELISA Procedure (Competitive Assay Principle): a. Plate Coating: The microplate wells are pre-coated with an antibody specific for the target metabolite (e.g., anti-TXB2). b. Competitive Reaction: Add standards and collected samples to the wells, followed by the addition of an enzyme-conjugated version of the metabolite (e.g., TXB2-HRP). The metabolite in the sample competes with the enzyme-conjugated version for binding to the limited number of antibody sites.[22] c. Incubation & Wash: Incubate the plate to allow binding. Wash the wells thoroughly to remove all unbound material.[22] d. Substrate Addition: Add a chromogenic substrate (e.g., TMB). The enzyme on the bound conjugate will convert the substrate, producing a color. e. Read & Quantify: Stop the reaction and read the absorbance on a microplate reader. The color intensity is inversely proportional to the concentration of the metabolite in the sample. Calculate concentrations by comparing sample absorbance to a standard curve.[22][23]

G Start 1. Treat Cell Culture with Inhibitor or Vehicle Stim 2. Stimulate Prostanoid Production (e.g., AA) Start->Stim Collect 3. Collect Supernatant Stim->Collect Add_Std 4. Add Standards & Samples to Antibody-Coated Plate Collect->Add_Std Add_Conj 5. Add Enzyme-Conjugate (Competitive Binding) Add_Std->Add_Conj Incubate 6. Incubate & Wash Add_Conj->Incubate Add_Sub 7. Add Substrate (Color Development) Incubate->Add_Sub Read 8. Read Absorbance & Calculate Concentration Add_Sub->Read

Caption: General workflow for a competitive ELISA.

V. Implications for Research and Therapeutic Strategy

The choice between a thromboxane synthase inhibitor and a COX inhibitor is entirely dependent on the desired biological outcome.

  • This compound: Offers a highly targeted approach. By specifically inhibiting TXA2 while promoting the production of the counter-regulatory PGI2, it creates a powerful anti-thrombotic and vasodilatory profile.[5][11] This makes it an excellent tool for research focused on the specific roles of TXA2 in pathologies like thrombosis, pulmonary hypertension, and vasoconstriction, without the confounding broad-spectrum effects of COX inhibitors.[24][25] Its therapeutic potential lies in conditions where this biochemical shift is advantageous.

  • COX Inhibitors: Remain invaluable for their potent anti-inflammatory and analgesic properties, which are mediated by the broad suppression of prostaglandins like PGE2.[9] However, this broad action comes with a well-documented risk of side effects. Non-selective inhibitors pose a risk to the gastrointestinal tract, while COX-2 selective inhibitors can create a pro-thrombotic state.[12][14] For researchers, they are tools to study the overall contribution of the prostanoid system to a physiological or pathological process.

VI. Conclusion

This compound and COX inhibitors, while both targeting the arachidonic acid cascade, represent two distinct pharmacological strategies. Furegrelate exemplifies a precision approach, selectively inhibiting a single downstream enzyme to not only block a pro-thrombotic mediator but also to enhance the production of a protective one. COX inhibitors, in contrast, act as a broadsword, cutting off the entire prostanoid supply from its source. For the researcher and drug developer, understanding this fundamental difference—the targeted redirection of furegrelate versus the global suppression of COX inhibitors—is paramount to designing insightful experiments and developing safer, more effective therapeutics.

References

A Head-to-Head Comparison of Furegrelate Sodium and Picotamide: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by a Senior Application Scientist

This guide provides a detailed, head-to-head comparison of Furegrelate sodium and Picotamide, two modulators of the thromboxane pathway. Designed for researchers, scientists, and drug development professionals, this document moves beyond surface-level descriptions to offer in-depth mechanistic insights, comparative pharmacological data, and robust experimental protocols for independent validation.

Executive Summary

This compound and Picotamide are both antiplatelet agents that target the thromboxane A2 (TXA2) signaling cascade, a critical pathway in thrombosis and vasoconstriction. However, they achieve this through fundamentally different mechanisms. Furegrelate is a highly selective and potent inhibitor of thromboxane A2 synthase, the enzyme responsible for producing TXA2.[1][2][3][4] In contrast, Picotamide exhibits a dual mechanism of action, functioning as both a thromboxane A2 synthase inhibitor and a direct antagonist of the thromboxane A2 receptor (TP receptor).[5][6][7][8][9][10][11][12]

This dual-action profile gives Picotamide a broader and potentially more comprehensive inhibitory effect. While Furegrelate effectively halts the production of TXA2, Picotamide not only reduces TXA2 synthesis but also blocks the receptor from being activated by any residual TXA2 or other prostanoid precursors like prostaglandin H2 (PGH2). This distinction is crucial in pathological states where multiple pathways may contribute to TP receptor activation. While Furegrelate's development was discontinued, Picotamide is licensed for clinical use in some regions for conditions like peripheral artery disease, particularly in diabetic patients where it has shown significant benefits over aspirin.[2][7][13][14]

Comparative Mechanism of Action

The primary difference between Furegrelate and Picotamide lies in their interaction with the arachidonic acid cascade. Both compounds intervene after the formation of prostaglandin H2 (PGH2) by cyclooxygenase (COX) enzymes.

This compound: This compound acts as a specific and potent inhibitor of the enzyme thromboxane A2 synthase.[3] By binding to this enzyme, it prevents the conversion of PGH2 into TXA2, a potent mediator of platelet aggregation and vasoconstriction.[2][3] The consequence is a significant reduction in the levels of circulating TXA2. However, this mechanism allows for the potential "shunting" of the precursor PGH2 towards the synthesis of other prostaglandins, such as prostacyclin (PGI2) and prostaglandin D2 (PGD2), which have vasodilatory and anti-aggregatory effects.[2][15]

Picotamide: Picotamide offers a two-pronged attack on the pathway.[16]

  • Thromboxane A2 Synthase Inhibition: Similar to Furegrelate, it inhibits the enzymatic production of TXA2 from PGH2.[6][10]

  • Thromboxane A2 Receptor (TP) Antagonism: Crucially, Picotamide also directly binds to and blocks the TP receptor.[5][7][9] This prevents receptor activation not only by TXA2 but also by the precursor PGH2, which can also act as a TP receptor agonist.[13][15] This dual inhibition provides a more complete blockade of the pathway's prothrombotic effects.[6][11] Studies have shown that Picotamide's binding to the TP receptor is initially reversible but becomes progressively more stable and non-displaceable over time.[10][17]

The following diagram illustrates the points of intervention for each compound within the thromboxane signaling pathway.

G cluster_membrane Cell Membrane cluster_synthases Enzymatic Synthesis cluster_effects Downstream Effects Arachidonic_Acid Arachidonic Acid COX COX-1/2 Arachidonic_Acid->COX PGH2 Prostaglandin H2 (PGH2) COX->PGH2 TXA2_Synthase Thromboxane A2 Synthase PGH2->TXA2_Synthase PGI2_Synthase Prostacyclin Synthase PGH2->PGI2_Synthase TP_Receptor TP Receptor PGH2->TP_Receptor Activates TXA2 Thromboxane A2 (TXA2) TXA2_Synthase->TXA2 PGI2 Prostacyclin (PGI2) PGI2_Synthase->PGI2 TXA2->TP_Receptor Activates Platelet_Aggregation Platelet Aggregation TP_Receptor->Platelet_Aggregation Vasoconstriction Vasoconstriction TP_Receptor->Vasoconstriction Furegrelate Furegrelate Furegrelate->TXA2_Synthase Inhibits Picotamide_Synthase Picotamide Picotamide_Synthase->TXA2_Synthase Inhibits Picotamide_Receptor Picotamide Picotamide_Receptor->TP_Receptor Antagonizes

Caption: Thromboxane pathway and points of inhibition.

Pharmacological Profile and Efficacy

Direct, side-by-side comparative studies are limited in published literature; however, data compiled from various sources allow for a robust comparison of their pharmacological profiles.[16]

ParameterThis compoundPicotamideRationale & Significance
Primary Mechanism Selective Thromboxane Synthase Inhibitor[1][2]Thromboxane Synthase Inhibitor & TP Receptor Antagonist[5][7]Picotamide's dual action provides a more comprehensive blockade of the TXA2 pathway.
IC50 (TXA2 Synthase) 15 nM (human platelet microsomes)[1][18][19]Micromolar concentrations reported to inhibit TXA2 production[10]Furegrelate is a highly potent inhibitor of the target enzyme.
IC50 (Platelet Aggregation) Variable, dose-dependent inhibition[20][21]vs Arachidonic Acid: 1.8 x 10⁻⁵ M [16]vs U46619: 1.4 x 10⁻⁴ M [16]Picotamide's ability to inhibit aggregation induced by the stable TXA2 analogue U46619 confirms its receptor antagonist activity.[8][11]
Effect on Prostacyclin (PGI2) May enhance formation by shunting PGH2[2]Does not interfere with endothelial PGI2 production; may increase it[10][22][23][24]Both drugs spare or potentially increase the production of anti-aggregatory PGI2, a key advantage over non-selective COX inhibitors like aspirin.
Clinical Status Development discontinued[2]Licensed in Italy for arterial thrombosis and PAD[7]Picotamide has established clinical utility, especially in diabetic patients with PAD.[13][14][22]

Experimental Protocols for Head-to-Head Comparison

To empirically determine the distinct pharmacological profiles of Furegrelate and Picotamide, a series of well-controlled in vitro experiments are necessary. The following protocols are designed to dissect and quantify their respective effects on thromboxane synthesis, receptor binding, and overall platelet function.

Causality Behind Experimental Choices

The selection of specific agonists is critical for differentiating the mechanisms of action.

  • Arachidonic Acid (AA): As the initial substrate for the entire cascade, using AA as an agonist assesses the drug's ability to inhibit the overall pathway leading to TXA2 production and subsequent platelet aggregation. Both drugs are expected to be effective.

  • U46619: This compound is a stable, synthetic analogue of PGH2/TXA2 that directly activates the TP receptor. It is an indispensable tool for isolating and confirming TP receptor antagonism. Furegrelate should have no effect on U46619-induced aggregation, while Picotamide should be a potent inhibitor.[8][16]

G cluster_prep Sample Preparation cluster_assays Comparative Assays cluster_analysis Data Analysis Blood Whole Blood Collection (3.8% Sodium Citrate) PRP Prepare Platelet-Rich Plasma (PRP) (Centrifuge 200 x g, 10 min) Blood->PRP Membranes Prepare Platelet Membranes (for Binding Assay) PRP->Membranes Assay1 Protocol 1: Platelet Aggregation (Agonists: AA, U46619) PRP->Assay1 Assay2 Protocol 2: TXB2 Quantification (ELISA) PRP->Assay2 Assay3 Protocol 3: TP Receptor Binding (Radioligand Assay) Membranes->Assay3 Analysis1 Determine IC50 for Aggregation Inhibition Assay1->Analysis1 Analysis2 Determine IC50 for TXA2 Synthase Inhibition Assay2->Analysis2 Analysis3 Determine Ki for Receptor Binding Assay3->Analysis3

Caption: Experimental workflow for comparing Furegrelate and Picotamide.

Protocol 1: In Vitro Platelet Aggregation Assay

Objective: To quantify and compare the inhibitory effects of Furegrelate and Picotamide on platelet aggregation induced by different agonists.

Methodology:

  • Prepare Platelet-Rich Plasma (PRP): Collect fresh human blood into tubes containing 3.8% sodium citrate. Centrifuge at 200 x g for 10 minutes at room temperature to obtain PRP.[25]

  • Pre-incubation: In an aggregometer cuvette, pre-incubate 400 µL of PRP with varying concentrations of Furegrelate, Picotamide, or vehicle control (e.g., DMSO) for 3-5 minutes at 37°C with continuous stirring.[26]

  • Induce Aggregation: Initiate platelet aggregation by adding a specific agonist:

    • Assay 1A: Arachidonic Acid (AA) (e.g., 100 µM).

    • Assay 1B: U46619 (e.g., 1 µM).

  • Monitor Aggregation: Record the change in light transmittance for 5-10 minutes using a turbidimetric aggregometer.

  • Data Analysis: Calculate the percentage inhibition of aggregation for each drug concentration compared to the vehicle control. Determine the IC50 value (the concentration causing 50% inhibition) for each drug against each agonist.

Protocol 2: Thromboxane B2 (TXB2) Quantification Assay

Objective: To directly measure the inhibition of TXA2 synthase activity by quantifying the production of its stable metabolite, TXB2.

Methodology:

  • Sample Preparation: Use the PRP samples from Protocol 1 (using AA as the agonist). After the aggregation measurement is complete (or in a parallel experiment), stop the reaction by adding a COX inhibitor like indomethacin and placing the sample on ice.

  • Centrifugation: Centrifuge the samples at 12,000 x g for 2 minutes to obtain platelet-free plasma.

  • ELISA Measurement: Quantify the concentration of TXB2 in the supernatant using a commercially available TXB2 ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage inhibition of TXB2 production for each drug concentration relative to the vehicle control. Determine the IC50 value for TXA2 synthase inhibition. This assay directly validates the enzyme-inhibiting properties of both compounds.

Protocol 3: Competitive TP Receptor Binding Assay

Objective: To specifically assess and quantify the TP receptor antagonist activity of Picotamide, with Furegrelate serving as a negative control.

Methodology:

  • Platelet Membrane Preparation: Prepare washed platelets from PRP and lyse them via sonication or freeze-thaw cycles in a hypotonic buffer containing protease inhibitors to isolate platelet membranes.[9]

  • Binding Reaction: In a microtiter plate, combine the platelet membrane preparation with a known concentration of a radiolabeled TP receptor antagonist (e.g., [³H]-SQ 29,548).

  • Competitive Binding: Add increasing concentrations of unlabeled Picotamide, Furegrelate, or a known unlabeled TP receptor antagonist (positive control).

  • Incubation: Incubate the mixture to allow binding to reach equilibrium.

  • Separation and Quantification: Separate the bound from free radioligand by rapid filtration through glass fiber filters. Measure the radioactivity retained on the filters using a scintillation counter.[9]

  • Data Analysis: Determine the concentration of each compound that inhibits 50% of the specific binding of the radioligand (IC50). This value can be used to calculate the binding affinity (Ki). This protocol will definitively demonstrate Picotamide's receptor binding activity, which should be absent for Furegrelate.

Conclusion

The head-to-head comparison of this compound and Picotamide reveals a critical distinction in their pharmacological approach to inhibiting the thromboxane pathway. Furegrelate is a powerful and highly specific tool for studying the isolated effects of thromboxane A2 synthase inhibition. Its high potency (IC50 of 15 nM) makes it an excellent research compound for experiments where only the enzymatic production of TXA2 needs to be blocked.[1][27]

Picotamide, however, represents a more comprehensive therapeutic strategy. Its dual mechanism—inhibiting TXA2 synthesis while simultaneously blocking the TP receptor—provides a robust blockade that mitigates the prothrombotic effects of both TXA2 and its precursor, PGH2.[5][11] This dual action likely contributes to its clinical efficacy, particularly in complex patient populations like diabetics, where multiple factors can contribute to platelet hyperactivity.[10][13][22] For drug development professionals, Picotamide serves as a compelling example of a multi-target agent that can offer advantages over single-target drugs in complex disease states. The provided experimental workflows offer a clear and validated path for researchers to independently verify these distinct mechanisms and explore their downstream consequences.

References

A Comparative Guide to the Anti-Platelet Activity of Furegrelate Sodium and Clopidogrel

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of the anti-platelet activities of Furegrelate sodium and Clopidogrel. Moving beyond a simple recitation of facts, we delve into the fundamental mechanisms of action, present detailed protocols for robust comparative analysis, and offer insights into the causal relationships that govern their pharmacological effects. Our goal is to equip researchers with the foundational knowledge and practical methodologies required to accurately assess and differentiate these two important anti-platelet agents.

Mechanistic Divergence: Targeting Distinct Platelet Activation Pathways

The anti-platelet effects of this compound and Clopidogrel stem from their intervention in two separate, yet critical, pathways of platelet activation and aggregation. Understanding this divergence is paramount to interpreting experimental data correctly.

Clopidogrel: Irreversible Blockade of the P2Y12 Receptor

Clopidogrel is a thienopyridine-class antiplatelet agent that functions as a prodrug.[1] Following oral administration, it requires hepatic metabolism, primarily by the cytochrome P450 enzyme system (notably CYP2C19), to be converted into its active metabolite.[2][3] This active form then selectively and irreversibly binds to the P2Y12 subtype of the adenosine diphosphate (ADP) receptor on the platelet surface.[1][2][4]

The binding of ADP to the P2Y12 receptor is a crucial step in amplifying platelet activation. By blocking this interaction, Clopidogrel's active metabolite prevents the downstream signaling cascade that leads to the activation of the glycoprotein IIb/IIIa receptor complex.[3][5] This inhibition ultimately prevents fibrinogen from cross-linking platelets, thereby inhibiting aggregation.[2] Because the binding is irreversible, the affected platelets are inhibited for their entire lifespan of approximately 7 to 10 days.[2][3]

Clopidogrel_MoA cluster_blood Bloodstream cluster_liver Liver cluster_platelet Platelet Surface Clopidogrel Clopidogrel (Prodrug) CYP450 CYP450 Enzymes (e.g., CYP2C19) Clopidogrel->CYP450 Metabolism ActiveMetabolite Active Metabolite P2Y12 P2Y12 Receptor ActiveMetabolite->P2Y12 Irreversible Inhibition CYP450->ActiveMetabolite GPIIbIIIa_inactive Inactive GPIIb/IIIa Receptor P2Y12->GPIIbIIIa_inactive Activates NoAggregation Inhibition of Aggregation P2Y12->NoAggregation GPIIbIIIa_active Active GPIIb/IIIa Receptor GPIIbIIIa_inactive->GPIIbIIIa_active Aggregation Platelet Aggregation GPIIbIIIa_active->Aggregation Enables ADP ADP ADP->P2Y12 Binds

Figure 1: Clopidogrel's Mechanism of Action.

This compound: Selective Inhibition of Thromboxane A2 Synthase

This compound operates within the arachidonic acid cascade. It is a potent and selective inhibitor of the enzyme thromboxane A2 (TXA2) synthase.[6][7] This enzyme is responsible for the conversion of prostaglandin H2 (PGH2) into TXA2.[6][8]

TXA2 is a powerful vasoconstrictor and a critical mediator of platelet aggregation.[6][7] By inhibiting TXA2 synthase, Furegrelate directly reduces the production of TXA2, thereby diminishing a key signal for platelet activation and aggregation.[7][9] An interesting consequence of this mechanism is the potential "shunting" of the PGH2 substrate towards the synthesis of other prostaglandins, such as prostacyclin (PGI2) in endothelial cells, which is a potent vasodilator and inhibitor of platelet aggregation.[7][10]

Furegrelate_MoA cluster_membrane Cell Membrane cluster_cytosol Platelet Cytosol ArachidonicAcid Arachidonic Acid COX1 COX-1 ArachidonicAcid->COX1 Metabolism PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 TXA2_Synthase Thromboxane A2 Synthase PGH2->TXA2_Synthase TXA2 Thromboxane A2 (TXA2) TXA2_Synthase->TXA2 NoAggregation Inhibition of Aggregation TXA2_Synthase->NoAggregation Aggregation Platelet Aggregation & Vasoconstriction TXA2->Aggregation Promotes Furegrelate Furegrelate Furegrelate->TXA2_Synthase Inhibition

Figure 2: Furegrelate's Mechanism of Action.

Experimental Framework for Comparative Assessment

To objectively compare the anti-platelet activity of Furegrelate and Clopidogrel, a combination of in vitro and in vivo assays is essential. These experiments are designed to probe the specific mechanistic pathways each drug targets.

In Vitro Analysis: Light Transmission Aggregometry (LTA)

LTA is the gold-standard method for quantifying platelet aggregation in vitro.[11] The principle involves measuring the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.[11][12]

  • Blood Collection: Collect whole blood from healthy, consenting donors who have not taken anti-platelet medication for at least 14 days. Use a 1:9 ratio of 3.2% sodium citrate to blood.[12] The first 10 mL of blood should be discarded to prevent activation from venipuncture.[13]

  • PRP and PPP Preparation:

    • Centrifuge the whole blood at 150-200 x g for 10-15 minutes at room temperature to obtain platelet-rich plasma (PRP).[12][14]

    • Centrifuge the remaining blood at 1500-2500 x g for 10-15 minutes to obtain platelet-poor plasma (PPP), which will serve as the 100% transmission blank.[13][14]

    • Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5-3.0 x 10⁸ platelets/mL) using PPP.

  • Incubation: Pre-incubate aliquots of PRP with varying concentrations of this compound, the active metabolite of Clopidogrel, or a vehicle control for a specified time at 37°C.

  • Aggregation Measurement:

    • Place the PRP samples in an aggregometer cuvette with a stir bar at 37°C.[12]

    • Establish a baseline (0% aggregation) with the PRP and a blank (100% aggregation) with the PPP.[12]

    • Crucial Step: Add a specific agonist to induce aggregation and record the change in light transmission for 5-10 minutes.

      • To assess Clopidogrel's activity, use ADP (e.g., 5-20 µM) as the agonist.[14]

      • To assess Furegrelate's activity, use Arachidonic Acid (AA) (e.g., 500 µM) or collagen as the agonist.[14][15]

  • Data Analysis: Calculate the maximum percentage of aggregation for each condition. Plot concentration-response curves to determine the IC₅₀ (half-maximal inhibitory concentration) for each drug against its specific agonist.

LTA_Workflow A 1. Whole Blood Collection (3.2% Sodium Citrate) B 2. Centrifugation (Low Speed) 150-200g A->B C 3. Separate Platelet-Rich Plasma (PRP) B->C D 4. Centrifugation (High Speed) >1500g B->D F 6. Incubate PRP with Test Compounds (Furegrelate, Clopidogrel Metabolite, Vehicle) C->F E 5. Separate Platelet-Poor Plasma (PPP) D->E G 7. Place Samples in Aggregometer (37°C with stirring) F->G H 8. Add Agonist (ADP or Arachidonic Acid) G->H I 9. Record Light Transmission (Measure % Aggregation) H->I

Figure 3: Workflow for Light Transmission Aggregometry.

In Vivo Analysis: Ferric Chloride (FeCl₃)-Induced Carotid Artery Thrombosis Model

This widely used murine model assesses the efficacy of anti-thrombotic agents in a live animal by inducing an oxidative injury to a carotid artery, which triggers thrombus formation.[16][17][18]

  • Animal Preparation: Anesthetize the mouse or rat according to approved institutional animal care protocols.[16]

  • Drug Administration: Administer this compound, Clopidogrel, or a vehicle control orally or via injection at predetermined doses and time points before surgery.

  • Surgical Procedure:

    • Make a midline incision in the neck to expose the common carotid artery.[17]

    • Carefully dissect the artery from the surrounding tissue and vagus nerve.[17]

    • Place a Doppler flow probe around the vessel to measure baseline blood flow.[16]

  • Thrombus Induction:

    • Apply a small piece of filter paper (e.g., 1x2 mm) saturated with FeCl₃ solution (e.g., 5-10%) directly to the arterial surface for a defined period (e.g., 3 minutes).[17][18]

    • Remove the filter paper and rinse the area with saline.[17]

  • Monitoring and Endpoint:

    • Continuously monitor blood flow using the Doppler probe.

    • The primary endpoint is the Time to Occlusion (TTO) , defined as the time from the application of FeCl₃ until blood flow ceases completely (or falls below a defined threshold) for a sustained period.

  • Data Analysis: Compare the mean TTO between the different treatment groups. A longer TTO in a drug-treated group compared to the vehicle control indicates effective anti-thrombotic activity.

FeCl3_Workflow A 1. Administer Test Compound (Furegrelate, Clopidogrel, or Vehicle) B 2. Anesthetize Animal A->B C 3. Expose Carotid Artery B->C D 4. Place Doppler Flow Probe (Measure Baseline Flow) C->D E 5. Apply FeCl₃-Saturated Paper to Artery (e.g., 3 min) D->E F 6. Remove Paper & Monitor Blood Flow E->F G 7. Record Time to Occlusion (TTO) F->G

References

A Comparative Guide to the Cross-Reactivity of Furegrelate Sodium with Other Enzymes in the Arachidonic Acid Cascade

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of Furegrelate sodium's enzymatic specificity. As a potent thromboxane A2 synthase inhibitor, its performance is critically defined by its selectivity over other key enzymes in the arachidonic acid cascade. Here, we synthesize mechanistic insights, quantitative data, and validated experimental protocols to offer a comprehensive evaluation for drug development professionals.

Introduction: The Critical Role of Selectivity in Targeting the Arachidonic Acid Cascade

This compound, also known as U-63557A, is a pyridine-derivative compound recognized for its potent and selective inhibition of thromboxane A2 (TXA2) synthase.[1][2] This enzyme is a crucial downstream effector in the arachidonic acid (AA) cascade, catalyzing the conversion of prostaglandin H2 (PGH2) into TXA2—a powerful mediator of platelet aggregation and vasoconstriction.[3] Consequently, inhibitors of TXA2 synthase are significant therapeutic targets for managing thrombotic diseases.[4]

However, the therapeutic efficacy and safety profile of any enzyme inhibitor within the AA cascade are intrinsically linked to its selectivity. The AA cascade is a complex network of branching enzymatic pathways, including the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which produce a variety of bioactive lipids with often opposing physiological effects.[5][6] Cross-reactivity with enzymes such as COX-1, COX-2, or 5-lipoxygenase (5-LOX) can lead to unintended side effects, such as gastrointestinal toxicity or altered inflammatory responses.[7][8] This guide will dissect the selectivity profile of this compound, providing the experimental framework needed to evaluate its performance against other enzymatic pathways.

The Arachidonic Acid Cascade: A Network of Potential Cross-Reactivity

To understand the significance of Furegrelate's selectivity, one must first appreciate the architecture of the arachidonic acid cascade. Triggered by stimuli like inflammation, the enzyme phospholipase A2 releases arachidonic acid from the cell membrane.[6] From there, it is metabolized by two primary pathways:

  • Cyclooxygenase (COX) Pathway: The COX-1 and COX-2 enzymes convert arachidonic acid into the intermediate PGH2.[9] PGH2 serves as a substrate for various downstream synthases, leading to the production of:

    • Thromboxane A2 (TXA2): Synthesized by TXA2 synthase, it promotes platelet aggregation and vasoconstriction.[3] This is the intended target of Furegrelate.

    • Prostacyclin (PGI2): Synthesized by prostacyclin synthase, it inhibits platelet aggregation and causes vasodilation.[7]

    • Prostaglandins (PGE2, PGD2, PGF2α): These have diverse roles in inflammation, pain, and fever.[10]

  • Lipoxygenase (LOX) Pathway: The 5-LOX enzyme converts arachidonic acid into leukotrienes, which are potent mediators of inflammation and bronchoconstriction.[5][10]

Inhibition of TXA2 synthase by Furegrelate is intended to reduce the production of pro-thrombotic TXA2. A key feature of this specific inhibition is the "shunting" of the PGH2 substrate towards the synthesis of other prostaglandins, such as the beneficial PGI2, which has opposing cardiovascular effects.[1] Any off-target inhibition of COX-1 or COX-2 would block the production of PGH2 itself, preventing this beneficial shunting and potentially leading to side effects associated with traditional NSAIDs.[11]

Arachidonic_Acid_Cascade cluster_membrane Cell Membrane cluster_cox Cyclooxygenase (COX) Pathway cluster_lox Lipoxygenase (LOX) Pathway AA Arachidonic Acid PGH2 Prostaglandin H2 (PGH2) AA->PGH2 COX-1 / COX-2 LTs Leukotrienes (Inflammation, Bronchoconstriction) AA->LTs 5-Lipoxygenase TXA2 Thromboxane A2 (TXA2) (Platelet Aggregation, Vasoconstriction) PGH2->TXA2 TXA2 Synthase PGI2 Prostacyclin (PGI2) (Inhibits Aggregation, Vasodilation) PGH2->PGI2 PGI2 Synthase PGs Prostaglandins (PGE2, PGD2) (Inflammation, Pain) PGH2->PGs PG Synthases Furegrelate Furegrelate Inhibition Furegrelate->TXA2

Caption: The Arachidonic Acid Cascade showing Furegrelate's specific point of inhibition.

Comparative Analysis of this compound's Selectivity

The selectivity of an inhibitor is quantified by comparing its inhibitory potency (often expressed as the half-maximal inhibitory concentration, IC50) against its primary target versus other enzymes. A highly selective compound will have a very low IC50 for its target enzyme and a much higher IC50 for other enzymes.

Studies have shown that Furegrelate is a potent inhibitor of thromboxane synthase with an IC50 value in the low nanomolar range.[4] Importantly, it does not inhibit cyclo-oxygenase in various test systems.[12] This high degree of selectivity is a key differentiator from non-selective COX inhibitors like aspirin, which block the production of all prostanoids, or COX-2 selective inhibitors, which can shift the balance towards pro-thrombotic states by inhibiting PGI2 production without affecting TXA2.[7][13]

CompoundTarget EnzymeIC50 / KiSelectivity ProfileReference(s)
Furegrelate Thromboxane A2 Synthase 15 nM (IC50) Potent and selective inhibitor of TXA2 synthase. [4]
Cyclo-oxygenase (COX)No inhibition reportedDoes not inhibit the upstream COX enzymes.[12]
5-Lipoxygenase (5-LOX)No inhibition reportedDoes not inhibit the 5-LOX pathway.[12]
Aspirin COX-1~0.1-0.2 µM (IC50)Irreversible and non-selective COX inhibitor.[14][15]
COX-2~3-10 µM (IC50)[14][15]
Celecoxib COX-1~15 µM (IC50)Selective COX-2 inhibitor.[15]
COX-2~0.04-0.3 µM (IC50)[14][15]

Note: IC50 values can vary depending on the specific experimental conditions. The data presented is for comparative purposes.

Experimental Protocols for Assessing Cross-Reactivity

To ensure the trustworthiness and reproducibility of selectivity data, standardized and well-controlled experimental protocols are essential. Here we outline a validated in vitro workflow for determining the IC50 of a test compound against TXA2 synthase and COX enzymes.

Experimental Workflow Overview

The process involves preparing the necessary biological materials (e.g., platelet microsomes for TXA2 synthase, purified enzymes for COX assays), incubating them with the test compound across a range of concentrations, initiating the enzymatic reaction with the substrate (arachidonic acid or PGH2), and finally, quantifying the product to determine the extent of inhibition.

Experimental_Workflow start Start prep Prepare Enzyme Source (e.g., Human Platelet Microsomes) start->prep incubation Incubate Enzyme with Varying Concentrations of Furegrelate prep->incubation substrate Add Substrate (e.g., Arachidonic Acid or PGH2) incubation->substrate reaction Allow Enzymatic Reaction (Controlled Time & Temperature) substrate->reaction stop Terminate Reaction (e.g., Add Indomethacin, Ice) reaction->stop measure Quantify Product (e.g., TXB2 via ELISA) stop->measure analysis Data Analysis (Plot Dose-Response Curve) measure->analysis end Determine IC50 Value analysis->end

Caption: A generalized workflow for an in vitro enzyme inhibition assay.

Detailed Protocol: In Vitro Thromboxane Synthase Inhibition Assay

This protocol describes a method to determine the in vitro inhibitory activity of a compound like Furegrelate against TXA2 synthase.[4]

Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound for TXA2 synthase.

Materials:

  • Human platelet microsomes (as a source of TXA2 synthase)

  • This compound or other test compounds

  • Prostaglandin H2 (PGH2) substrate

  • Reaction buffer (e.g., Tris-HCl)

  • Reaction termination solution (e.g., a solution containing a non-selective COX inhibitor like indomethacin)

  • Thromboxane B2 (TXB2) ELISA kit for quantification

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare serial dilutions of Furegrelate in the reaction buffer to cover a wide concentration range (e.g., from 1 pM to 100 µM).

  • Enzyme Incubation: In a microplate, add the human platelet microsomes to each well. Then, add the different concentrations of Furegrelate. Include a vehicle control (buffer with no inhibitor) and a positive control (a known TXA2 synthase inhibitor like Ozagrel).[4]

  • Pre-incubation: Incubate the plate for a defined period (e.g., 15 minutes) at 37°C to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the PGH2 substrate to all wells.

  • Reaction Termination: After a short incubation period (e.g., 2 minutes), stop the reaction by adding the termination solution.[4]

  • Product Quantification: The enzymatic reaction converts PGH2 to the unstable TXA2, which rapidly degrades to the stable metabolite, Thromboxane B2 (TXB2). Use a commercial ELISA kit to quantify the concentration of TXB2 in each well, following the manufacturer's instructions.[4]

  • Data Analysis:

    • Calculate the percentage of inhibition for each Furegrelate concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve using non-linear regression to determine the IC50 value, which is the concentration of Furegrelate that produces 50% inhibition of TXB2 formation.[1]

Self-Validation and Controls:

  • Vehicle Control: Establishes the 100% enzyme activity baseline.

  • Positive Control: Ensures the assay is sensitive to known inhibitors.

  • Blank: Wells with no enzyme should show no product formation, confirming the signal is enzyme-dependent.

A similar protocol can be adapted to assess inhibition of COX-1 and COX-2 using purified enzymes and specific assay kits that measure prostaglandin E2 (PGE2) production.[8] By comparing the IC50 values obtained from these parallel assays, a quantitative selectivity profile for Furegrelate can be established.

Implications for Research and Drug Development

The high selectivity of Furegrelate for TXA2 synthase over other enzymes in the arachidonic acid cascade carries significant therapeutic implications.[12]

  • Reduced Side Effects: By avoiding inhibition of COX-1, Furegrelate is expected to have a lower risk of the gastrointestinal side effects commonly associated with traditional NSAIDs.[8]

  • Beneficial Prostaglandin Shunting: Specific inhibition of TXA2 synthase allows the PGH2 substrate to be redirected towards the production of anti-thrombotic and vasodilatory PGI2, a potentially beneficial cardiovascular effect that is lost with COX inhibitors.[1]

  • Targeted Therapeutic Action: The focused mechanism of action allows for a more precise therapeutic intervention in pathologies driven by TXA2, such as thrombosis, without broadly disrupting the complex balance of eicosanoid signaling.[16]

Conclusion

This compound stands out as a potent and highly selective inhibitor of thromboxane A2 synthase.[4][12] Its minimal cross-reactivity with other key enzymes of the arachidonic acid cascade, particularly COX-1 and COX-2, underscores its targeted mechanism of action. This selectivity not only minimizes the risk of off-target side effects but also offers the unique therapeutic advantage of shunting prostaglandin metabolism towards the production of beneficial anti-aggregatory mediators like PGI2.[1] The experimental frameworks provided in this guide offer a robust methodology for researchers to validate these claims and to conduct comparative studies that are essential for the continued development of safer and more effective anti-thrombotic agents.

References

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Furegrelate Sodium

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your comprehensive guide on the safe handling of Furegrelate sodium. As researchers dedicated to advancing drug development, our commitment to safety is as paramount as our scientific pursuits. This document moves beyond a simple checklist, offering a deep dive into the principles of safe handling, the rationale behind each piece of personal protective equipment (PPE), and step-by-step protocols to ensure both your safety and the integrity of your research. This compound, a potent and selective thromboxane synthase inhibitor, requires meticulous handling to minimize exposure and maintain a safe laboratory environment.[1][2] This guide is structured to provide you with the essential, immediate safety and logistical information needed for handling this compound with confidence and precision.

Understanding the Risks: Why PPE is Crucial

This compound is a crystalline solid.[3] While Safety Data Sheets (SDS) indicate that it is not classified as a hazardous substance under the Globally Harmonized System (GHS), the toxicological properties have not been fully investigated.[3][4] Therefore, it is prudent to handle it with a degree of caution appropriate for a novel pharmacological agent. The primary routes of potential exposure are inhalation of dust particles, skin contact, and eye contact.[3] Ingestion is also a potential route of exposure.[3] Appropriate PPE serves as your primary barrier against these risks.

Core Personal Protective Equipment (PPE) for this compound

A risk assessment should always precede any handling of chemical compounds.[5] For this compound, the following PPE is recommended for routine laboratory operations.

PPE ComponentSpecificationRationale and Expert Insights
Eye and Face Protection Chemical safety gogglesStandard laboratory practice and compliance with OSHA's 29 CFR 1910.133 mandate the use of eye protection.[3][6][7] Goggles provide a seal around the eyes, offering superior protection from airborne dust particles and accidental splashes compared to standard safety glasses.
Hand Protection Nitrile glovesNitrile gloves offer excellent resistance to a wide range of chemicals and are a suitable choice for handling this compound in a powdered form.[5][8] They also provide good dexterity for fine laboratory work. Always inspect gloves for any signs of damage before use and remove them before touching common surfaces like doorknobs or keyboards.[9]
Body Protection Laboratory coatA standard lab coat is essential for protecting your skin and personal clothing from potential contamination with this compound powder.[3]
Respiratory Protection NIOSH-approved particulate respirator (e.g., N95)While the SDS for this compound states that no protective equipment is needed under normal use conditions, it also recommends a particle filter and advises to avoid dust formation.[3] Therefore, when weighing or transferring the powder, or in any situation where dust may be generated, a NIOSH-approved particulate respirator is a critical precaution to prevent inhalation. This aligns with OSHA's respiratory protection standard (29 CFR 1910.134).[1][10]

Step-by-Step Protocol for Handling this compound

Adherence to a strict, sequential protocol is the hallmark of a safe and efficient laboratory. The following steps provide a self-validating system for handling this compound.

Preparation and Donning PPE
  • Designate a Work Area: Before you begin, designate a specific area for handling this compound. Cover the work surface with absorbent bench paper to contain any potential spills.[11]

  • Assemble Materials: Gather all necessary equipment, including your this compound container, weighing paper or vessel, spatulas, and waste container.

  • Don PPE:

    • Put on your laboratory coat, ensuring it is fully buttoned.

    • Don your NIOSH-approved respirator if you anticipate dust generation.

    • Put on your chemical safety goggles.

    • Finally, put on your nitrile gloves, ensuring they overlap the cuffs of your lab coat.

Handling and Weighing
  • Minimize Dust: Handle the this compound container with care to avoid creating airborne dust. Open the container slowly in an area with minimal air currents.

  • Transfer Carefully: Use a clean spatula to transfer the desired amount of this compound to your weighing vessel. Work as close to the balance as possible to minimize the travel distance of the powder.[11]

  • Immediate Cleanup: If any powder is spilled, clean it up immediately using a wet wipe or a HEPA-filtered vacuum. Do not use a dry brush, as this will aerosolize the dust.

  • Secure the Container: Tightly close the this compound container immediately after use and wipe down the exterior with a damp cloth to remove any residual powder.

Doffing PPE and Disposal
  • Remove Gloves: The most contaminated item of PPE should be removed first. Carefully peel off your gloves, turning them inside out as you remove them to trap any contaminants. Dispose of them in the designated chemical waste container.

  • Remove Goggles and Respirator: Remove your goggles and respirator (if used) from the back to the front to avoid touching the potentially contaminated front surfaces.

  • Remove Lab Coat: Remove your lab coat, rolling it inward to contain any contamination, and store it appropriately.

  • Hand Hygiene: Wash your hands thoroughly with soap and water after removing all PPE.[9]

  • Waste Disposal: Dispose of all contaminated materials, including weighing paper, wipes, and gloves, in a clearly labeled hazardous waste container according to your institution's guidelines.

Emergency Procedures: A Plan for the Unexpected

Even with the best precautions, accidents can happen. Being prepared is a critical component of laboratory safety.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, also under the eyelids.[3] Seek medical attention.

  • Skin Contact: Wash the affected area immediately and thoroughly with soap and plenty of water for at least 15 minutes.[3] Get medical attention if irritation develops.

  • Inhalation: Move the affected person to fresh air. If symptoms occur, seek immediate medical attention.[3]

  • Ingestion: Clean the mouth with water and drink plenty of water afterward.[3] Seek medical attention if you feel unwell.

Visualizing the Workflow

To further clarify the decision-making process and procedural flow, the following diagrams have been created.

PPE_Workflow cluster_prep Preparation Phase cluster_resp Respiratory Protection Decision cluster_handling Handling Phase cluster_disposal Disposal & Doffing A Assess Task: Will dust be generated? E YES: Don NIOSH-approved particulate respirator (N95) A->E Yes F NO: Proceed without respirator A->F No B Don Lab Coat C Don Safety Goggles B->C D Don Nitrile Gloves C->D G Handle this compound D->G H Dispose of Contaminated Waste G->H I Doff Gloves H->I J Doff Goggles/Respirator I->J K Doff Lab Coat J->K L Wash Hands Thoroughly K->L

Caption: Decision workflow for selecting and using PPE for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Furegrelate sodium
Reactant of Route 2
Furegrelate sodium

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.